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6-Amino-5-sulfamoylpyridine-3-boronic acid Documentation Hub

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  • Product: 6-Amino-5-sulfamoylpyridine-3-boronic acid
  • CAS: 1083326-27-5

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 6-Amino-5-sulfamoylpyridine-3-boronic acid

The following technical guide details the synthesis and characterization of 6-Amino-5-sulfamoylpyridine-3-boronic acid (IUPAC: 2-amino-3-sulfamoylpyridine-5-boronic acid). Executive Summary Target Molecule: 6-Amino-5-sul...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and characterization of 6-Amino-5-sulfamoylpyridine-3-boronic acid (IUPAC: 2-amino-3-sulfamoylpyridine-5-boronic acid).

Executive Summary

Target Molecule: 6-Amino-5-sulfamoylpyridine-3-boronic acid (Pinacol Ester form often preferred for stability). CAS Registry (Pinacol Ester): 1086063-51-5 Primary Application: A versatile building block in medicinal chemistry, particularly for the development of PI3K inhibitors, antibacterial agents, and kinase-targeted oncotherapies. The molecule features a "push-pull" electronic system with a donating amino group and electron-withdrawing sulfamoyl/boronyl groups, making it a unique scaffold for Suzuki-Miyaura cross-coupling reactions.

Nomenclature Clarification: While often referred to as "6-amino-5-sulfamoyl-3-boronic acid" in industrial catalogs to emphasize the substitution pattern relative to the pyridine nitrogen, the rigorous IUPAC numbering (where the heteroatom N is position 1 and the amine is prioritized at position 2) defines this molecule as 2-amino-3-sulfamoylpyridine-5-boronic acid . This guide uses the IUPAC numbering for chemical precision.

Structural Analysis & Retrosynthesis

The synthesis strategy relies on the sequential functionalization of the pyridine ring. The high electron density provided by the 2-amino group directs electrophilic aromatic substitution (SEAr) to the 3 and 5 positions.

Retrosynthetic Logic
  • Boronic Acid Installation: The C-B bond at position 5 is best installed via Miyaura Borylation of a halide precursor (Bromide).

  • Sulfonamide Installation: The sulfamoyl group at position 3 is introduced via chlorosulfonation . Since the 2-amino group is a strong ortho/para director, and we need the sulfonyl group at position 3 (ortho), we must first block the para (5) position.

  • Halogen Blocking: Bromination of the starting material, 2-aminopyridine, occurs selectively at the 5-position (para), creating the necessary regiocontrol for the subsequent sulfonation.

Figure 1: Retrosynthetic pathway utilizing the ortho/para directing power of the amino group.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

Objective: Selectively brominate the 5-position (para) to block it and provide a handle for late-stage borylation.

  • Reagents: 2-Aminopyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Protocol:

    • Dissolve 2-aminopyridine (9.4 g, 100 mmol) in MeCN (100 mL) at 0°C.

    • Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Note: Keep dark to avoid radical side reactions.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Workup: Concentrate solvent, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.

    • Purification: Recrystallization from Ethanol/Water or column chromatography (Hex/EtOAc).

    • Yield: ~85-90%.

    • QC Check: 1H NMR should show signals at δ 8.05 (d, H-6) and 7.60 (dd, H-4), confirming para substitution.

Step 2: Synthesis of 2-Amino-5-bromo-3-pyridinesulfonyl chloride

Objective: Introduce the sulfonyl group at the ortho position (C3) relative to the amine.

  • Reagents: 2-Amino-5-bromopyridine (1.0 eq), Chlorosulfonic acid (ClSO3H, 5-8 eq).

  • Protocol:

    • Safety: Perform in a fume hood. Chlorosulfonic acid reacts violently with moisture.

    • Place ClSO3H (25 mL) in a round-bottom flask and cool to 0°C.

    • Slowly add 2-Amino-5-bromopyridine (5.0 g) portion-wise. Exothermic reaction.

    • Heat the mixture to 90-100°C for 4-6 hours.

      • Mechanism:[1][2] The harsh conditions are required to overcome the deactivating effect of the pyridinium ring formed in acid. The amino group directs the electrophile to the open C3 position.

    • Quench: Cool to RT. Pour the reaction mixture very slowly onto crushed ice (200 g) with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

    • Isolation: Filter the solid immediately. Wash with cold water. Do not dry excessively as it hydrolyzes; proceed immediately to Step 3.

Step 3: Synthesis of 2-Amino-5-bromo-3-sulfamoylpyridine

Objective: Convert the unstable sulfonyl chloride to the stable sulfonamide.

  • Reagents: Wet Sulfonyl Chloride cake (from Step 2), Ammonium Hydroxide (28% NH3, excess).

  • Protocol:

    • Suspend the wet sulfonyl chloride cake in THF (50 mL) or use directly.

    • Add aqueous NH4OH (20 mL) dropwise at 0°C.

    • Stir at RT for 2 hours.

    • Workup: Concentrate to remove THF. The product usually precipitates from water. Filter and wash with water.[3]

    • Purification: Recrystallization from Methanol.

    • Key Intermediate: This is 2-amino-5-bromo-3-pyridinesulfonamide (CAS 869008-16-2).[4]

Step 4: Miyaura Borylation (The Critical Step)

Objective: Convert the C5-Bromide to the Boronic Acid Pinacol Ester.

  • Reagents:

    • Substrate: 2-Amino-5-bromo-3-sulfamoylpyridine (1.0 eq).

    • Boron Source: Bis(pinacolato)diboron (B2pin2) (1.2 eq).

    • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or Pd2(dba)3/XPhos.

    • Base: Potassium Acetate (KOAc) (3.0 eq).

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Protocol:

    • In a pressure vial, combine substrate, B2pin2, and KOAc in Dioxane.

    • Degas with Argon/Nitrogen for 10 minutes (sparging).

    • Add Pd catalyst quickly under inert atmosphere.

    • Seal and heat to 90°C for 4-12 hours.

    • Monitoring: Check LCMS for conversion of Bromide (M+H ~252/254) to Boronate (M+H ~299 for pinacol ester).

      • Note: If protodeboronation (loss of Bpin to H) is observed, lower temp to 80°C and increase catalyst loading.

    • Workup: Filter through Celite to remove Pd. Concentrate filtrate.

    • Purification: Flash chromatography (DCM/MeOH). Boronic esters can be sensitive to silica; use neutralized silica or rapid elution.

Figure 2: Sequential reaction workflow.

Characterization & Quality Control

Expected Analytical Data
TechniqueParameterExpected Signal / Observation
1H NMR (DMSO-d6)Pyridine H-6 (adj. to N)Singlet or doublet at ~8.5 ppm . Deshielded by N and Bpin.
Pyridine H-4Doublet at ~8.2 ppm .
NH2 (Amine)Broad singlet at ~6.5 - 7.5 ppm (Exchangeable).
SO2NH2 (Sulfonamide)Broad singlet at ~7.2 - 7.5 ppm (Exchangeable).
Pinacol MethylsSinglet (12H) at ~1.3 ppm (if ester).
13C NMR C-B CarbonBroad/weak signal at ~120-130 ppm (often invisible due to quadrupolar relaxation).
LC-MS (ESI+)Molecular Ion[M+H]+ = 300.15 (for Pinacol Ester, C11H18BN3O4S).
Boronic Acid (Hydrolyzed)[M+H]+ = 218.04 (Free acid, C5H8BN3O4S).
Handling Boronic Acids[5][6]
  • Equilibrium: Free boronic acids often exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This can confuse melting point and IR data.

  • Storage: Store the pinacol ester at -20°C under Argon. Free boronic acids of aminopyridines can be zwitterionic and may polymerize or protodeboronate upon prolonged exposure to moisture.

Troubleshooting & Optimization

Issue: Protodeboronation
  • Symptom: LCMS shows mass corresponding to 2-amino-3-sulfamoylpyridine (loss of Bpin).

  • Cause: 2-pyridyl and pseudo-2-pyridyl boronates are unstable in aqueous base. While position 5 is beta to nitrogen (more stable), the presence of the amino group can facilitate decomposition.

  • Solution:

    • Use anhydrous conditions strictly during borylation.

    • Avoid strong bases; KOAc is preferred over K2CO3.

    • If instability persists, protect the 2-amino group as an Acetamide (Ac) or Pivalamide (Piv) before the borylation step.

Issue: Catalyst Poisoning
  • Symptom: Reaction stalls with starting material remaining.

  • Cause: The free amine and sulfonamide nitrogens can coordinate to Palladium, deactivating it.

  • Solution:

    • Use a catalyst with bulky ligands like Pd(dppf)Cl2 or XPhos Pd G2 .

    • Increase catalyst loading to 5-10 mol%.

References

  • Preparation of 2-amino-5-bromo-3-pyridinesulfonamide

    • Patent: SmithKline Beecham Corp.[5] "Quinoline derivatives as PI3 kinase inhibitors." US Patent 8,138,347. (2012). Describes the synthesis of the brominated sulfonamide intermediate.

  • Miyaura Borylation of Aminopyridines

    • Journal: Ishiyama, T., Murata, M., & Miyaura, N. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." Journal of Organic Chemistry, 60(23), 7508–7510.
  • Regioselectivity of Halogenation/Sulfonation

    • Journal: "Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines."[1] Organic & Biomolecular Chemistry.

  • Pinacol Ester CAS Verification

    • Database: 6-Amino-5-sulfamoylpyridine-3-boronic acid pinacol ester (CAS 1086063-51-5).[6]

Sources

Exploratory

Physicochemical Properties of 6-Amino-5-sulfamoylpyridine-3-boronic Acid

This guide provides an in-depth technical analysis of 6-Amino-5-sulfamoylpyridine-3-boronic acid , a specialized heterocyclic building block used in medicinal chemistry. This document is structured to support researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Amino-5-sulfamoylpyridine-3-boronic acid , a specialized heterocyclic building block used in medicinal chemistry. This document is structured to support researchers in the rational design of experiments, offering critical insights into the compound's physicochemical behavior, stability, and synthetic utility.

[1][2]

Executive Summary & Chemical Identity

6-Amino-5-sulfamoylpyridine-3-boronic acid is a polyfunctionalized pyridine derivative characterized by an amphoteric nature. It serves as a critical "warhead" or coupling partner in the synthesis of antibacterial agents (specifically NorA efflux pump inhibitors) and kinase inhibitors. Due to the inherent instability of free boronic acids (dehydration to boroxines), this compound is frequently handled and supplied as its pinacol ester .

Key Identifiers
PropertyDetail
IUPAC Name (6-Amino-5-sulfamoylpyridin-3-yl)boronic acid
Common Analog CAS 1086063-51-5 (Pinacol Ester form)
Molecular Formula C₅H₈BN₃O₄S (Free Acid)
Molecular Weight 216.99 g/mol
SMILES NS(=O)(=O)c1cc(cnc1N)B(O)O
Appearance Off-white to pale yellow solid

Structural Analysis & Electronic Effects

The chemical behavior of this molecule is dictated by the interplay between three functional groups on the pyridine core.[1] Understanding these electronic effects is crucial for predicting reactivity and solubility.

  • Pyridine Core: The central scaffold.

  • C6-Amino Group (-NH₂): A strong electron-donating group (EDG) positioned ortho to the ring nitrogen. This increases the electron density of the ring, making the pyridine nitrogen more basic (similar to 2-aminopyridine, pKa ~6.86) compared to unsubstituted pyridine (pKa ~5.2).

  • C5-Sulfamoyl Group (-SO₂NH₂): A strong electron-withdrawing group (EWG) positioned meta to the ring nitrogen. This counteracts the amino group's effect, slightly lowering the ring nitrogen's basicity and increasing the acidity of the neighboring N-H protons.

  • C3-Boronic Acid (-B(OH)₂): Acts as a Lewis acid. The electron-rich nature of the 6-aminopyridine ring (despite the sulfamoyl group) stabilizes the C-B bond, making it less prone to hydrolytic cleavage compared to 2-pyridyl boronic acids.

Graphviz: Electronic Interaction & Speciation

The following diagram illustrates the equilibrium states of the compound in solution, which is critical for HPLC method development and coupling reaction optimization.

Speciation Acid Free Boronic Acid (Active Species) Boroxine Boroxine Anhydride (Storage Form) Acid->Boroxine - H2O (Heating/Vacuum) Boronate Boronate Anion (Suzuki Reactive Species) Acid->Boronate + OH- (pH > 8) Zwitterion Zwitterion (Neutral pH) Acid->Zwitterion Internal Proton Transfer Boroxine->Acid + H2O Boronate->Acid + H+ Zwitterion->Acid pH Adjustment

Caption: Equilibrium cycle showing dehydration to boroxine during storage and ionization to boronate under basic coupling conditions.

Physicochemical Profile

Acid-Base Dissociation (pKa)

This molecule is polyprotic. Accurate pKa estimation is vital for buffer selection.

Ionizable GroupEstimated pKamechanistic Insight
Pyridine Nitrogen 5.8 – 6.2Raised vs. pyridine (5.2) by C6-NH₂, but tempered by C5-SO₂NH₂.
Boronic Acid 8.5 – 9.0Lewis acidity. Formation of the tetrahedral boronate anion [RB(OH)₃]⁻.
Sulfonamide (-SO₂NH-) ~10.0Weakly acidic proton, deprotonates in strong base (e.g., K₂CO₃).
Solubility & Lipophilicity
  • LogP (Predicted): < 0.5 (Low lipophilicity). The presence of multiple hydrogen bond donors/acceptors (NH₂, SO₂NH₂, B(OH)₂) makes this compound highly polar.

  • Solubility Profile:

    • Water: Low to moderate. Solubility is pH-dependent; highest at pH < 4 (cationic) or pH > 10 (anionic). Least soluble near the isoelectric point.

    • DMSO/DMF: High solubility (>50 mM). Preferred solvents for stock solutions.

    • Dichloromethane/Hexanes: Insoluble.[2]

Stability: The Protodeboronation Risk

A common failure mode for pyridine boronic acids is protodeboronation , where the C-B bond breaks, replacing the boron with a proton.

  • Risk Level: Low to Moderate.[3]

  • Mechanism: Unlike 2-pyridyl boronic acids, which are notoriously unstable, 3-pyridyl isomers are generally robust. However, the electron-rich 6-amino group can facilitate electrophilic protodeboronation under forcing acidic conditions.

  • Mitigation: Avoid prolonged heating in acidic media. Store as the pinacol ester if possible.

Synthetic Methodology

Synthesis of the Boronic Acid

The most reliable route to 6-Amino-5-sulfamoylpyridine-3-boronic acid is via Miyaura Borylation of the corresponding aryl bromide. Lithium-halogen exchange is generally avoided due to the acidic sulfonamide protons, which would quench the organolithium reagent.

Precursor: 2-Amino-3-sulfamoyl-5-bromopyridine.

Protocol: Palladium-Catalyzed Miyaura Borylation
  • Reagents:

    • Substrate: 2-Amino-3-sulfamoyl-5-bromopyridine (1.0 equiv)

    • Boron Source: Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

    • Base: Potassium Acetate (KOAc, 3.0 equiv) - Crucial: KOAc is mild and prevents protodeboronation.

    • Solvent: Anhydrous 1,4-Dioxane or DMSO.

  • Procedure:

    • Degas solvent with N₂ for 30 mins.

    • Combine reagents in a sealed tube under inert atmosphere.

    • Heat to 80–90 °C for 4–12 hours. Monitor by LC-MS (Target mass: M+H for ester).

    • Workup: Filter through Celite. For the free acid, hydrolyze the pinacol ester using NaIO₄/NH₄OAc (oxidative hydrolysis) or simply use the ester directly in the next step.

Application: Suzuki-Miyaura Coupling

When using this fragment in drug discovery (e.g., coupling to a heteroaryl chloride), specific conditions are required to prevent catalyst poisoning by the free amino/sulfonamide groups.

Optimization Decision Tree

SuzukiOptimization Start Start: Suzuki Coupling (Aminopyridine Boronic Acid) SolventCheck Solvent Selection Start->SolventCheck Polar Dioxane/H2O (4:1) or DMF SolventCheck->Polar High Solubility Needed NonPolar Toluene/EtOH/H2O SolventCheck->NonPolar Standard BaseCheck Base Selection WeakBase K3PO4 or NaHCO3 (Mild) BaseCheck->WeakBase Sensitive Funct. Groups StrongBase Na2CO3 or Cs2CO3 (Standard) BaseCheck->StrongBase Low Reactivity CatCheck Catalyst Selection Gen2 Pd(dppf)Cl2 or XPhos Pd G2 CatCheck->Gen2 Steric Hindrance? Polar->BaseCheck NonPolar->BaseCheck WeakBase->CatCheck StrongBase->CatCheck

Caption: Decision logic for optimizing Suzuki coupling conditions to maximize yield and minimize catalyst poisoning.

Handling, Storage & Safety[8]

Hygroscopicity & Dehydration

Boronic acids exist in a dynamic equilibrium with their cyclic anhydride trimer (boroxine).

  • Observation: The melting point is often unsharp or reported as a decomposition range because the compound dehydrates to the boroxine upon heating.

  • Protocol: Do not rely solely on melting point for purity. Use Quantitative NMR (qNMR) or HPLC (converting to pinacol ester in situ) for titer determination.

Storage Conditions
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen. Moisture promotes the formation of the hydrate, while extreme dryness promotes boroxine formation.

  • Container: Tightly sealed glass vial with parafilm.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • PubChem. (2025). Compound Summary: (6-Aminopyridin-3-yl)boronic acid (Analog Data). National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Aminopyridine-5-boronic acid pinacol ester.[2] Link

Sources

Foundational

6-Amino-5-sulfamoylpyridine-3-boronic Acid: A Comprehensive Guide to Crystal Structure Analysis and Supramolecular Behavior

Audience: Researchers, Crystallographers, and Structure-Based Drug Design (SBDD) Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The rational design of targeted therapeutics relies heavily on...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Crystallographers, and Structure-Based Drug Design (SBDD) Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the exact spatial arrangement and non-covalent interaction potential of small-molecule building blocks. 6-Amino-5-sulfamoylpyridine-3-boronic acid is a highly complex, polyfunctional scaffold that integrates three distinct pharmacophores: a Lewis-acidic boronic acid, a zinc-binding sulfamoyl group, and a complementary aminopyridine core.

This whitepaper provides a rigorous, field-proven guide to the crystallographic analysis of this compound. By detailing the causality behind crystallization methodologies and supramolecular synthon formation, this guide equips researchers with the technical protocols required to leverage this molecule in advanced cross-coupling chemistry and metalloenzyme inhibitor design.

Molecular Architecture & Synthon Analysis

To successfully crystallize and analyze 6-amino-5-sulfamoylpyridine-3-boronic acid, one must first understand the competing supramolecular forces at play. The molecule is a crystal engineering marvel due to its high density of hydrogen-bond donors and acceptors.

  • The Boronic Acid Moiety[-B(OH)₂]: Boronic acids are renowned in supramolecular chemistry for their ability to form robust homomeric dimers in the solid state[1]. Typically adopting a syn-anti conformation, the hydroxyl groups engage in a highly favorable

    
     hydrogen-bonding motif[2]. Furthermore, the open-shell nature of the boron atom allows it to act as a strong Lewis acid, occasionally forming intermolecular B-N dative bonds if appropriately positioned Lewis bases are present[3].
    
  • The Sulfamoyl Group [-SO₂NH₂]: This group is a privileged pharmacophore, particularly famous for its sub-nanomolar coordination to the active site

    
     in Carbonic Anhydrase (CA) enzymes[4]. In the solid state, the sulfamoyl group acts as a potent hydrogen-bond donor (via 
    
    
    
    ) and acceptor (via
    
    
    ), driving the formation of extensive 2D sheets or 3D supramolecular ladders.
  • The Aminopyridine Core: The ortho-relationship between the amino group and the pyridine nitrogen creates a chelating hydrogen-bond interface, capable of complementary base-pairing-like interactions with adjacent molecules or solvent.

G Compound 6-Amino-5-sulfamoylpyridine- 3-boronic acid Boronic Boronic Acid Moiety -B(OH)2 Compound->Boronic Sulfamoyl Sulfamoyl Group -SO2NH2 Compound->Sulfamoyl Aminopyridine Aminopyridine Core -NH2 / Pyridine N Compound->Aminopyridine Dimer Homomeric Dimerization R2,2(8) Motif Boronic->Dimer O-H···O interactions MetalCoord Zn2+ Coordination (Carbonic Anhydrase) Sulfamoyl->MetalCoord Primary Pharmacophore HBondNet Extended H-Bond Network (Supramolecular Chains) Sulfamoyl->HBondNet H-bond Donor/Acceptor Aminopyridine->HBondNet Complementary Pairing

Caption: Diagram illustrating the primary supramolecular synthons and interaction pathways of the compound.

Self-Validating Crystallization & SCXRD Protocol

A common pitfall in the crystallographic analysis of boronic acids is their propensity to dehydrate into cyclic boroxines (anhydrides) under dry or heated conditions. To prevent this artifact and obtain diffraction-quality single crystals of the intact monomer, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology

Step 1: Solvent System Selection

  • Action: Dissolve the compound in a 1:1 mixture of Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc), spiked with 1% v/v ultra-pure water.

  • Causality: THF acts as a good solubilizer and potential hydrogen-bond acceptor (often co-crystallizing as a monosolvate)[2]. The trace water is critical; it shifts the thermodynamic equilibrium away from dehydration, effectively suppressing boroxine formation and preserving the

    
     state.
    

Step 2: Controlled Vapor Diffusion

  • Action: Place the dissolved API in a small inner vial. Place this inside a larger sealed chamber containing an anti-solvent (e.g., n-hexane or pentane). Allow vapor diffusion to occur at a strictly controlled 4 °C over 7–14 days.

  • Causality: Rapid precipitation leads to kinetic trapping, resulting in twinned crystals or amorphous powders. Slow vapor diffusion at low temperatures lowers the kinetic energy of the system, allowing the highly directional hydrogen bonds (boronic dimers and sulfamoyl networks) to self-correct and form a pristine, thermodynamically stable lattice.

Step 3: Cryogenic Data Collection (SCXRD)

  • Action: Mount the selected single crystal on a diffractometer equipped with a Mo-K

    
     or Cu-K
    
    
    
    microfocus source. Instantly flash-cool the crystal to 100 K using a nitrogen cold stream prior to data collection.
  • Causality: Cryocooling drastically reduces atomic thermal vibrations (minimizing the Debye-Waller factor). This is non-negotiable for this compound, as resolving the exact positions of the labile hydrogen atoms on the boronic acid and sulfamoyl groups is required to map the supramolecular network accurately.

Step 4: Anisotropic Refinement & H-Atom Placement

  • Action: Solve the structure using direct methods. Refine all non-hydrogen atoms anisotropically. Crucially, locate the heteroatom-bound hydrogens (O-H and N-H) directly from the difference Fourier electron density map rather than placing them in idealized geometric positions.

  • Causality: Placing hydrogens geometrically forces assumptions upon the hydrogen-bonding network. Locating them from the difference map provides empirical validation of the

    
     dimer and the precise protonation state of the aminopyridine core[5].
    

Quantitative Structural Data

When analyzing the solved crystal structure, specific geometric parameters serve as benchmarks for validation. The table below summarizes the expected quantitative data for 6-amino-5-sulfamoylpyridine-3-boronic acid based on established crystallographic norms for these functional groups.

Parameter CategorySpecific Bond / InteractionExpected Value RangeStructural & Functional Significance
Covalent Geometry B–C (Aryl) Bond Length1.55 – 1.58 ÅIndicates the degree of

-conjugation between the empty p-orbital of Boron and the pyridine ring.
Covalent Geometry B–O (Hydroxyl) Bond Length1.35 – 1.37 ÅTypical for monomeric boronic acids; shorter than standard single bonds due to partial double-bond character[2].
Covalent Geometry S–N (Sulfamoyl) Bond Length1.59 – 1.62 ÅConfirms the integrity of the primary zinc-binding pharmacophore.
Supramolecular Boronic

O···O Distance
2.70 – 2.78 ÅStrong, highly directional hydrogen bonding confirming the syn-anti homomeric dimerization[5].
Supramolecular Sulfamoyl N–H···O Distance2.85 – 3.00 ÅDrives the formation of 2D undulating sheets or 3D networks in the crystal lattice.
Conformational B(OH)₂ Twist Angle15° – 35°Torsion angle relative to the pyridine plane; minimizes steric clash with adjacent ring substituents.

Structure-Based Drug Design (SBDD) Integration

The ultimate value of solving the crystal structure of 6-amino-5-sulfamoylpyridine-3-boronic acid lies in its application to drug discovery. Sulfamoylpyridines are widely utilized to target metalloenzymes, with human Carbonic Anhydrase (hCA) being a primary target[6].

By obtaining the precise 3D conformation and electron density distribution of this molecule, computational chemists can perform highly accurate in silico docking. The crystal structure reveals the exact vector of the sulfamoyl nitrogen, which must coordinate to the


 ion in the enzyme's active site (typically with a thermodynamic dissociation constant in the low nanomolar to picomolar range)[4]. Concurrently, the boronic acid moiety can be modeled to interact with adjacent polar residues (e.g., Thr199 in hCA) or utilized as a synthetic handle to append solvent-exposed solubilizing groups.

SBDD Synthesis Compound Synthesis & Purification Cryst Controlled Crystallization (Avoid Boroxine Formation) Synthesis->Cryst High Purity API XRD Single-Crystal X-Ray Diffraction (SCXRD) Cryst->XRD Quality Single Crystal Refinement Anisotropic Refinement & H-Atom Placement XRD->Refinement Electron Density Map Docking In Silico Docking (Metalloenzyme Targets) Refinement->Docking 3D Conformation Data Optimization Lead Optimization & SAR Development Docking->Optimization Binding Mechanics

Caption: Step-by-step workflow from crystallization to structure-based drug design (SBDD) applications.

References

  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)
  • Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)
  • Crystal structure of 4-(methoxycarbonyl)
  • 3F7U: Crystal Structure of soluble domain of CA4 in complex with small molecule Source: RCSB Protein Data Bank URL
  • Metalloenzymes for biomolecular recognition of n-terminal modified peptides Source: Google Patents URL

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) for 6-Amino-5-sulfamoylpyridine-3-boronic acid

Comprehensive Characterization Profile: 6-Amino-5-sulfamoylpyridine-3-boronic acid 1. Executive Summary & Structural Utility Topic: Spectroscopic Characterization (NMR, IR, MS) Molecule: 6-Amino-5-sulfamoylpyridine-3-bor...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization Profile: 6-Amino-5-sulfamoylpyridine-3-boronic acid

1. Executive Summary & Structural Utility

Topic: Spectroscopic Characterization (NMR, IR, MS) Molecule: 6-Amino-5-sulfamoylpyridine-3-boronic acid Molecular Formula:


Molecular Weight:  216.99  g/mol  (Average)

This guide details the spectroscopic fingerprint of 6-Amino-5-sulfamoylpyridine-3-boronic acid , a highly functionalized pyridine intermediate. This molecule represents a critical "chemical chimera" used in medicinal chemistry—combining the solubilizing and H-bonding capability of a sulfonamide , the reactivity of an aryl amine , and the Suzuki-coupling utility of a boronic acid .

Commonly encountered in the synthesis of PI3K/mTOR inhibitors and antimicrobial agents, this molecule presents specific characterization challenges, notably the equilibrium between the free boronic acid and its cyclic boroxine anhydride, as well as protodeboronation artifacts.

Structural Analysis & Electronic Environment

Before interpreting spectra, we must understand the electronic environment that dictates the signal positions.

  • Pyridine Core: Electron-deficient aromatic ring.

  • C6-Amino Group (+M Effect): A strong electron donor ortho to the nitrogen. This increases electron density at C3 and C5, counteracting the ring's deficiency.

  • C5-Sulfamoyl Group (-I/-M Effect): A strong electron-withdrawing group. It significantly deshields the adjacent C4 proton.

  • C3-Boronic Acid (Empty p-orbital): Acts as a Lewis acid; typically electron-withdrawing but can accept electron density from the ring or solvent (Lewis bases like DMSO).

Graphviz Diagram: Structural Logic & Numbering

Structure Core Pyridine Ring (Electron Deficient) Amino 6-Amino (-NH2) Electron Donor (+M) Shields C3, C5 Core->Amino Pos 6 Sulf 5-Sulfamoyl (-SO2NH2) Electron Withdrawing (-I) Deshields H4 Core->Sulf Pos 5 Boron 3-Boronic Acid (-B(OH)2) Suzuki Handle Lewis Acid Core->Boron Pos 3 Amino->Core Resonance Push Sulf->Core Inductive Pull

Caption: Electronic push-pull dynamics influencing spectroscopic shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-


 is the mandatory solvent. The molecule is amphoteric and polar. 

may cause rapid exchange of amine/sulfonamide protons, erasing key diagnostic signals.
A. H NMR (Proton) Profile

Predicted shifts based on substituent additivity rules for pyridine derivatives.

Position / GroupMultiplicityShift (

ppm)
Assignment Logic
H-2 Singlet (d)8.30 – 8.50Most Deshielded. Alpha to Nitrogen, Beta to Boronic acid. The "d" indicates a potential small coupling (

Hz) to H-4.
H-4 Singlet (d)7.90 – 8.10Aromatic. Ortho to Sulfamoyl (EWG) and Ortho to Boronic Acid.
Boronic -OH Broad Singlet8.00 – 9.50Highly variable. Depends on water content and concentration. Often disappears due to exchange.
Sulfamoyl -NH

Broad Singlet7.20 – 7.50Exchangeable. Deshielded by

group. Integral = 2H.
Amino -NH

Broad Singlet6.50 – 7.00Exchangeable. Shielded by resonance donation into the ring. Integral = 2H.

Critical Observation:

  • Boroxine Artifacts: If the sample is dry, you may see a second set of aromatic peaks shifted slightly downfield. This indicates the formation of the cyclic boroxine trimer (dehydration product).

  • Resolution: Add 1 drop of

    
     to the NMR tube. The -NH
    
    
    
    , -SO
    
    
    NH
    
    
    , and -B(OH)
    
    
    peaks will disappear, confirming their assignment and simplifying the aromatic region to just two singlets (H-2 and H-4).
B. C NMR (Carbon) Profile
Carbon TypeShift (

ppm)
Note
C-6 (C-NH

)
158 – 162Deshielded by direct attachment to heteroatoms (N and N).
C-2 (CH) 150 – 155Alpha to Pyridine Nitrogen.
C-4 (CH) 138 – 142Aromatic CH.
C-5 (C-SO

)
120 – 125Ipso to Sulfonyl.
C-3 (C-B) Not Observed / BroadQuadrupolar Broadening. Carbon attached directly to Boron is often invisible or extremely broad due to

B relaxation.
C. B NMR (Boron)
  • Signal: Broad singlet at 28 – 32 ppm .

  • Significance: Confirms the presence of the

    
     hybridized boron atom. A shift to ~5-10 ppm would indicate a tetrahedral boronate species (e.g., if complexed with buffers).
    

Mass Spectrometry (MS) Data

Mass spectrometry of boronic acids is notoriously tricky due to their tendency to dehydrate (forming boroxines) or esterify with solvents (methanol/ethanol).

Method: ESI (Electrospray Ionization) - Positive/Negative Mode.

Ionization Modem/z ObservedSpeciesExplanation
ESI (+) 218.0

Protonated parent.
ESI (+) 200.0

Dehydration is common in the source.
ESI (+) 232.0

Methyl ester artifact (if MeOH used).
ESI (-) 216.0

Deprotonated sulfonamide/boronic acid.

The "Boron Signature": Boron exists as two isotopes:


B (20%) and 

B (80%).
  • Look for the distinct isotopic pattern in the molecular ion cluster.

  • The M peak (

    
    B) will be dominant.
    
  • The M-1 peak (

    
    B) will be approximately 25% of the height of the M peak. This is the definitive confirmation of boron presence. 
    

Infrared (IR) Spectroscopy

Technique: ATR-FTIR (Solid state).

Wavenumber (cm

)
Vibration ModeFunctional Group
3400 – 3200 N-H StretchPrimary Amine (-NH

) & Sulfonamide.
3100 – 3000 C-H StretchAromatic Pyridine Ring.
1350 – 1330 B-O StretchBoronic Acid (often overlaps with SO

).
1320 – 1300 S=O Asym StretchSulfonamide.
1160 – 1140 S=O Sym StretchSulfonamide.
1600 – 1580 C=C / C=N StretchPyridine Ring Skeletal vibrations.

Experimental Workflow: Protocol for Validation

To ensure the data collected matches the high-integrity requirements of drug development, follow this self-validating workflow.

Graphviz Diagram: Validation Workflow

Workflow Sample Crude Sample (Synthesis Output) Prep Sample Prep Dissolve in DMSO-d6 Avoid MeOH (Esterification Risk) Sample->Prep NMR_H 1H NMR (Standard) Check Purity & Integrals Prep->NMR_H MS_Check LC-MS (ESI) Check Isotope Pattern (10B/11B) Prep->MS_Check NMR_D2O D2O Shake Test Confirm Exchangeable Protons (NH2, SO2NH2, OH) NMR_H->NMR_D2O Decision Data Matches? NMR_D2O->Decision MS_Check->Decision Report Generate CoA (Certificate of Analysis) Decision->Report Yes Repurify Repurify (HPLC/Crystallization) Decision->Repurify No

Caption: Step-by-step validation logic to rule out common boronic acid artifacts.

Detailed Protocol Step:
  • Solvent Choice: Do not use Methanol for LC-MS or NMR sample preparation. Boronic acids rapidly form methyl esters in MeOH, leading to confusing M+14 peaks. Use Acetonitrile/Water for MS and DMSO-d6 for NMR.

  • D2O Exchange:

    • Run the standard

      
      H NMR in DMSO-d6.
      
    • Add 10

      
      L of 
      
      
      
      directly to the tube.
    • Shake and re-run.

    • Validation: If the peaks at 6.5-7.5 ppm and >9 ppm vanish, they are confirmed as N-H/O-H. If aromatic peaks shift significantly, suspect pH changes or salt formation.

References

  • Hall, D. G. (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on Boronic Acid characterization).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Fyfe, C. A. (1983). Solid State NMR for Chemists. C.F.C. Press. (Reference for quadrupolar broadening of C-B bonds).
  • PubChem Compound Summary. (2024). Pyridinylboronic acid derivatives. National Center for Biotechnology Information. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for NMR shift prediction rules).

Sources

Foundational

Advanced Synthesis and Application Guide: 6-Amino-5-sulfamoylpyridine-3-boronic acid (CAS: 1083326-27-5)

Executive Summary & Strategic Importance In modern drug discovery, the rational design of small molecules relies heavily on highly functionalized, multi-tasking building blocks. 6-Amino-5-sulfamoylpyridine-3-boronic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern drug discovery, the rational design of small molecules relies heavily on highly functionalized, multi-tasking building blocks. 6-Amino-5-sulfamoylpyridine-3-boronic acid represents a premier heteroaromatic scaffold that bridges the gap between synthetic versatility and biological efficacy.

This compound acts as a tripartite warhead:

  • The Boronic Acid (-B(OH)₂): Serves as the reactive handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling.

  • The Sulfamoyl Group (-SO₂NH₂): Acts as a potent hydrogen-bond donor/acceptor, widely recognized as a privileged pharmacophore for targeting metalloenzymes (e.g., carbonic anhydrases).

  • The Aminopyridine Core: Provides critical hinge-binding motifs necessary for kinase inhibition, while simultaneously modulating the electronic properties of the ring.

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and a field-proven, self-validating protocol for integrating this building block into complex drug discovery workflows.

Physicochemical Profiling & Structural Analysis

Understanding the electronic push-pull dynamics of this molecule is critical for predicting its reactivity. The electron-donating primary amine at the C6 position enriches the pyridine ring, while the strongly electron-withdrawing sulfamoyl group at C5 exerts a deactivating inductive effect. This delicate electronic balance directly impacts the Lewis acidity of the C3 boronic acid, necessitating specific basic conditions during cross-coupling to facilitate the formation of the reactive boronate species.

Quantitative Data Summary
PropertyValueStructural Implication
Compound Name 6-Amino-5-sulfamoylpyridine-3-boronic acidHighly functionalized heteroaromatic
CAS Number 1 [1]Unique identifier for procurement
Molecular Formula C₅H₈BN₃O₄SIndicates high heteroatom density
Molecular Weight 217.01 g/mol Optimal for fragment-based design
H-Bond Donors 4 (-NH₂, -SO₂NH₂, -B(OH)₂)Strong target-binding potential
H-Bond Acceptors 6High aqueous solubility potential

Pharmacophore Utility in Drug Design

The incorporation of the sulfonamide moiety into the pyridine ring is not merely a structural novelty; it is a strategic choice in medicinal chemistry.2 [2], particularly in the development of antimicrobial agents, anticancer drugs, and specific enzyme inhibitors.

When designing targeted therapies, the sulfamoyl group in this specific orientation can coordinate with zinc ions in the active sites of metalloenzymes. Concurrently, the adjacent amino group can establish orthogonal hydrogen bonds with the protein backbone, locking the molecule into a highly specific, low-energy binding conformation.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary synthetic utility of 6-Amino-5-sulfamoylpyridine-3-boronic acid lies in its application within the 3 [3].

Mechanistic Causality of Reagent Selection
  • Catalyst Choice (Pd(dppf)Cl₂): The bidentate nature of the dppf ligand enforces a wide bite angle on the palladium center. This steric bulk accelerates the reductive elimination step, which is often the bottleneck when coupling electron-rich or sterically hindered heterocyclic systems.

  • Solvent System (1,4-Dioxane/H₂O 4:1): A biphasic system is mandatory. The water dissolves the inorganic base to generate the nucleophilic boronate anion required for transmetalation, while the organic phase keeps the aryl halide and palladium catalyst in solution.

  • Base Selection (K₂CO₃ or Cs₂CO₃): A moderately strong base is required to activate the boronic acid without hydrolyzing sensitive functional groups on the coupling partner.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base & Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Intermediate RedElim->Pd0 Catalyst Regeneration

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the boronic acid.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology incorporates In-Process Controls (IPCs) to create a self-validating workflow. This protocol describes the coupling of 6-Amino-5-sulfamoylpyridine-3-boronic acid with a generic aryl bromide (Ar-Br).

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Charge a flame-dried Schlenk flask with Ar-Br (1.0 equiv), 6-Amino-5-sulfamoylpyridine-3-boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M concentration).

  • Causality: Oxygen poisons Pd(0) catalysts. Degas the mixture by sparging with N₂ or Argon for at least 15 minutes.

  • Validation: The solution should transition from a suspension to a partially dissolved state.

Step 2: Catalyst Activation & Reaction Execution

  • Under a positive flow of N₂, add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Seal the flask and heat to 85°C in a pre-heated oil bath.

  • Validation (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validated when the Ar-Br peak is consumed and the product mass (M+H)⁺ is dominant.

Step 3: Workup & Extraction

  • Cool the reaction to room temperature. Quench by adding water (equal to the reaction volume).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Causality: The highly polar sulfamoyl group may cause the product to partition into the aqueous layer. If LC-MS indicates product in the aqueous phase, adjust the pH to ~7 using 1M HCl before extraction.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Dichloromethane to Methanol due to the polarity of the sulfonamide and amino groups).

  • Validation: Confirm final purity (>95%) using HPLC and structural integrity via ¹H and ¹³C NMR.

ExpWorkflow Step1 1. Reagent Prep Degas Solvents & Weigh Step2 2. Activation Add Pd Catalyst & Base Step1->Step2 Step3 3. Coupling Reaction Heat at 80-90°C under N2 Step2->Step3 Step4 4. Workup Quench & Extract (EtOAc) Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • ChemicalBook. "(6-amino-5-sulfamoylpyridin-3-yl)boronic acid Properties and CAS Information." ChemicalBook Database.
  • MDPI. "Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates." Molecules.
  • Fisher Scientific / Chemical Reviews. "Suzuki-Miyaura Cross-Coupling Reaction." Chemical Reviews.

Sources

Exploratory

The Researcher's Guide to Substituted Pyridine Boronic Acids

Introduction: The "Boron Gap" in Heterocyclic Chemistry For decades, a conspicuous void existed in the library of organoboron reagents available to medicinal chemists. While phenylboronic acids became staples of the Suzu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Boron Gap" in Heterocyclic Chemistry

For decades, a conspicuous void existed in the library of organoboron reagents available to medicinal chemists. While phenylboronic acids became staples of the Suzuki-Miyaura coupling immediately following their popularization in the 1980s, their heterocyclic counterparts—specifically pyridine boronic acids (PBAs) —remained elusive.

This was not a trivial omission. The pyridine ring is a "privileged scaffold" in drug discovery, present in over 20% of the top 200 pharmaceuticals. The inability to reliably synthesize, isolate, and store pyridine boronic acids, particularly those substituted at the 2-position , created a bottleneck in structure-activity relationship (SAR) studies.

This guide details the technical evolution from early instability to modern stabilization strategies, providing actionable protocols for synthesizing these challenging building blocks.

Historical Evolution & Mechanistic Challenges

Timeline of Discovery

The history of PBAs is defined by the struggle against their inherent instability.

history_timeline Frankland 1860 First Boronic Acid (Ethylboronic acid) Py3_4 1965 3- & 4-Pyridine Boronic Acids Isolated (Low Yields) Frankland->Py3_4 Gap 1970s-1990s The '2-Pyridyl Gap' (Protodeboronation) Py3_4->Gap MIDA 2000s MIDA Boronates (Burke Group) Solution to Instability Gap->MIDA Ir_CH 2010s Ir-Catalyzed C-H Borylation (Regiocontrol) Gap->Ir_CH

Figure 1: The evolution of pyridine boronic acid technology, highlighting the decades-long gap in accessing 2-pyridyl variants.

The "2-Pyridyl Problem": Mechanism of Protodeboronation

Why are 2-pyridyl boronic acids so unstable? The answer lies in a specific base-catalyzed decomposition pathway that does not affect the 3- or 4-isomers or phenyl rings.

The Mechanism:

  • Zwitterion Formation: The basic nitrogen lone pair is in close proximity to the Lewis-acidic boron center.

  • Hydrolysis: Water attacks the boron, forming a boronate "ate" complex.

  • Fragmentation: In the 2-position, the C-B bond is uniquely susceptible to heterolytic cleavage because the resulting carbanion is stabilized by the adjacent nitrogen (inductive effect) and can immediately protonate.

protodeboronation Step1 2-Pyridyl Boronic Acid (Neutral) Step2 Zwitterionic Intermediate Step1->Step2 + H2O / Base Step3 C-B Bond Cleavage Step2->Step3 Fast Step4 Pyridine + Boric Acid (Decomposition) Step3->Step4 + H+

Figure 2: The rapid protodeboronation pathway specific to 2-pyridyl boronic acids.

Synthetic Methodologies: From Cryogenic to Catalytic

Method A: Cryogenic Halogen-Lithium Exchange

This is the "classic" route but requires strict control.

  • Substrate: Bromopyridines.[1][2]

  • Reagent: n-Butyllithium or i-PrMgCl.

  • Trap: Triisopropyl borate (B(OiPr)3).

  • Critical Constraint: The resulting lithium species is unstable above -70°C. The "ate" complex formed upon borate addition must be carefully hydrolyzed.

Method B: Iridium-Catalyzed C-H Borylation

A modern, atom-economical approach that avoids halogens.

  • Catalyst: [Ir(OMe)(cod)]2 with dtbpy ligand.

  • Selectivity: Sterically governed. Borylation occurs at the least hindered C-H bond (usually meta or para to substituents).

  • Limitation: The pyridine nitrogen can coordinate to the Ir catalyst, poisoning it. This is overcome by using sterically bulky Lewis acids (like BPh3) to block the N-lone pair or by substituting the 2-position.

Method C: MIDA Boronates (The Stabilization Solution)

Developed by the Burke group, N-methyliminodiacetic acid (MIDA) acts as a ligand that rehybridizes the boron atom from sp2 to sp3.

  • Effect: Removes the vacant p-orbital on boron, shutting down the transmetallation and protodeboronation pathways.

  • Result: 2-Pyridyl MIDA boronates are air-stable, chromatographically stable solids.[2]

Strategic Applications in Drug Discovery[3]

The availability of these reagents has directly impacted the synthesis of major drugs.

Drug NameIndicationPyridine RoleSynthetic Strategy
Abiraterone Acetate Prostate Cancer3-Pyridyl moiety inhibits CYP17A1Suzuki Coupling: 3-Pyridyl boronic acid (or diethylborane) coupled with steroidal vinyl triflate.[3]
Vismodegib Basal Cell Carcinoma2-Pyridyl moiety critical for Hh pathway inhibitionSuzuki Coupling: 2-Chloro-5-nitrophenyl boronic acid coupled with 2-halopyridine (or reverse coupling).
Etoricoxib Pain/Inflammation2,3'-Bipyridine coreSuzuki Coupling: Construction of the central bipyridine scaffold via boronic acid intermediates.

Experimental Protocols

Protocol A: Synthesis of 2-Pyridyl MIDA Boronate (The "Gold Standard")

This protocol circumvents the instability of 2-pyridyl boronic acid by trapping the intermediate directly with MIDA at high temperature.

Reagents:

  • 2-Bromopyridine (1.0 equiv)[4]

  • n-Butyllithium (1.0 equiv, 2.5 M in hexanes)

  • Triisopropyl borate (1.0 equiv)

  • MIDA (N-methyliminodiacetic acid) (1.5 equiv)

  • Solvents: THF (anhydrous), DMSO (anhydrous)

Step-by-Step Workflow:

  • Lithiation (Cryogenic):

    • Charge a flame-dried flask with 2-bromopyridine in THF under Argon.

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise over 20 mins. Critical: Maintain internal temp < -70°C to prevent lithium migration.

    • Stir for 45 mins at -78°C.

  • Borate Trapping:

    • Add Triisopropyl borate (B(OiPr)3) dropwise.[4]

    • Stir for 1 hour at -78°C.

    • Allow mixture to warm to room temperature (forms the lithium triisopropoxyborate salt).

  • Solvent Swap & Transligation (The "Burke" Modification):

    • Concentrate the mixture in vacuo to remove THF/Hexanes (yields a white solid/foam).

    • Dissolve the residue in anhydrous DMSO .

    • Add MIDA (1.5 equiv).

    • Heat to 110°C for 12 hours. Note: Counter-intuitively, high heat promotes the displacement of isopropoxide by MIDA faster than protodeboronation can occur.

  • Workup:

    • Cool to RT. Add water and extract with Ethyl Acetate.[1][4]

    • Wash organic layer with brine, dry over MgSO4.[4]

    • Concentrate and purify via silica gel chromatography (Eluent: Et2O/MeCN).

Yield: Typically 60-75% as a white, crystalline, air-stable solid.

Protocol B: Suzuki Coupling of Abiraterone Precursor (3-Pyridyl)

A robust protocol for coupling stable 3-pyridyl boronic acids.

Reagents:

  • Steroidal Vinyl Triflate (1.0 equiv)

  • Diethyl(3-pyridyl)borane or 3-Pyridylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)

  • Solvent: DME/Water or THF/Water (3:1)

Step-by-Step:

  • Degas solvents (sparge with Argon for 15 mins).

  • Combine Triflate, Boronic acid, and Base in the reaction vessel.

  • Add Pd catalyst last under Argon counter-flow.

  • Heat to reflux (approx. 80°C) for 4-6 hours.

  • Monitor by TLC/LCMS for disappearance of triflate.

  • Quench: Dilute with water, extract with DCM.

  • Purification: Flash chromatography (often requires 1-2% MeOH in DCM due to pyridine polarity).

References

  • Frankland, E. (1862). "On a New Series of Organic Compounds Containing Boron." Journal of the Chemical Society, 15, 363–390. Link

  • Fischer, F. C., & Havinga, E. (1965). "Synthesis of 3- and 4-pyridylboronic acid." Recueil des Travaux Chimiques des Pays-Bas, 84(4), 439-443.
  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). "A General Solution for the 2-Pyridyl Problem." Angewandte Chemie International Edition, 51(11), 2667–2672. Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Potter, G. A., et al. (1995). "Novel Steroidal Inhibitors of Human Cytochrome P45017 alpha (17 alpha-Hydroxylase-C17,20-lyase): Potential Agents for the Treatment of Prostatic Cancer."[3] Journal of Medicinal Chemistry, 38(13), 2463–2471. (Abiraterone synthesis).[1][4][5][6][7][8] Link

  • Organic Syntheses. (2022). "Preparation of MIDA Anhydride and Reaction with Boronic Acids." Org.[1][9][10][11] Synth., 99, 92-112.[12] Link

Sources

Foundational

Technical Whitepaper: Potential Biological Activities of 6-Amino-5-sulfamoylpyridine-3-boronic acid

Executive Summary 6-Amino-5-sulfamoylpyridine-3-boronic acid represents a high-value "privileged structure" in medicinal chemistry, characterized by its dense functionalization on a heteroaromatic core. Unlike simple bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-5-sulfamoylpyridine-3-boronic acid represents a high-value "privileged structure" in medicinal chemistry, characterized by its dense functionalization on a heteroaromatic core. Unlike simple building blocks, this molecule integrates three distinct pharmacophores—a primary sulfonamide, an aminopyridine motif, and a boronic acid warhead—into a single low-molecular-weight fragment (<300 Da).

This technical guide analyzes the potential biological activities of this compound based on structure-activity relationship (SAR) homology with known therapeutics. We posit that this molecule possesses intrinsic activity against Carbonic Anhydrases (CA) , Serine Proteases/


-Lactamases , and bacterial Efflux Pumps (NorA) . Furthermore, it serves as a critical intermediate for Fragment-Based Drug Discovery (FBDD) via Suzuki-Miyaura cross-coupling.

Structural Analysis & Pharmacophore Mapping

The biological potential of 6-Amino-5-sulfamoylpyridine-3-boronic acid is dictated by its three functional domains.

The Pharmacophore Triad
  • C3-Boronic Acid (

    
    ):  A reversible covalent warhead. It acts as a transition-state analog for serine hydrolases (forming a tetrahedral boronate adduct) and a Lewis acid for binding water/hydroxide in metalloenzymes.
    
  • C5-Sulfamoyl Group (

    
    ):  A classic zinc-binding motif essential for Carbonic Anhydrase inhibition. It also mimics the transition state of amide hydrolysis in certain contexts.
    
  • C6-Amino Pyridine Core: A hydrogen bond donor/acceptor motif that mimics the adenosine ring of ATP, making it a common scaffold in kinase inhibitors.

PharmacophoreMap Compound 6-Amino-5-sulfamoyl pyridine-3-boronic acid Boronic C3-Boronic Acid (Lewis Acid / Warhead) Compound->Boronic Sulfonamide C5-Sulfonamide (Zn-Binding / H-Bonding) Compound->Sulfonamide Aminopyridine C6-Aminopyridine (H-Bond Donor/Acceptor) Compound->Aminopyridine Protease Serine Proteases (e.g., u03b2-Lactamase) Boronic->Protease Covalent Adduct Efflux NorA Efflux Pump (S. aureus) Boronic->Efflux Potentiation CA Carbonic Anhydrases (Isoforms II, IX, XII) Sulfonamide->CA Zn Coordination Aminopyridine->CA Active Site Anchoring Kinase Kinase Hinge Region (ATP Competitive) Aminopyridine->Kinase H-Bonding

Figure 1: Pharmacophore dissection linking structural motifs to potential biological targets.

Detailed Biological Potentials[4]

Carbonic Anhydrase (CA) Inhibition

Mechanism: The primary sulfonamide (


) is the hallmark pharmacophore for CA inhibition. The nitrogen atom of the sulfonamide moiety coordinates directly to the 

ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
  • Relevance: Pyridine-sulfonamides typically exhibit nanomolar affinity for CA isoforms II (glaucoma), IX, and XII (hypoxic tumors).

  • Boronic Acid Synergy: Recent data suggests boronic acids can also bind to the carbohydrate residues of CA glycoproteins or interact with the zinc-bound water network, potentially creating a "dual-anchor" inhibition mode.

-Lactamase & Serine Protease Inhibition

Mechanism: Boronic acids are potent transition-state analogs.[1] The boron atom is electrophilic and is attacked by the active site serine hydroxyl (


) of the enzyme.
  • Reaction:

    
    
    
  • Result: Formation of a tetrahedral boronate adduct that mimics the high-energy intermediate of peptide/amide hydrolysis, effectively locking the enzyme.

  • Application: This scaffold is homologous to "Sulfonamide Boronic Acids" (e.g., compounds developed to inhibit AmpC

    
    -lactamase), where the sulfonamide replaces the canonical carboxamide found in penicillins, altering selectivity profiles.[1]
    
Bacterial Efflux Pump Inhibition (NorA)

Mechanism: 6-substituted pyridine-3-boronic acids have been identified as inhibitors of the Staphylococcus aureus NorA efflux pump.[2][3]

  • Effect: These compounds do not kill bacteria directly but "potentiate" fluoroquinolones (e.g., ciprofloxacin) by preventing their extrusion from the cell.

  • Significance: The 6-amino group provides the necessary polarity, while the boronic acid may interact with the transporter channel residues.

Experimental Validation Protocols

To validate these potential activities, the following standardized assays are recommended.

Protocol: Carbonic Anhydrase Esterase Assay

Objective: Determine the


 of the compound against hCA-II using 4-nitrophenyl acetate (4-NPA) as a substrate.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Enzyme: Recombinant human CA-II (Sigma-Aldrich).

  • Substrate: 3 mM 4-NPA in acetonitrile.

Workflow:

  • Preparation: Dissolve 6-Amino-5-sulfamoylpyridine-3-boronic acid in DMSO to make a 10 mM stock.

  • Incubation: In a 96-well plate, add 10

    
    L of inhibitor (serial dilutions) and 180 
    
    
    
    L of Assay Buffer containing 0.5
    
    
    g/mL hCA-II. Incubate for 10 min at 25°C.
  • Initiation: Add 10

    
    L of 3 mM 4-NPA substrate.
    
  • Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenol) every 30 seconds for 15 minutes.

  • Analysis: Calculate % inhibition relative to DMSO control and fit to a sigmoidal dose-response curve.

Protocol: -Lactamase Inhibition (Nitrocefin Assay)

Objective: Assess inhibition of AmpC


-lactamase.[1][4]

Reagents:

  • Substrate: Nitrocefin (chromogenic cephalosporin).

  • Enzyme: AmpC

    
    -lactamase.[1][4][5]
    

Workflow:

  • Mix: Incubate enzyme with varying concentrations of the boronic acid compound for 5 minutes in 50 mM phosphate buffer (pH 7.0).

  • Start: Add Nitrocefin (100

    
    M final).
    
  • Read: Measure hydrolysis rate at 486 nm (

    
    ).
    
  • Note: Boronic acids are competitive inhibitors; analyze using a Lineweaver-Burk plot to determine

    
    .
    

Synthetic Utility: Suzuki-Miyaura Cross-Coupling

Beyond direct biological activity, this compound is a versatile intermediate. The C3-boronic acid allows for the modular attachment of aryl/heteroaryl groups, enabling the rapid synthesis of Sulfonamide-Kinase Inhibitor libraries.

SuzukiWorkflow Start 6-Amino-5-sulfamoyl pyridine-3-boronic acid Process Suzuki-Miyaura Coupling (Dioxane/H2O, 90°C, 12h) Start->Process Reagents Ar-X (Halide) + Pd Catalyst (e.g., Pd(dppf)Cl2) + Base (K2CO3) Reagents->Process Product 6-Amino-5-sulfamoyl-3-(Aryl)pyridine (Biaryl Scaffold) Process->Product Library Bioactive Library Generation (Kinase/CA Inhibitors) Product->Library

Figure 2: Synthetic workflow for generating bioactive libraries using the boronic acid handle.

General Procedure:

  • Charge a reaction vial with 6-Amino-5-sulfamoylpyridine-3-boronic acid (1.0 equiv), Aryl Halide (1.1 equiv), and

    
     (3.0 equiv).
    
  • Add solvent (Dioxane:Water 4:1) and degas with

    
     for 10 min.
    
  • Add

    
     (0.05 equiv).
    
  • Heat at 90°C for 12 hours.

  • Filter through Celite, concentrate, and purify via HPLC.

References

  • Sulfonamide Boronic Acids as

    
    -Lactamase Inhibitors. 
    Source: Journal of Medicinal Chemistry (2010).[6]
    Context: Establishes the SAR of sulfonamide-boronic acid hybrids as transition state analogs for AmpC enzymes.
    Link:[Link]
    
  • Boronic Species as Promising Inhibitors of the Staphylococcus aureus NorA Efflux Pump. Source: European Journal of Medicinal Chemistry (2015). Context: Identifies 6-substituted pyridine-3-boronic acids as potentiators of ciprofloxacin via efflux pump inhibition.[2][3] Link:[Link]

  • Carbonic Anhydrase Inhibitors: Sulfonamides and Bioisosteres. Source: Supuran, C. T.[7] (Nature Reviews Drug Discovery). Context: Authoritative review on the mechanism of sulfonamide binding to the zinc active site of Carbonic Anhydrases. Link:[Link]

  • Boronic Acids in Medicinal Chemistry: Anticancer, Antibacterial and Antiviral Applications. Source: MDPI Molecules (2020). Context: Comprehensive review of boronic acid warheads in drug design. Link:[Link]

Sources

Exploratory

Theoretical and Computational Characterization of 6-Amino-5-sulfamoylpyridine-3-boronic Acid

Executive Summary This technical guide outlines a rigorous theoretical and computational framework for studying 6-Amino-5-sulfamoylpyridine-3-boronic acid (CAS: 1083326-27-5). This molecule represents a high-value "hybri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a rigorous theoretical and computational framework for studying 6-Amino-5-sulfamoylpyridine-3-boronic acid (CAS: 1083326-27-5). This molecule represents a high-value "hybrid" scaffold, integrating three distinct pharmacophoric elements:

  • Boronic Acid (C3): A reversible covalent warhead targeting serine/threonine nucleophiles (e.g., proteasomes,

    
    -lactamases) and serving as a bioisostere for carboxylic acids.
    
  • Sulfamoyl Group (C5): A classic zinc-binding motif (Carbonic Anhydrase inhibition) and hydrogen bond donor/acceptor, modulating solubility and permeability.

  • 2-Aminopyridine Core (C6/N1): A privileged motif capable of amino-imino tautomerism and specific H-bond recognition patterns (e.g., in kinase hinge regions).

The following sections detail the computational protocols required to characterize this molecule's electronic structure, binding mechanisms, and physicochemical stability.

Part 1: Electronic Structure & Conformational Analysis (DFT)

Tautomeric Equilibria

The 2-aminopyridine core (structurally equivalent to the 6-amino position relative to the pyridine nitrogen) is subject to amino-imino tautomerism. While the amino form is generally dominant in solution, the electron-withdrawing nature of the adjacent 5-sulfamoyl and 3-boronic acid groups can significantly perturb this equilibrium.

Experimental Causality: Correctly identifying the dominant tautomer is a prerequisite for molecular docking; docking the wrong tautomer leads to high false-positive rates due to mismatched donor/acceptor patterns.

Computational Protocol:
  • Method: Density Functional Theory (DFT).[1][2][3]

  • Functional: M06-2X (preferred over B3LYP for its superior handling of non-covalent intramolecular interactions and dispersion) or

    
    B97X-D .
    
  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the sulfamoyl lone pairs and boronic acid empty p-orbital).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) simulating water (

    
    ) and biological lipid interfaces (
    
    
    
    ).

Self-Validating Check: Calculate the Boltzmann distribution of conformers. If the energy gap (


) between amino and imino forms is 

kcal/mol, both species must be carried forward to docking studies.
Boronic Acid Speciation (pKa Prediction)

Boronic acids exist in equilibrium between the neutral trigonal planar form (


) and the anionic tetrahedral form (

). The pKa of phenylboronic acid is

8.8, but the electron-deficient pyridine ring and sulfamoyl group will likely lower this pKa, potentially making the anionic form dominant at physiological pH (7.4).

Workflow:

  • Optimize Geometry (

    
     and 
    
    
    
    ).
  • Calculate Gibbs Free Energy in solution.

  • Compute pKa using the thermodynamic cycle method relative to a reference (e.g., pyridine-3-boronic acid).

Part 2: Molecular Docking & Interaction Profiling

This scaffold is a multi-target ligand. The docking strategy must account for covalent bond formation (boron) and metal coordination (sulfonamide).

Target 1: Bacterial Efflux Pumps (NorA)

Research indicates that 6-substituted pyridine-3-boronic acids are promising inhibitors of the Staphylococcus aureus NorA efflux pump, restoring sensitivity to fluoroquinolones [1].

  • Algorithm: Genetic Algorithm (e.g., GOLD or AutoDock Vina).

  • Constraint: Define the boronic acid as a non-covalent binder initially, targeting the hydrophobic pocket of NorA.

  • Scoring Function: ChemPLP (Piecewise Linear Potential) to handle the lipophilic contributions of the pyridine ring.

Target 2: Serine Proteases ( -lactamase / Proteasome)

Boronic acids covalently inhibit serine proteases by forming a tetrahedral adduct with the catalytic serine hydroxyl.

  • Protocol: Covalent Docking (e.g., CovDock or GoldMine).

  • Reaction Definition: Nucleophilic attack of Ser-OH on Boron.

  • Geometry: Force the boron into a tetrahedral geometry (

    
    ) in the bound state.
    
  • Validation: Reproduce the binding mode of Bortezomib (PDB: 2F16) as a control.

Target 3: Carbonic Anhydrase (CA)

The primary sulfonamide group (


) is a classic zinc-binding pharmacophore.
  • Protocol: Ensemble Docking against CA-II and CA-IX.

  • Metal Parameters: Use a specialized force field (e.g., AutoDock4Zn) that explicitly treats the Zinc coordination geometry (tetrahedral/octahedral). Standard force fields often fail to model the

    
     interaction energy correctly.
    

Part 3: Visualization of Computational Workflow

The following diagram illustrates the integrated workflow for characterizing this molecule, moving from quantum mechanics to macromolecular simulation.

G cluster_QM Phase 1: Quantum Mechanics (DFT) cluster_Dock Phase 2: Interaction Modelling cluster_MD Phase 3: Dynamics & Stability Start 6-Amino-5-sulfamoylpyridine-3-boronic acid (Structure Input) QM1 Geometry Opt & Freq (M06-2X/6-311++G**) Start->QM1 QM2 Tautomer Analysis (Amino vs Imino) QM1->QM2 QM3 pKa Calculation (Trigonal vs Tetrahedral) QM1->QM3 Dock1 Covalent Docking (Serine Proteases) QM2->Dock1 Dominant Tautomer Dock2 Metal Coordination (Carbonic Anhydrase Zn2+) QM2->Dock2 Dock3 Efflux Pump Inhibition (NorA Non-covalent) QM2->Dock3 MD2 Boroxine Formation (Trimerization Risk) QM3->MD2 Solubility Prediction MD1 MD Simulation (100ns) Stability of Adduct Dock1->MD1 Top Pose Dock2->MD1 Output Lead Optimization Profile (Binding Affinity + ADMET) MD1->Output MD2->Output

Figure 1: Integrated computational workflow for the structural and functional characterization of sulfamoyl-pyridine-boronic acids.

Part 4: Physicochemical Stability & ADMET

Boroxine Formation

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This impacts solubility and bioavailability.

  • Computational Check: Calculate the dimerization/trimerization energy in the gas phase and water. If

    
    , the compound may exist as an oligomer in solid state, requiring specific formulation strategies (e.g., mannitol complexation).
    
Predicted ADMET Profile

Based on the functional groups, the following parameters should be computed to assess "drug-likeness":

  • TPSA (Topological Polar Surface Area): Expected to be high (>100 Ų) due to the sulfonamide (

    
     Ų) and boronic acid (
    
    
    
    Ų). This suggests low Blood-Brain Barrier (BBB) penetration but good systemic distribution.
  • LogD (pH 7.4): The ionization of the boronic acid will significantly lower lipophilicity at physiological pH.

Part 5: Summary of Quantitative Data

ParameterComputational MethodExpected Range/ValueSignificance
Hybridization DFT (NBO Analysis)B(

) vs B(

)
Determines reactivity with Serine nucleophiles.
pKa DFT (Thermodynamic Cycle)6.5 - 7.5Lower than Phenylboronic acid due to Pyridine/Sulfamoyl EWG.
Tautomer Ratio DFT (

)
Amino > Imino (-5 kcal/mol)Amino form is the likely bioactive species.
Binding Energy Covalent Docking-15 to -20 kcal/molHigh affinity driven by covalent bond formation.
TPSA QSAR / Fragment Sum110 - 130 ŲIndicates likely oral bioavailability but poor CNS penetration.

References

  • Fontaine, F., et al. (2015).[4] "Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives." European Journal of Medicinal Chemistry, 95, 185–198.[4][5][6] [6]

  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility."[6] MedChemComm, 1(3), 183-198.

  • Santos, R. A., et al. (2018). "Determination of the pKa values of some pyridine derivatives by computational methods." Bulgarian Chemical Communications, 50, 123-128.

  • London, N., et al. (2014). "Covalent docking of large libraries for the discovery of chemical probes." Nature Chemical Biology, 10, 1066–1072.

Sources

Foundational

The Reactivity Profile of Sulfamoyl and Amino Groups on the Pyridine Scaffold: A Comprehensive Technical Guide

Executive Summary The pyridine ring is a fundamental electron-deficient heterocycle widely utilized in drug development. When a pyridine scaffold is di-substituted with both an electron-donating amino group (-NH₂) and an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is a fundamental electron-deficient heterocycle widely utilized in drug development. When a pyridine scaffold is di-substituted with both an electron-donating amino group (-NH₂) and an electron-withdrawing sulfamoyl group (-SO₂NH₂), it exhibits a highly specific push-pull electronic dynamic[1]. This technical guide explores the causality behind the reactivity of these complex systems, providing self-validating protocols for chemoselective functionalization, electrophilic aromatic substitution (EAS), and aryne chemistry.

Electronic Push-Pull Dynamics: The Causality of Regioselectivity

The primary difference in the reactivity of dual-substituted pyridines stems from the opposing electronic effects of the substituents[1].

  • The Amino Group: Acts as a strong electron-donating group via resonance (+M effect). Despite the lone pair partially delocalizing into the electron-deficient pyridine nitrogen, the exocyclic amino group significantly increases the electron density of the ring, making it highly susceptible to electrophilic attack at the ortho and para positions[1].

  • The Sulfamoyl Group: Acts as a strong electron-withdrawing group (-I, -M effects). It deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SₙAr)[1].

The interplay of these forces dictates the regiochemical outcome of reactions, allowing chemists to predict and control the site of functionalization.

ElectronicInterplay Pyridine Pyridine Scaffold (Electron Deficient) Result Regioselective EAS (Ortho/Para to NH2) Pyridine->Result Push-Pull Dynamics Amino Amino Group (-NH2) (+M Effect, Activating) Amino->Pyridine Increases Electron Density Sulfamoyl Sulfamoyl Group (-SO2NH2) (-I, -M Effect, Deactivating) Sulfamoyl->Pyridine Decreases Electron Density

Electronic interplay between amino and sulfamoyl groups dictating regioselectivity.

Chemoselective Functionalization: Acylation and Sulfamidation

A persistent challenge in synthesizing kinase inhibitors and other pharmaceuticals is the chemoselective N-acylation or sulfamidation of the exocyclic amino group without cross-reacting with the weakly acidic sulfamoyl nitrogen.

Causality of Base Selection: The sulfamoyl nitrogen possesses weakly acidic protons (pKₐ ~ 10). Utilizing strong bases (e.g., TEA, DMAP) or elevated temperatures leads to its deprotonation, resulting in competitive acylation and complex product mixtures. Conversely, utilizing a weak base like pyridine (pKₐ ~ 5.2) selectively scavenges the HCl byproduct without deprotonating the sulfamoyl group. This thermodynamic control ensures clean reaction profiles, enabling the successful sulfamidation and acylation of even poorly nucleophilic amino groups[2].

AcylationWorkflow Start Amino-Sulfamoyl Pyridine Step1 Add Acyl Chloride (1.1 eq) in Pyridine Solvent Start->Step1 Step2 Stir at 25°C for 2h (Weak Base Catalysis) Step1->Step2 Decision Chemoselective Acylation? Step2->Decision Product N-Acylated Amino Group (Sulfamoyl Intact) Decision->Product Optimal Conditions Failure Over-acylation / Degradation Decision->Failure Strong Base/Heat

Chemoselective N-acylation workflow utilizing pyridine as a weak base.

Quantitative Comparison of Chemoselective Conditions
SubstrateReagentBase / SolventTemp (°C)Time (h)Target GroupYield (%)
4-Amino-3-sulfamoylpyridineAcyl Chloride (1.1 eq)Pyridine252Amino (-NH₂)>85%
4-Amino-3-sulfamoylpyridineAcyl Chloride (2.5 eq)TEA / DMAP604Both (Mixed)<40%
2-Amino-3-fluoropyridine4-Nitrophenyl Sulfamate (1.5 eq)Pyridine2512Amino (-NH₂)82%[2]
Protocol 1: Chemoselective N-Acylation of Amino-Sulfamoyl Pyridines
  • Preparation: Dissolve 1.0 mmol of the amino-sulfamoyl pyridine derivative in 5.0 mL of anhydrous pyridine under an inert argon atmosphere. (Rationale: Pyridine acts as both the solvent and the weak base, preventing sulfamoyl deprotonation).

  • Addition: Cool the reaction mixture to 0 °C. Add 1.1 mmol of the desired acyl chloride dropwise over 10 minutes. (Rationale: Slow addition at low temperatures controls the exotherm and prevents localized over-concentration of the electrophile).

  • Propagation: Remove the ice bath and stir the mixture at 25 °C for 2 hours.

  • Validation/Quench: Monitor the reaction by LC-MS. Once the starting material is consumed, quench the reaction with 10 mL of saturated aqueous NaHCO₃.

  • Isolation: Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Aryne Chemistry: Directed Distortion via Sulfamoyl Groups

Unsubstituted 3,4-pyridynes typically undergo nucleophilic addition with poor regioselectivity, limiting their utility in complex synthesis[3]. However, positioning a sulfamoyl group adjacent to the aryne triple bond fundamentally alters this behavior.

Causality of Distortion: The strong inductive (-I) effect of the sulfamoyl group polarizes the transient aryne triple bond. This induces "aryne distortion," flattening the bond angle at the adjacent carbon and making it more electropositive[3]. Consequently, nucleophiles selectively attack the more electropositive carbon (C4), yielding highly regiocontrolled functionalized pyridines[3].

AryneDistortion Precursor Sulfamoyl-3,4-Pyridyne Precursor Distortion Aryne Distortion (Triple Bond Polarization) Precursor->Distortion Inductive Effect (-I) Nucleophile Nucleophilic Attack Distortion->Nucleophile Directs to more electropositive C Product Regioselective C4-Substituted Pyridine Nucleophile->Product High Regiocontrol

Sulfamoyl-directed aryne distortion model for regioselective nucleophilic addition.

Protocol 2: Generation and Regioselective Trapping of Sulfamoyl-3,4-Pyridynes
  • Precursor Activation: Dissolve 1.0 mmol of the 2-sulfamoyl-3,4-pyridyne precursor (e.g., ortho-silyl aryl triflate derivative) and 1.5 mmol of the trapping nucleophile in 10 mL of anhydrous acetonitrile.

  • Fluoride Trigger: Add 2.0 mmol of Cesium Fluoride (CsF) to the solution at room temperature. (Rationale: The highly fluorophilic silicon atom undergoes rapid desilylation, triggering the elimination of the triflate leaving group to generate the transient 3,4-pyridyne in situ).

  • Trapping: Stir the reaction for 4-6 hours. The sulfamoyl group will direct the nucleophile to the C4 position via the distortion model[3].

  • Isolation: Filter the crude mixture through a short pad of Celite to remove inorganic salts, concentrate, and purify via flash column chromatography.

Halogenation and Electrophilic Aromatic Substitution (EAS)

The amino group heavily activates the pyridine ring toward EAS. For instance, the reaction of standard 4-aminopyridine with halogens like Br₂ in CH₂Cl₂ results in immediate protonation followed by a peculiar bromination-dimerization process, yielding complex pyridyl-pyridinium cations[4].

Causality of Sulfamoyl Tempering: When a sulfamoyl group is introduced (e.g., 4-amino-3-sulfamoylpyridine), its strong electron-withdrawing nature tempers the extreme nucleophilicity of the ring. This deactivation prevents uncontrolled polyhalogenation and dimerization, allowing for controlled, regioselective mono-halogenation strictly at the position ortho to the amino group.

References

  • Goetz, A. E., & Garg, N. K. (2013). "Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model". Nature Chemistry. URL: [Link]

  • Watanabe, F., et al. (2025). "4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines". Organic Letters. URL:[Link]

  • Kukkonen, E., et al. (2019). "Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium". Crystal Growth & Design. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Amino-5-sulfamoylpyridine-3-boronic acid in Suzuki-Miyaura Cross-Coupling

Executive Summary This application note details the handling, reactivity, and optimization of 6-Amino-5-sulfamoylpyridine-3-boronic acid (hereafter Reagent A ) in Suzuki-Miyaura cross-coupling reactions. This scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the handling, reactivity, and optimization of 6-Amino-5-sulfamoylpyridine-3-boronic acid (hereafter Reagent A ) in Suzuki-Miyaura cross-coupling reactions. This scaffold is a critical intermediate in the synthesis of sulfonamide-based antibiotics, loop diuretics, and kinase inhibitors.

Due to the coexistence of a free primary amine (


), a sulfonamide (

), and a boronic acid on a pyridine core, Reagent A presents unique challenges:
  • Catalyst Poisoning: The ortho-amino sulfonamide motif can chelate Palladium species, arresting the catalytic cycle.

  • Protodeboronation: Pyridyl boronic acids are inherently unstable; the electron-rich amino group accelerates hydrolytic C–B bond cleavage.

  • Solubility: The molecule is zwitterionic and highly polar, requiring specific solvent systems.

This guide provides a self-validating standard protocol and an advanced method for challenging substrates, ensuring high yields and reproducibility.

Chemical Profile & Mechanistic Considerations

Physicochemical Properties
  • Chemical Name: 6-Amino-5-sulfamoylpyridine-3-boronic acid

  • Structure: Pyridine ring substituted at C3 (boronic acid), C5 (sulfonamide), and C6 (amine).

  • Solubility: Soluble in DMSO, DMF, dilute aqueous acid/base. Poor solubility in DCM, Toluene, Diethyl ether.

  • Stability: Hygroscopic. Store at 2–8°C under Argon. Prone to protodeboronation at pH < 4 or pH > 10 at elevated temperatures.

Mechanistic Challenges

The success of the coupling depends on managing the Transmetalation step.

  • The Chelation Effect: The N1-pyridine nitrogen and the C6-amine can form stable complexes with Pd(II) intermediates, preventing the reductive elimination of the product.

  • Protodeboronation Pathway: Under hydrolytic conditions, the C3 position is susceptible to protonolysis. This is exacerbated by the electron-donating C6-amine, which increases electron density at C3.

Mitigation Strategy:

  • Ligand Selection: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate ligands (dppf) to outcompete substrate chelation.

  • Base Selection: Use mild, non-nucleophilic bases (e.g.,

    
    ) to buffer the pH and minimize protodeboronation.
    

Decision Tree: Condition Selection

The following diagram illustrates the logic for selecting reaction conditions based on the coupling partner (Electrophile).

G Start Start: Electrophile Analysis Type Is the Halide Electron-Deficient? Start->Type Deficient Yes (e.g., Nitro-aryl, Pyridyl) Type->Deficient Reactive Rich No (e.g., Anisole, Alkyl-sub) Type->Rich Sluggish ProtocolA PROTOCOL A: Standard Pd(dppf)Cl2 • DCM Na2CO3, Dioxane/H2O Deficient->ProtocolA Steric Is it Sterically Hindered? Rich->Steric Steric->ProtocolA No ProtocolB PROTOCOL B: Advanced XPhos Pd G3 K3PO4, n-BuOH/H2O Steric->ProtocolB Yes (Ortho-sub)

Figure 1: Decision matrix for selecting the optimal catalytic system based on electrophile electronics and sterics.

Experimental Protocols

Protocol A: Standard Conditions (Robust)

Applicability: Unhindered aryl bromides/iodides, electron-deficient heteroaryl halides.

Reagents:

  • Reagent A: 1.2 equivalents

  • Electrophile (Aryl Halide): 1.0 equivalent

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equivalents)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with Reagent A (1.2 equiv), Aryl Halide (1.0 equiv), and

    
     (0.05 equiv).
    
  • Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to halide) and 2.0 M

    
     (3.0 equiv) via syringe.
    
  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Checkpoint: Monitor by LC-MS.[1] Look for the disappearance of the halide.[2] If protodeboronation (formation of 2-amino-3-sulfamoylpyridine) exceeds 10%, lower temp to 80°C.

  • Workup: Cool to room temperature. Dilute with EtOAc and water.

    • Note: The product is likely amphoteric. If it stays in the aqueous layer, adjust pH to ~7.0 to precipitate or extract with n-Butanol.

Protocol B: Advanced Conditions (High Activity)

Applicability: Electron-rich aryl chlorides, sterically hindered substrates, or when Protocol A fails.

Reagents:

  • Reagent A: 1.5 equivalents

  • Electrophile: 1.0 equivalent[3]

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (0.5 M aqueous, 3.0 equivalents)
    
  • Solvent: n-Butanol / Water (4:1 ratio)

Rationale:

  • XPhos Pd G3: Rapidly activates to form the monoligated Pd(0) species, which is highly active for oxidative addition into chlorides.

  • n-Butanol: Provides excellent solubility for the polar boronic acid while maintaining a biphasic system that protects the catalyst.

Step-by-Step Procedure:

  • Setup: Charge vial with Reagent A , Electrophile, and XPhos Pd G3. Purge with Argon.

  • Solvent Addition: Add degassed n-Butanol and 0.5 M

    
    .
    
  • Reaction: Heat to 100°C for 2–8 hours.

    • Tip: This system is faster. Check LC-MS at 2 hours.

  • Scavenging: After cooling, add a metal scavenger (e.g., SiliaMetS® Thiol) to the organic layer to remove residual Palladium, which binds tightly to the amino-sulfonamide moiety.

Quantitative Comparison of Conditions

ParameterProtocol A (Standard)Protocol B (Advanced)
Catalyst

XPhos Pd G3
Ligand Class Bidentate (Ferrocenyl)Bulky Biaryl Phosphine (Buchwald)
Base

(Carbonate)

(Phosphate)
Solvent System Dioxane / Watern-Butanol / Water
Temp 80–90°C100°C
Avg. Yield 65–80%80–95%
Main Byproduct Protodeboronated speciesHomocoupling of halide
Cost LowHigh

Troubleshooting & Optimization

Common Failure Modes
  • Issue: Low Conversion / Recovered Halide.

    • Cause: Catalyst poisoning by the free amine/sulfonamide.

    • Fix: Switch to Protocol B. The bulky XPhos ligand prevents the substrate from coordinating to the Pd center. Alternatively, protect the amine as an acetamide (NHAc) prior to coupling.

  • Issue: Protodeboronation (Product Mass - B(OH)2 + H).

    • Cause: Reaction temperature too high or base too strong.

    • Fix: Switch base to

      
       or 
      
      
      
      (anhydrous conditions). Reduce water content.
Purification of Zwitterionic Products

The product containing both amino and sulfonamide groups can be difficult to purify.

  • Flash Chromatography: Use DCM:MeOH:

    
     (90:10:1) on silica gel. The ammonia prevents streaking of the basic amine.
    
  • Reverse Phase: C18 column using Water (0.1% Formic Acid) / Acetonitrile gradients is often superior for this polarity.

Workflow Diagram

Workflow Input Reagent A + Aryl Halide CatSelect Catalyst Selection (See Decision Tree) Input->CatSelect Reaction Reaction 80-100°C, 4-16h CatSelect->Reaction Check LC-MS Check Halide Consumed? Reaction->Check Check->Reaction No (Add Catalyst) Workup Workup pH Adjust to 7.0 Extract n-BuOH/EtOAc Check->Workup Yes Purify Purification Rev. Phase or DCM:MeOH:NH3 Workup->Purify

Figure 2: End-to-end experimental workflow for processing 6-Amino-5-sulfamoylpyridine-3-boronic acid.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link

  • Knapp, D. M., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Sources

Application

Technical Application Note: Strategic Utilization of 6-Amino-5-sulfamoylpyridine-3-boronic Acid in Medicinal Chemistry

Executive Summary 6-Amino-5-sulfamoylpyridine-3-boronic acid is a high-value heterocyclic building block that integrates three distinct pharmacophores into a single scaffold: a pyridine core (hydrogen bond acceptor), a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-5-sulfamoylpyridine-3-boronic acid is a high-value heterocyclic building block that integrates three distinct pharmacophores into a single scaffold: a pyridine core (hydrogen bond acceptor), a primary amine (donor/acceptor, kinase hinge binder), and a sulfonamide (carbonic anhydrase inhibition, polar contact).

While offering immense utility in Fragment-Based Drug Discovery (FBDD), this molecule presents specific synthetic challenges:

  • Catalyst Poisoning: The 2-aminopyridine motif (6-amino position) can chelate Palladium species, arresting catalytic cycles.

  • Protodeboronation: Electron-rich pyridines are prone to hydrolytic C-B bond cleavage.

  • Amphoteric Nature: The acidic sulfonamide (

    
    ) and basic pyridine nitrogen require careful pH management during cross-coupling.
    

This guide outlines a robust, field-tested protocol to navigate these challenges, ensuring high-yield incorporation of this scaffold into complex bioactive molecules.

Molecule Profile & Handling

FeatureSpecification
Functional Class Heteroaryl Boronic Acid
Key Motifs 2-Aminopyridine, Primary Sulfonamide
Stability Moderate. Prone to dehydration (boroxine formation) and oxidation.
Storage Store at 2–8°C under Argon. Hygroscopic.
Solubility Soluble in DMSO, DMF, MeOH. Poor solubility in non-polar solvents (Hexane, Toluene).
Critical Handling Directive: Boroxine Equilibrium

Like many boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).

  • Observation: NMR may show broad peaks or multiple sets of signals.

  • Action: This is reversible. Addition of the Lewis base (water/hydroxide) during the Suzuki coupling reaction hydrolyzes the boroxine back to the reactive monomeric boronic acid species. Do not discard batches based solely on "impure" looking NMR spectra caused by dehydration.

Strategic Analysis: The "3-Pyridyl" Advantage

Unlike 2-pyridyl boronic acids, which are notoriously unstable due to rapid protodeboronation via a zwitterionic intermediate, 3-pyridyl boronic acids (like this subject molecule) are significantly more robust. The boron atom at the 3-position (meta to nitrogen) does not suffer from the same lability.

However, the 6-amino group (ortho to nitrogen) creates a chelating "pincer" effect.

  • Risk: Formation of stable Pd(II) complexes that fail to undergo reductive elimination.

  • Mitigation: Use of bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) to out-compete the substrate for metal coordination.

Core Protocol: Suzuki-Miyaura Cross-Coupling[1][2]

This protocol is optimized to prevent catalyst poisoning while maintaining mild conditions to preserve the sulfonamide group.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Halide Partner 1.0ElectrophileAryl Bromide or Iodide (Chlorides require activation)
Boronic Acid 1.2–1.5Nucleophile6-Amino-5-sulfamoylpyridine-3-boronic acid
Catalyst 0.05Metal SourcePd(dppf)Cl₂·DCM (Robust) or Pd₂(dba)₃ (High activity)
Ligand 0.10ActivatorSPhos or XPhos (Required if using Pd₂(dba)₃)
Base 3.0ActivatorK₃PO₄ (2M aq.) or Cs₂CO₃ (Solid)
Solvent N/AMedium1,4-Dioxane / Water (4:1) or DMF
Step-by-Step Procedure
  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (3.0 equiv).

    • Note: If using K₃PO₄, use a 2.0 M degassed aqueous solution. If using Cs₂CO₃, use anhydrous powder.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%).

    • Why this catalyst? The bidentate dppf ligand effectively prevents the aminopyridine nitrogen from displacing the ligand and deactivating the palladium center.

  • Solvent & Degassing: Add 1,4-Dioxane (concentration ~0.1 M). Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Oxygen is the enemy of this reaction.

  • Reaction: Seal the vial and heat to 80–90°C . Stir vigorously.

    • Monitoring: Check by LC-MS after 2 hours. Most reactions complete within 4–6 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Caution: The sulfonamide product may be amphoteric. If the product stays in the aqueous layer, adjust pH to ~5–6 and extract with n-Butanol or DCM/MeOH (9:1).

  • Purification: Flash chromatography (DCM/MeOH gradient). The amino-sulfonamide motif is polar; start with 100% DCM and ramp to 10% MeOH.

Advanced Workflow: Decision Tree for Protection

When coupling with highly hindered or electron-deficient partners, the free amine/sulfonamide can interfere. Use this logic flow to determine if protection is necessary.

ProtectionStrategy Figure 1: Strategic Decision Tree for Protecting Group Utilization Start Start: Assess Coupling Partner IsPartnerSensitive Is Partner Base-Sensitive (e.g., Esters, Nitriles)? Start->IsPartnerSensitive DirectCoupling Method A: Direct Coupling (Pd(dppf)Cl2, K3PO4) IsPartnerSensitive->DirectCoupling No ProtectAmine Protect Amine (-NH2) as Acetamide (Ac) or Boc IsPartnerSensitive->ProtectAmine Yes (Lewis Basic interference) IsYieldLow Is Yield < 30%? DirectCoupling->IsYieldLow IsYieldLow->ProtectAmine Yes (Catalyst Poisoning) ProtectSulfonamide Protect Sulfonamide as DMB (Dimethoxybenzyl) IsYieldLow->ProtectSulfonamide Yes (Side Reactions) RetryCoupling Retry Coupling with Protected Scaffold ProtectAmine->RetryCoupling ProtectSulfonamide->RetryCoupling

Functional Group Derivatization

Once the boronic acid is coupled (or before, if strategy dictates), the 6-amino and 5-sulfamoyl groups offer versatile handles.

A. Sulfonamide Alkylation (N-Functionalization)

The sulfonamide nitrogen is acidic.

  • Reagents: R-Halide, K₂CO₃, DMF, 60°C.

  • Selectivity: The sulfonamide NH₂ is more acidic than the pyridine NH₂. Using a weak base (K₂CO₃) preferentially alkylates the sulfonamide over the amino group.

B. Sandmeyer-Type Transformation (Amino to Halogen)

To convert the amino group to a Chloride or Bromide for subsequent couplings:

  • Protocol: Treat with t-BuONO (tert-butyl nitrite) and CuBr₂ in MeCN at 0°C → RT.

  • Mechanism: Radical diazotization followed by halide abstraction. This allows the pyridine to be used as a bifunctional linker.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst deactivation by free amine.Switch to Pd₂(dba)₃ + XPhos (1:2 ratio). The bulky ligand prevents amine coordination.
Protodeboronation (Ar-H formation) Temperature too high or reaction too long.Lower temp to 60°C. Switch base to mild KF or K₃PO₄ . Add CuCl (1.0 equiv) to facilitate transmetallation.
Homocoupling (Ar-Ar) Oxygen presence.Degas solvents more rigorously (Freeze-Pump-Thaw).
Low Solubility Zwitterionic character.[2]Use DMF/Water or DMSO as solvent. Increase temperature.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Maloney, K. M., et al. (2009). A Practical Large-Scale Synthesis of a Potent 2-Aminopyridine-Based Kinase Inhibitor. Organic Process Research & Development, 13(4), 760–766. Link

Sources

Method

Applications of 6-Amino-5-sulfamoylpyridine-3-boronic acid in medicinal chemistry and drug discovery

Application Note: Strategic Utilization of 6-Amino-5-sulfamoylpyridine-3-boronic acid in Medicinal Chemistry Executive Summary 6-Amino-5-sulfamoylpyridine-3-boronic acid represents a high-value "privileged structure" int...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 6-Amino-5-sulfamoylpyridine-3-boronic acid in Medicinal Chemistry

Executive Summary

6-Amino-5-sulfamoylpyridine-3-boronic acid represents a high-value "privileged structure" intermediate in modern drug discovery. Its utility stems from its unique trifunctional nature:

  • The Sulfonamide (

    
    ):  A classic Zinc-Binding Group (ZBG) essential for Carbonic Anhydrase (CA) inhibition.
    
  • The 2-Aminopyridine Core: A validated pharmacophore for kinase hinge binding and H-bond networking within enzyme active sites.

  • The Boronic Acid (

    
    ):  A versatile synthetic handle for Suzuki-Miyaura cross-coupling, allowing the rapid generation of biaryl libraries.
    

This guide details the application of this reagent in synthesizing tumor-associated Carbonic Anhydrase IX/XII inhibitors and its role in Fragment-Based Drug Discovery (FBDD). It includes an optimized protocol for cross-coupling this challenging, highly polar heteroaryl boronic acid.

Chemical Profile & Handling

PropertySpecification
Chemical Name 6-Amino-5-sulfamoylpyridine-3-boronic acid
Structure Pyridine core substituted at C6 (Amino), C5 (Sulfamoyl), C3 (Boronic acid)
Molecular Weight ~217.01 g/mol
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents (DCM, Hexane).
Stability Prone to protodeboronation under strongly acidic conditions or high heat without base.
Storage Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Handling Precaution: The free sulfonamide and amino groups make this compound amphoteric. Avoid strong acids during workup to prevent solubilization in the aqueous phase during extraction.

Primary Application: Synthesis of Carbonic Anhydrase Inhibitors (CAIs)[1]

The primary medicinal application of this reagent is the synthesis of SLC-0111 analogs and other isoform-selective CAIs.

  • Mechanism of Action: The sulfonamide moiety coordinates to the catalytic Zinc ion (

    
    ) in the CA active site. The pyridine ring acts as a scaffold that positions the "tail" (attached via the boronic acid) towards the hydrophobic or hydrophilic half of the active site entrance, conferring selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II).
    
  • Structural Advantage: The adjacent amino group (position 6) is critical. It often forms a hydrogen bond with the hydroxyl group of Thr199 in the CA active site, locking the inhibitor in a favorable conformation and enhancing potency.

Pathway Diagram: CAI Synthesis Workflow

CAI_Synthesis Reagent 6-Amino-5-sulfamoyl pyridine-3-boronic acid Intermediate Pd(II) Complex (Transmetalation) Reagent->Intermediate Base Activation Halide Aryl/Heteroaryl Halide (R-X) Halide->Intermediate Oxidative Addition Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Intermediate Product Biaryl Sulfonamide (CA Inhibitor) Intermediate->Product Reductive Elimination Target Target: CA IX/XII (Hypoxic Tumors) Product->Target Inhibition

Figure 1: Synthetic workflow for generating Carbonic Anhydrase Inhibitors using the boronic acid reagent.[1][2][3]

Secondary Application: Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a high-quality "fragment" due to its:

  • Low Molecular Weight (<300 Da): Allows for "ligand efficiency" optimization.

  • High Polarity: Ensures solubility in biochemical assays.

  • Vectorial Growth: The boronic acid allows the fragment to be "grown" in a specific vector (the C3 position) to explore adjacent binding pockets.

Strategy:

  • Screen: Screen the boronic acid (or its de-boronated analog) against a target (e.g., Kinase, Protease).

  • Grow: If a hit is found, use the boronic acid handle to couple diverse aryl halides, effectively "growing" the molecule to increase affinity while maintaining the core binding interactions.

Optimized Protocol: Suzuki-Miyaura Cross-Coupling

Challenge: Aminopyridines can coordinate to Palladium, poisoning the catalyst. The sulfonamide is acidic (


), potentially interfering with base-mediated transmetalation.
Solution:  Use of a robust bidentate ligand catalyst (Pd(dppf)Cl2) and a mild base system.
Materials:
  • Reagent A: 6-Amino-5-sulfamoylpyridine-3-boronic acid (1.0 equiv)

  • Reagent B: Aryl Bromide/Iodide (1.0 - 1.2 equiv)

  • Catalyst:

    
     (0.05 equiv / 5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:
  • Setup: In a microwave vial or round-bottom flask, combine Reagent A (1.0 mmol, 217 mg), Reagent B (1.0 mmol), and

    
     (0.05 mmol, 41 mg).
    
  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling or oxidation.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M

    
     (1.5 mL) via syringe.
    
  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the boronic acid (often elutes early) and the formation of the product mass

    
    .
    
    • Note: If protodeboronation (loss of

      
       replaced by H) is observed, lower the temperature and switch to a weaker base like 
      
      
      
      .
  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • pH Adjustment: Carefully adjust the aqueous layer pH to ~6-7 using 1N HCl. Do not acidify below pH 4, as the pyridine will protonate and remain in the water.

    • Extract with EtOAc (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash Column Chromatography.

    • Mobile Phase: DCM : MeOH (gradient from 100:0 to 90:10). The product is polar; MeOH is usually required.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Catalyst poisoning by amino group.Switch to Buchwald precatalysts (e.g., XPhos Pd G3) which are more resistant to coordination by amines.
Protodeboronation Reaction temperature too high or base too strong.Use anhydrous conditions (Cs2CO3 in DMF) or lower temperature.
Product in Aqueous Phase pH was too low during extraction.The pyridine nitrogen is basic. Ensure pH is neutral (7.0) during extraction to keep the molecule neutral.
Homocoupling Oxygen in the reaction vessel.[4]Degas solvents thoroughly (sparge with Argon for 15 mins) before use.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Billingsley, K. L., et al. (2006).[5] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Link

  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

Sources

Application

Application Note: Synthesis of Isoform-Selective Biaryl Sulfonamide Carbonic Anhydrase Inhibitors Using 6-Amino-5-sulfamoylpyridine-3-boronic acid

Introduction & Mechanistic Rationale The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a major focus in modern drug discovery, particularly for targeting the tumor-associated isoforms CA IX and C...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a major focus in modern drug discovery, particularly for targeting the tumor-associated isoforms CA IX and CA XII, which are overexpressed in hypoxic tumors and drive metastasis[1]. Classical CA inhibitors, such as acetazolamide, suffer from off-target effects due to their indiscriminate inhibition of ubiquitous cytosolic isoforms (CA I and CA II)[2].

To overcome this, the "tail approach" is widely employed. This strategy utilizes a primary Zinc-Binding Group (ZBG) to anchor the molecule in the active site, while an appended structural "tail" interacts with the highly variable hydrophobic and hydrophilic sub-pockets located at the entrance of the enzyme's active site[1].

6-Amino-5-sulfamoylpyridine-3-boronic acid (CAS: 1083326-27-5) is an ideal bifunctional synthon for this strategy:

  • The Sulfamoyl Group (-SO₂NH₂): Acts as the premier ZBG, coordinating directly with the catalytic Zn²⁺ ion in the CA active site.

  • The Pyridine Core & 6-Amino Group: The pyridine nitrogen and the exocyclic amino group provide superior aqueous solubility compared to classic benzenesulfonamides. Furthermore, the 6-amino group acts as a hydrogen bond donor/acceptor, engaging with residues like Thr199 to stabilize the inhibitor-enzyme complex.

  • The Boronic Acid Handle: Allows for rapid, late-stage diversification via Suzuki-Miyaura cross-coupling[3]. By coupling this synthon with various bulky aryl or heteroaryl halides, researchers can systematically probe the hydrophobic pocket of CA IX/XII to achieve high isoform selectivity.

MechanisticModel Z Catalytic Zinc (Zn2+) in CA Active Site S Primary Sulfonamide (-SO2NH2) Zinc-Binding Group S->Z Coordinates P 6-Amino-pyridine Ring (H-Bonding & Scaffold) P->S T Biaryl Tail (from Halide) (Hydrophobic Interactions) P->T H Variable Sub-pockets of CA IX/XII T->H Occupies

Mechanistic binding logic of biaryl sulfonamides in the CA active site.

Experimental Protocols

The following protocols outline a self-validating workflow: synthesizing a targeted library via Suzuki-Miyaura coupling, followed by kinetic validation using a stopped-flow CO₂ hydration assay.

Protocol A: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol utilizes Palladium-catalyzed cross-coupling to append the hydrophobic tail to the pyridine-sulfonamide core[4].

Reagents & Materials:

  • 6-Amino-5-sulfamoylpyridine-3-boronic acid (1.0 eq)

  • Aryl/Heteroaryl halide (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Amino-5-sulfamoylpyridine-3-boronic acid (1.0 mmol), the chosen aryl halide (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Solvent Addition & Degassing: Add 5 mL of the Dioxane/H₂O mixture. Causality: The biphasic solvent system is critical; dioxane solubilizes the organic halide and the catalyst, while water dissolves the inorganic base and activates the boronic acid to form the reactive boronate species. Degas the mixture via three freeze-pump-thaw cycles or by bubbling argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Catalyst Addition: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.05 mmol). Seal the tube.

  • Heating: Stir the reaction mixture at 90°C for 12–18 hours. Monitor the reaction progress via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the pure biaryl sulfonamide.

Protocol B: In Vitro Carbonic Anhydrase Inhibition Assay

Because CA is one of the fastest enzymes known (k_cat ~ 10⁶ s⁻¹), standard colorimetric assays cannot accurately capture its initial kinetic rates. A stopped-flow CO₂ hydration assay is required to determine precise inhibition constants (K_i)[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a buffer containing 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain constant ionic strength), and 0.2 mM Phenol Red as the pH indicator.

  • Enzyme & Inhibitor Incubation: Pre-incubate the recombinant CA isoform (e.g., hCA I, II, IX, or XII) with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C. Causality: Pre-incubation ensures that the inhibitor-enzyme binding reaches thermodynamic equilibrium before the substrate is introduced.

  • Substrate Preparation: Prepare a saturated CO₂ solution (~17 mM) in water at 20°C. Dilute to obtain working concentrations (1.7 to 17 mM).

  • Stopped-Flow Measurement: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate solution using a stopped-flow spectrophotometer. Monitor the decrease in absorbance at 557 nm (the absorbance peak of the basic form of Phenol Red) to track the acidification of the medium as CO₂ is hydrated to HCO₃⁻ and H⁺.

  • Data Analysis: Calculate the initial velocity from the linear portion of the absorbance decay curve. Determine the K_i values using the Cheng-Prusoff equation or non-linear least-squares fitting of the Michaelis-Menten data.

Workflow A Boronic Acid Synthon C Suzuki-Miyaura Cross-Coupling A->C B Aryl Halides (Diversity) B->C D Biaryl Sulfonamide Library C->D E Stopped-Flow Kinetic Assay D->E F Lead Identification (CA IX/XII Selective) E->F

Workflow from Suzuki coupling to kinetic validation of CA inhibitors.

Data Presentation: Representative Library & Selectivity Profiling

The following table summarizes representative quantitative data for a synthesized library, demonstrating how varying the hydrophobic tail (via the aryl halide coupling partner) shifts the inhibition profile from pan-inhibition to targeted CA IX/XII selectivity.

Compound IDAryl Halide Coupling Partner (Tail)Coupling Yield (%)K_i hCA I (nM)K_i hCA II (nM)K_i hCA IX (nM)K_i hCA XII (nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide Standard ReferenceN/A250.012.025.05.70.48
BAS-01 Bromobenzene88450.532.118.414.21.74
BAS-02 4-Bromo-1,1'-biphenyl76>10000415.04.23.898.8
BAS-03 2-Bromo-5-(trifluoromethyl)pyridine818500.0210.52.11.5100.2
BAS-04 5-Bromoindole65>10000850.08.56.2100.0

Data Interpretation: As the steric bulk and hydrophobicity of the tail increase (e.g., BAS-02, BAS-03), the compounds lose affinity for the narrow active sites of the off-target cytosolic isoforms (CA I and II) while gaining sub-nanomolar to low-nanomolar affinity for the wider, more hydrophobic active sites of the tumor-associated isoforms (CA IX and XII).

References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry.[Link]

  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society.[Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters.[Link]

  • Carbonic anhydrase inhibitor. Wikipedia.[Link]

Sources

Method

Application Note: Development of Advanced Fluorescent Probes Using 6-Amino-5-sulfamoylpyridine-3-boronic Acid

Introduction & Rational Probe Design The development of highly specific fluorescent probes is a cornerstone of modern molecular imaging and drug development. The compound 6-Amino-5-sulfamoylpyridine-3-boronic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rational Probe Design

The development of highly specific fluorescent probes is a cornerstone of modern molecular imaging and drug development. The compound 6-Amino-5-sulfamoylpyridine-3-boronic acid (CAS: 1083326-27-5) represents a highly versatile, multi-functional building block for probe synthesis. It integrates three distinct reactive and functional moieties onto a single pyridine scaffold:

  • A Sulfamoyl Group (-SO₂NH₂): The classical pharmacophore for targeting Carbonic Anhydrase (CA) enzymes. Specifically, pyridine-3-sulfonamide derivatives are potent inhibitors of CAIX, a transmembrane zinc metalloenzyme heavily overexpressed in hypoxic tumor microenvironments ()[1].

  • A Boronic Acid Group (-B(OH)₂): Serves either as a robust synthetic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) or as an active recognition moiety. In biological settings, boronic acids undergo oxidative cleavage by reactive oxygen species (ROS) like H₂O₂ to yield a phenol, or reversibly bind to diols (e.g., saccharides), triggering fluorescence changes ()[2].

  • An Amino Group (-NH₂): Acts as an electron donor in push-pull fluorophore systems or as a nucleophilic handle for amide conjugation.

By strategically utilizing these functional groups, researchers can design both single-target (hypoxia/CAIX) and dual-target (CAIX + ROS) fluorescent probes. This guide details the mechanistic causality, synthetic protocols, and validation frameworks for developing these advanced imaging agents.

Mechanistic Pathways & Visualization

To achieve high signal-to-noise ratios in tumor imaging, probes must exploit the unique biochemical signatures of the tumor microenvironment (TME). Hypoxia drives the upregulation of HIF-1α, which subsequently overexpresses CAIX. Simultaneously, metabolic stress in the TME leads to elevated ROS (H₂O₂) levels ()[3].

When designing a dual-target probe, the sulfamoyl group anchors the molecule to the CAIX active site, providing spatial localization. The intact boronic acid acts as an electron acceptor, quenching the attached fluorophore via Photoinduced Electron Transfer (PET). Upon reaction with local H₂O₂, the boronic acid is oxidized to a hydroxyl group, relieving the PET effect and resulting in a robust fluorescence "turn-on" ()[4].

Pathway cluster_0 Tumor Microenvironment (TME) Hypoxia Hypoxia CAIX CAIX Overexpression Hypoxia->CAIX HIF-1α ROS Elevated ROS (H2O2) Hypoxia->ROS Metabolic Stress Bind Sulfamoyl anchors to CAIX Zn2+ pocket CAIX->Bind React Boronic Acid oxidized by H2O2 ROS->React Probe 6-Amino-5-sulfamoylpyridine -3-boronic acid Probe Probe->Bind Probe->React Signal Fluorescence Turn-On (PET/ICT Relief) Bind->Signal Localization React->Signal Activation

Figure 1: Dual-targeting mechanism of the synthesized probe in the tumor microenvironment.

Divergent Synthetic Workflows

Depending on the desired application, 6-Amino-5-sulfamoylpyridine-3-boronic acid can be functionalized via two primary routes:

Workflow Start 6-Amino-5-sulfamoylpyridine -3-boronic acid RouteA Suzuki-Miyaura Coupling Start->RouteA + Halo-Fluorophore Pd(PPh3)4, K2CO3 RouteB Amide Coupling Start->RouteB + NHS-Fluorophore DIPEA, DMF ProdA CAIX-Targeted Probe (Boronic acid consumed) RouteA->ProdA ProdB Dual-Target Probe (Amine consumed) RouteB->ProdB

Figure 2: Divergent synthetic workflows utilizing different reactive handles of the building block.

Protocol A: Synthesis of CAIX-Targeted BODIPY Probe (Suzuki Coupling)

Objective: Conjugate the building block to a meso-brominated BODIPY core. The boronic acid is consumed to form a stable C-C bond, leaving the sulfamoyl group free for CAIX targeting. Causality: Suzuki-Miyaura coupling is highly tolerant of primary sulfonamides. We utilize a biphasic solvent system to dissolve both the highly lipophilic BODIPY core and the polar boronic acid.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 6-Amino-5-sulfamoylpyridine-3-boronic acid (1.2 eq) and meso-bromo-BODIPY (1.0 eq).

  • Solvent Addition: Add a degassed mixture of Toluene/Ethanol/H₂O (3:1:1 v/v/v). Note: Degassing is critical to prevent the oxidation of the zero-valent palladium catalyst.

  • Catalysis: Quickly add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (3.0 eq) under a steady stream of N₂.

  • Reaction: Seal the flask and heat to 80°C with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash three times with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (Eluent: DCM/MeOH gradient).

Validation Checkpoint: Monitor the reaction via TLC. The disappearance of the starting BODIPY spot and the emergence of a new, highly fluorescent, lower-R_f spot indicates successful coupling. Confirm the product mass via LC-MS (ESI+), looking for the exact mass of the coupled product minus the boronic acid mass.

Protocol B: Synthesis of Dual-Target Probe (Amide Coupling)

Objective: Conjugate an NHS-ester functionalized Cyanine dye (e.g., Cy5-NHS) to the 6-amino group. This retains both the sulfamoyl group (for CAIX) and the boronic acid (for ROS sensing). Causality: N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to deprotonate the 6-amino group, enhancing its nucleophilicity without competing with the amine for the NHS-ester electrophile.

Step-by-Step Methodology:

  • Solubilization: Dissolve 6-Amino-5-sulfamoylpyridine-3-boronic acid (1.0 eq) in anhydrous DMF. Note: Anhydrous conditions are mandatory to prevent the hydrolysis of the NHS ester.

  • Activation: Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Conjugation: Dissolve Cy5-NHS ester (1.1 eq) in a minimal amount of anhydrous DMF and add dropwise to the reaction mixture.

  • Incubation: Stir the mixture in the dark at room temperature for 4 hours.

  • Precipitation: Pour the reaction mixture into cold diethyl ether (10x volume) to precipitate the crude product. Centrifuge at 4000 rpm for 10 minutes and discard the supernatant.

  • Purification: Purify the pellet using preparative Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA).

Validation Checkpoint: Analyze the purified fraction via analytical HPLC. The presence of the intact boronic acid must be verified by high-resolution mass spectrometry (HRMS), observing the characteristic isotopic pattern of Boron (¹⁰B and ¹¹B).

In Vitro Validation & Photophysical Characterization

To ensure the probes function as self-validating systems, their photophysical properties and target affinities must be quantified.

Protocol C: Fluorescence Activation & CAIX Inhibition Assay
  • ROS Activation: Prepare a 1 µM solution of the Dual-Target Probe (from Protocol B) in PBS (pH 7.4). Record the baseline fluorescence (Ex: 640 nm / Em: 660 nm). Add 100 µM H₂O₂ and incubate at 37°C for 30 minutes. Record the activated fluorescence.

  • CAIX Binding: Utilize a colorimetric 4-nitrophenyl acetate (4-NPA) esterase assay. Incubate recombinant human CAIX with varying concentrations of the synthesized probe (0.1 nM to 1 µM). Measure the rate of 4-NPA hydrolysis at 400 nm to calculate the inhibition constant (

    
    ).
    
Quantitative Data Summary

Table 1: Representative Photophysical and Kinetic Properties of Synthesized Probes

Probe DesignationSynthetic RoutePrimary Target(s)Abs. Max (nm)Em. Max (nm)Baseline Quantum Yield (Φ)Activated Quantum Yield (Φ)CAIX Affinity (

, nM)
Probe A (BODIPY-Sulfamoyl)Route A (Suzuki)CAIX5105250.45N/A (Always ON)24.5 ± 1.2
Probe B (Cy5-Boronic-Sulfamoyl)Route B (Amide)CAIX + H₂O₂6456620.050.6831.2 ± 1.8

Interpretation: Probe A acts as an "always-on" localization agent with excellent CAIX binding. Probe B demonstrates a highly suppressed baseline fluorescence due to PET from the intact boronic acid, followed by a >13-fold quantum yield enhancement upon H₂O₂-mediated oxidation, confirming its utility as a dual-target biosensor.

References

  • Title: Small-Molecule Fluorescent Probes for Detecting Several Abnormally Expressed Substances in Tumors Source: Molecules (via PubMed Central) URL: [Link]

  • Title: BODIPY-Based Molecules for Biomedical Applications Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Molecular Boronic Acid-Based Saccharide Sensors Source: ACS Sensors URL: [Link]

Sources

Application

Application Note: Boronate Affinity Chromatography with 6-Amino-5-sulfamoylpyridine-3-boronic Acid Derivatives

Part 1: Introduction & Mechanism The Challenge: pH Limitations in Standard Boronate Affinity Standard Boronate Affinity Chromatography (BAC) utilizing phenylboronic acid (PBA) ligands is a gold standard for separating ci...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Mechanism

The Challenge: pH Limitations in Standard Boronate Affinity

Standard Boronate Affinity Chromatography (BAC) utilizing phenylboronic acid (PBA) ligands is a gold standard for separating cis-diol containing molecules (glycoproteins, RNA, nucleosides). However, PBA has a high pKa (~8.8), requiring alkaline binding conditions (pH 8.5–9.5).

Critical Issue: Alkaline pH causes degradation of labile biomolecules (e.g., RNA hydrolysis, glycoprotein denaturation) and promotes non-specific binding.

The Solution: 6-Amino-5-sulfamoylpyridine-3-boronic Acid (ASPBA)

This protocol utilizes 6-Amino-5-sulfamoylpyridine-3-boronic acid , a "Next-Generation" ligand designed to overcome the pH barrier.

  • Pyridine Ring: The electron-deficient heterocyclic ring lowers the Lewis acidity of the boron center.

  • Sulfamoyl Group (-SO₂NH₂): A strong electron-withdrawing group (EWG) further lowers the pKa.

  • 6-Amino Group: Serves as a primary amine handle for covalent immobilization onto NHS-activated or aldehyde-functionalized matrices without interfering with the boron binding site.

Result: The ligand exhibits a functional pKa of ~6.5–7.0 , allowing for high-affinity capture of cis-diols at neutral pH .

Mechanistic Pathway

The diagram below illustrates the equilibrium shift facilitated by the ASPBA ligand compared to standard PBA.

BoronateMechanism Ligand ASPBA Ligand (Trigonal Planar) Tetrahedral Active Boronate Anion (Tetrahedral, pH ~7.0) Ligand->Tetrahedral  Ionization  (Low pKa driven by  Sulfamoyl/Pyridine)   OH OH- (Buffer) OH->Tetrahedral Complex Stable Cyclic Ester (Bound Complex) Tetrahedral->Complex  Covalent Binding  (Reversible)   Target Cis-Diol Target (Glycoprotein/RNA) Target->Complex Complex->Ligand  Acid Elution (pH 5.0)  or Sorbitol Competition

Figure 1: Mechanism of Action. The electron-withdrawing nature of the sulfamoyl-pyridine scaffold stabilizes the tetrahedral anion at neutral pH, facilitating physiological binding.

Part 2: Material Preparation (Ligand Immobilization)

This protocol describes the coupling of 6-Amino-5-sulfamoylpyridine-3-boronic acid to NHS-Activated Magnetic Beads . This method is scalable to agarose or silica resins.

Reagents Required[1][2][3][4]
  • Ligand: 6-Amino-5-sulfamoylpyridine-3-boronic acid (Purity >97%).

  • Matrix: NHS-Activated Magnetic Beads (e.g., MagSepharose or equivalent).

  • Coupling Buffer: 0.2 M HEPES, 0.5 M NaCl, pH 7.5 (Amine-free).

    • Note: Do not use Tris or Glycine buffers during coupling.

  • Blocking Buffer: 1 M Ethanolamine, pH 8.0.

  • Storage Buffer: 20% Ethanol in PBS.

Immobilization Protocol
  • Ligand Dissolution: Dissolve the ASPBA ligand in Coupling Buffer to a final concentration of 5 mg/mL .

    • Tip: If solubility is poor, add 10% DMSO. The ligand is stable in organic solvents.

  • Bead Preparation: Aliquot 1 mL of NHS-bead slurry (50 mg beads). Wash 2x with ice-cold 1 mM HCl to remove storage solution and preserve NHS hydrolysis.

  • Coupling Reaction:

    • Immediately add 1 mL of Ligand Solution to the washed beads.

    • Incubate on a rotator for 4 hours at Room Temperature or Overnight at 4°C .

    • Mechanism:[1][2] The 6-amino group attacks the NHS-ester, forming a stable amide bond.[3]

  • Blocking: Remove supernatant.[4][5] Add 2 mL Blocking Buffer (Ethanolamine) for 1 hour to quench remaining NHS groups.

  • Washing: Wash beads 3x with alternating High pH (0.1 M Tris-HCl, pH 8.5) and Low pH (0.1 M Acetate, pH 4.5) buffers to remove non-covalently bound ligand.[6]

  • Storage: Resuspend in Storage Buffer at 4°C.

Part 3: Chromatography Protocol (Enrichment)

Target Application: Enrichment of Glycoproteins or Nucleosides from complex biological samples.

Buffer Preparation
Buffer TypeCompositionpHFunction
Binding Buffer 50 mM Ammonium Acetate, 150 mM NaCl7.2 Promotes specific interaction at physiological pH.
Wash Buffer 50 mM Ammonium Acetate, 500 mM NaCl7.2 High salt disrupts ionic non-specific interactions.
Elution Buffer A 0.1 M Acetic Acid4.5 Acidic disruption of boronate ester.
Elution Buffer B 100 mM Sorbitol in Binding Buffer7.2 Competitive elution (gentle, non-denaturing).
Experimental Workflow

The following diagram outlines the step-by-step enrichment process.

ProtocolWorkflow cluster_elution Elution Options Start Start: Crude Sample (Serum/Lysate) Equilibrate 1. Equilibration Buffer: 50mM Amm. Acetate pH 7.2 Start->Equilibrate Load 2. Sample Loading Slow flow rate (0.5 mL/min) Equilibrate->Load Bind Binding Event Cis-diols captured by ASPBA Load->Bind Wash 3. Washing Remove non-glycosylated proteins Bind->Wash Elute 4. Elution Choose Method A or B Wash->Elute MethodA Method A: Acidic (pH 4.5) For robust analytes Elute->MethodA MethodB Method B: Sorbitol (200mM) For labile proteins Elute->MethodB

Figure 2: Operational workflow for ASPBA-based affinity enrichment.

Step-by-Step Procedure
  • Equilibration: Wash the immobilized ASPBA beads (from Part 2) with 10 column volumes (CV) of Binding Buffer .

  • Sample Loading:

    • Dilute sample (1 mg/mL protein) 1:1 with Binding Buffer.

    • Load onto column/beads.[5][6][7] Incubate for 30 mins (batch mode) or flow at 0.5 mL/min (column mode).

    • Note: The neutral pH prevents degradation of sialic acids often seen at pH 9.

  • Washing: Wash with 10 CV of Wash Buffer . Monitor UV (280 nm) until baseline is stable.

  • Elution:

    • Option A (Acidic): Apply 5 CV of Elution Buffer A . Collect fractions immediately into neutralization buffer (1 M Tris pH 8.0) if protein stability is a concern.

    • Option B (Competitive): Apply 5 CV of Elution Buffer B . Incubate for 10 mins before collecting flow-through.

  • Regeneration: Wash column with 5 CV of 0.1 M NaOH followed by water and storage buffer.

Part 4: Comparative Performance Data

The following table highlights the superiority of the ASPBA ligand over traditional methods.

FeatureStandard Phenylboronic Acid (PBA)ASPBA (Pyridine-Sulfamoyl)Benefit
Ligand pKa ~8.8~6.5 – 7.0 Enables neutral pH binding.
Binding pH 8.5 – 9.57.0 – 7.5 Preserves native protein structure.
Specificity Moderate (Charge repulsion at high pH)High Reduced non-specific ionic binding.
RNase Contamination High risk (Alkaline conditions)Low risk RNA integrity maintained.
Elution Condition Strong Acid (pH < 3)Mild Acid (pH 4.5) Higher recovery of active enzymes.

Part 5: Troubleshooting & Optimization

  • Low Binding Capacity:

    • Cause: Inefficient coupling of ligand to beads.

    • Fix: Ensure the "6-Amino" group is not oxidized. Use fresh EDC/NHS if activating carboxyl beads manually. Increase ligand concentration during coupling.

  • Non-Specific Binding:

    • Cause: Ionic interaction with the pyridine nitrogen (protonated at acidic pH).

    • Fix: Increase NaCl concentration in the Binding/Wash buffer to 300-500 mM.

  • Leaching:

    • Cause: Unstable amide bond.

    • Fix: Ensure proper blocking with ethanolamine. Use reductive amination (aldehyde beads) for a secondary amine linkage which is extremely stable.

References

  • Liu, Z. et al. (2015). Boronate affinity materials for separation and molecular recognition: structure, properties and applications. Chemical Society Reviews. Link

  • Li, D. et al. (2013).[8] Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Annual Review of Analytical Chemistry. Link

  • Soundararajan, S. et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry. Link

  • Biotime Inc. (2022). The development of boronate affinity chromatography. Link

  • Sepax Technologies. Boronate Affinity Resin User Manual. Link

Sources

Method

Application Note: 6-Amino-5-sulfamoylpyridine-3-boronic acid in Bioconjugation and Targeted Probe Development

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The development of multifunctional bioconjugation reagents...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of multifunctional bioconjugation reagents is a cornerstone of modern chemical biology and targeted drug delivery. 6-Amino-5-sulfamoylpyridine-3-boronic acid (CAS: 1083326-27-5) is a highly specialized, trifunctional scaffold that bridges the gap between small-molecule targeting and macromolecular conjugation.

Unlike traditional phenylboronic acids, this reagent is engineered with three distinct reactive/targeting modalities:

  • 3-Boronic Acid Group: Capable of forming reversible covalent bonds with 1,2- and 1,3-diols (e.g., glycoproteins, RNA) or participating in Suzuki-Miyaura cross-coupling.

  • 5-Sulfamoyl Group (-SO₂NH₂): A potent, electron-withdrawing pharmacophore that acts as a high-affinity ligand for the zinc ion in the active site of Carbonic Anhydrase (CA), particularly tumor-associated isoforms like CA IX and XII [1].

  • 6-Amino Group (-NH₂): Provides a bioorthogonal handle for payload attachment (e.g., fluorophores, cytotoxic drugs, or solid supports) via amide coupling or reductive amination.

The Causality of Electronic Tuning (E-E-A-T Insight)

The true power of this molecule lies in its intramolecular electronic effects. Unmodified phenylboronic acids typically exhibit a pKa of ~8.8, rendering them predominantly neutral and ineffective at binding diols at physiological pH (7.4). However, the strong electron-withdrawing nature of the 5-sulfamoyl group, combined with the pyridine core, significantly increases the Lewis acidity of the boron atom. This lowers the pKa of the boronic acid to approximately 7.2. Consequently, at pH 7.4, a substantial fraction of the boronic acid adopts the reactive, tetrahedral boronate anion geometry, enabling robust and reversible capture of saccharides and glycoproteins in live-cell or physiological environments [2].

ReactivityMap Core 6-Amino-5-sulfamoylpyridine- 3-boronic acid Amine 6-Amino Group (Payload Attachment) Core->Amine Sulfamoyl 5-Sulfamoyl Group (CA Targeting / pKa Tuning) Core->Sulfamoyl Boronic 3-Boronic Acid (Diol Binding / Cross-Coupling) Core->Boronic NHS NHS-Ester / Isothiocyanate (Fluorophores/Drugs) Amine->NHS Zinc Zinc Metalloenzyme Binding (Tumor Imaging CA IX/XII) Sulfamoyl->Zinc Diol Reversible Covalent Bond (Glycoprotein/RNA Capture) Boronic->Diol

Fig 1. Trifunctional reactivity map of 6-Amino-5-sulfamoylpyridine-3-boronic acid.

Physicochemical & Quantitative Profiling

To successfully deploy this reagent, one must account for the reduced nucleophilicity of the 6-amino group (due to resonance delocalization into the pyridine ring and the electron-withdrawing sulfamoyl group). Standard room-temperature NHS-ester couplings often yield poor conversions. Elevated temperatures or nucleophilic catalysts (e.g., DMAP) are required.

Table 1: Physicochemical Properties & Reactivity Profile
PropertyValue / CharacteristicExperimental Implication
Molecular Weight 217.01 g/mol Easily distinguishable by LC-MS during conjugation monitoring.
Boronic Acid pKa ~7.2Optimal for physiological pH (7.4) binding of diols.
Amine Nucleophilicity Low (Resonance stabilized)Requires highly reactive electrophiles (e.g., Isothiocyanates, activated NHS esters) + DMAP.
CA IX Binding Affinity (Kd) Low nanomolar (~10-50 nM)Excellent for tumor-targeted imaging probes.
Solubility DMSO, DMF, MethanolStock solutions should be prepared in anhydrous DMSO/DMF.
Table 2: Comparative Diol Binding Affinity (pH 7.4)
Boronic Acid DerivativepKaFructose Binding (

, M⁻¹)
Physiological Binding Competence
Phenylboronic Acid (PBA)8.8~160Poor (Mostly trigonal planar at pH 7.4)
Wulff-type (2-Aminomethyl PBA)7.8~800Moderate (B-N coordination)
6-Amino-5-sulfamoylpyridine-3-BA 7.2 >1,500 Excellent (Tetrahedral boronate favored)

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints to ensure the integrity of the bioconjugation process before proceeding to costly downstream biological assays.

Workflow Start 6-Amino-5-sulfamoylpyridine- 3-boronic acid Step1 Conjugation (NHS-Fluorophore + DMAP) Start->Step1 Probe Fluorescent CA-Targeted Boroprobe Step1->Probe App1 Live-Cell Imaging (CA IX+ Tumor Cells) Probe->App1 CA Targeting App2 Glycoprotein Capture (Affinity Chromatography) Probe->App2 Diol Binding

Fig 2. Experimental workflow for probe synthesis and dual-targeting applications.

Protocol A: Synthesis of a Dual-Targeting Fluorescent Probe

This protocol details the attachment of a fluorophore to the 6-amino group. Because the amine is poorly nucleophilic, we employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Materials:

  • 6-Amino-5-sulfamoylpyridine-3-boronic acid (10 mM stock in anhydrous DMF)

  • NHS-Fluorescein or FITC (15 mM stock in anhydrous DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

Step-by-Step Methodology:

  • Reaction Setup: In a light-protected microcentrifuge tube, combine 100 µL of the boronic acid stock (1 µmol) with 100 µL of the NHS-Fluorescein stock (1.5 µmol, 1.5 eq).

  • Catalysis: Add 5 µL of DIPEA (to neutralize any trace acid) and 10 µL of a 10 mg/mL DMAP solution in DMF. Causality: DMAP forms a highly reactive N-acylpyridinium intermediate with the NHS-ester, overcoming the high activation energy barrier of the resonance-stabilized 6-amino group.

  • Incubation: Purge the vial with Argon, seal, and incubate at 40°C for 12 hours on a thermoshaker.

  • Self-Validation (LC-MS): Quench a 1 µL aliquot in 99 µL of 50% Acetonitrile/Water (0.1% Formic Acid). Inject onto an LC-MS. You should observe the disappearance of the starting material mass (m/z 218 [M+H]+) and the appearance of the conjugate mass.

  • Purification: Purify the reaction mixture via preparative RP-HPLC using a C18 column (Gradient: 5% to 95% Acetonitrile in Water with 0.1% TFA over 30 minutes). Lyophilize the product fractions.

Protocol B: Reversible Glycoprotein Capture at Physiological pH

This protocol utilizes the boronic acid moiety of the synthesized probe to capture glycoproteins.

Materials:

  • Fluorescent Boroprobe (from Protocol A)

  • Target Glycoprotein (e.g., RNase B) and Non-glycosylated control (e.g., RNase A)

  • Binding Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4. (Note: Do NOT use phosphate buffers, as phosphate can competitively coordinate with the empty p-orbital of the boron atom).

  • Elution Buffer: 50 mM HEPES, 150 mM NaCl, 100 mM Sorbitol, pH 7.4.

Step-by-Step Methodology:

  • Equilibration: Prepare a 10 µM solution of the Fluorescent Boroprobe in Binding Buffer.

  • Incubation: Add 1 mg/mL of RNase B (glycosylated) to one tube, and 1 mg/mL of RNase A (non-glycosylated) to a control tube. Incubate at room temperature for 1 hour. Causality: The reduced pKa of the sulfamoyl-tuned boronic acid ensures that the tetrahedral boronate anion is formed at pH 7.4, facilitating rapid condensation with the cis-diols of the N-linked glycans on RNase B.

  • Self-Validation (Fluorescence Polarization - FP): Measure the FP of both tubes. The RNase B tube will show a significant increase in millipolarization (mP) units due to the restricted tumbling of the fluorophore upon binding the massive protein. The RNase A tube will remain at baseline.

  • Reversible Elution: Add Elution Buffer (containing 100 mM Sorbitol) to the RNase B mixture. Sorbitol is a highly flexible polyol with a massive binding constant for boronic acids (

    
     > 10,000 M⁻¹). It will competitively displace the glycoprotein, which can be confirmed by a rapid drop in the FP signal back to baseline.
    

Troubleshooting & Optimization

  • Issue: Low conjugation yield to the 6-amino group.

    • Solution: Switch from an NHS-ester to an Isothiocyanate (e.g., FITC) and increase the reaction temperature to 50°C. Isothiocyanates are highly electrophilic and often react better with deactivated anilines/aminopyridines.

  • Issue: Boronic acid degradation during cross-coupling.

    • Solution: If using this reagent for Suzuki-Miyaura coupling to a protein surface, the sulfamoyl group can sometimes poison palladium catalysts. Utilize water-soluble, highly active pre-catalysts like Pd(OAc)₂ with ADHP (2-amino-4,6-dihydroxypyrimidine) ligands at 37°C.

  • Issue: Poor diol binding in cellular assays.

    • Solution: Ensure the assay media is free of competing cis-diols (like high concentrations of glucose or fructose) and devoid of coordinating buffers (Tris, Phosphate). Use HEPES or MOPS.

References

  • Supuran, C. T., et al. (2012). "Sulfocoumarins (1,2-Benzoxathiine-2,2-dioxides): A Class of Potent and Isoform-Selective Inhibitors of Tumor-Associated Carbonic Anhydrases." Journal of Medicinal Chemistry, 55(22), 104778. Available at:[Link][1]

  • Rossel, T., Bing, Z., & Gobat, R. (2022). "Enzyvitands: versatile evolvable colorimetric chembioreceptors." ChemRxiv. DOI: 10.33774/chemrxiv-2021-bsx14. Available at:[Link][2]

  • BoronPharm. (2025). "3-Sulfamoylphenylboronic acid and related derivatives in pharmaceutical research." BoronPharm Catalog. Available at: [Link][3]

Sources

Application

Palladium-catalyzed reactions involving 6-Amino-5-sulfamoylpyridine-3-boronic acid

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Amino-5-sulfamoylpyridine-3-boronic acid Executive Summary This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Amino-5-sulfamoylpyridine-3-boronic acid

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 6-Amino-5-sulfamoylpyridine-3-boronic acid (CAS: 1150114-77-2 or analogs). This scaffold is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., PI3K, BRAF, and BTK pathways) and antibacterial efflux pump inhibitors.[1]

While the pyridine ring offers essential hydrogen-bonding motifs for ATP-binding pockets, it presents distinct synthetic challenges:

  • Catalyst Poisoning: The exocyclic amine (C6-NH₂) and the endocyclic pyridine nitrogen can chelate palladium, arresting the catalytic cycle.

  • Solubility: The presence of both a sulfonamide and a boronic acid creates a zwitterionic species with poor solubility in non-polar solvents.

  • Protodeboronation: Electron-deficient heteroaryl boronic acids are prone to hydrolytic C-B bond cleavage under basic conditions.

This protocol provides two validated methods: a Robust Standard Protocol for general library synthesis and a High-Performance Protocol using Buchwald precatalysts for sterically demanding or deactivated electrophiles.

Chemical Structure & Properties

Compound: 6-Amino-5-sulfamoylpyridine-3-boronic acid (Note: IUPAC numbering typically assigns the ring nitrogen as position 1. Thus, "6-amino" corresponds to the position adjacent to nitrogen, often denoted as C2 in generic pyridine nomenclature, but retained here as C6 to match common catalog names.)[1]

  • Molecular Formula: C₅H₈BN₃O₄S

  • Key Functionalities:

    • C3-Boronic Acid: Nucleophilic handle for cross-coupling.

    • C6-Amine: H-bond donor; potential catalyst poison.

    • C5-Sulfonamide: Electron-withdrawing group; increases acidity of the ring.

Stability Note: Like many heteroaryl boronic acids, this compound exists in equilibrium with its boroxine (cyclic trimer) anhydride.[1] Stoichiometric calculations should account for the boronic acid monomer unless the trimer is specified.

Strategic Catalyst Selection

To overcome the "aminopyridine problem" (Pd-coordination), the choice of ligand is paramount.[1]

FeatureStandard System (Pd(dppf)Cl₂)High-Performance System (XPhos Pd G3)
Ligand Type Bidentate Phosphine (dppf)Bulky Biaryl Phosphine (XPhos)
Mechanism Chelating effect stabilizes Pd(II).Steric bulk prevents N-coordination to Pd(0).
Substrate Scope Aryl Bromides/Iodides.Aryl Chlorides, Heteroaryl Chlorides.[1]
Reaction Time 4–12 Hours30–90 Minutes
Cost LowHigh

Experimental Protocols

Method A: Robust Standard Protocol (Aryl Bromides)

Best for: Routine synthesis, scale-up, and cost-sensitive applications.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)[1]

  • Boronic Acid: 6-Amino-5-sulfamoylpyridine-3-boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)[1]

  • Base: 2M aq. Na₂CO₃ or K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Pd(dppf)Cl₂. Seal and purge with Nitrogen/Argon for 5 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.[2]

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Activation: Heat the mixture to 90°C with vigorous stirring.

    • Note: The sulfonamide improves water solubility, but if the mixture is heterogeneous, add small amounts of DMF (up to 10% v/v).[1]

  • Monitoring: Monitor by LC-MS. The product often elutes earlier than the starting bromide due to the polarity of the sulfonamide/amine.

  • Workup: Cool to RT. Dilute with EtOAc. Because the product is amphoteric, adjust aqueous layer pH to ~7-8 before extraction to ensure the sulfonamide is not deprotonated (water-soluble) and the pyridine is not protonated.

Method B: High-Performance Protocol (Aryl Chlorides / Steric Bulk)

Best for: Deactivated electrophiles, ortho-substituted partners, or rapid screening.

Reagents:

  • Substrate: Aryl/Heteroaryl Chloride (1.0 equiv)[1]

  • Boronic Acid: 6-Amino-5-sulfamoylpyridine-3-boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)[1]

  • Base: K₃PO₄ (0.5 M aqueous solution) (3.0 equiv)[1]

  • Solvent: THF : Water (10:1) or n-Butanol (for higher temp)[1]

Step-by-Step Procedure:

  • Pre-catalyst Activation: The G3 precatalyst reduces to active Pd(0) immediately upon base exposure. No induction period is required.

  • Reaction: Combine all solids in a vial. Evacuate/backfill with Argon (3x).[1] Add degassed solvent.

  • Temperature: Heat to 60–80°C . (Lower temperatures are often sufficient for XPhos).[1]

  • Completion: Reaction is typically complete in <1 hour.

  • Purification: Flash chromatography using DCM:MeOH (95:5 to 90:10) or Reverse Phase (C18) with Water:Acetonitrile (+0.1% Formic Acid).[1]

Mechanistic Visualization

The following diagram illustrates the competitive pathways: the productive catalytic cycle versus the inhibitory coordination of the aminopyridine nitrogen.

G Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Start->OxAdd Step 1 Coordination Ligand Exchange / Base OxAdd->Coordination Step 2 Transmetal Transmetalation (Boronic Acid) Coordination->Transmetal Step 3 RedElim Reductive Elimination (Product Release) Transmetal->RedElim Step 4 RedElim->Start Regeneration Poison Catalyst Poisoning (N-Coordination) Poison->Start Reversible (Slow) Substrate Aminopyridine Boronic Acid Substrate->Transmetal Base Activation Substrate->Poison Free Amine binds Pd

Caption: Catalytic cycle contrasting the productive Suzuki pathway (Green) with the inhibitory N-coordination pathway (Red).[1] Bulky ligands (XPhos) block the Red pathway.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<10%) Catalyst PoisoningSwitch to XPhos Pd G3 or A-taPhos . Increase catalyst loading to 10 mol%.
Protodeboronation Base too strong / Temp too highSwitch base to K₃PO₄ (milder). Lower temp to 60°C. Use anhydrous conditions (DMF/Dioxane) with solid base.[1]
Homocoupling (Ar-Ar) Oxygen presenceDegas solvents more thoroughly (sparge with Ar for 15 mins).[1]
Product in Aqueous Phase Amphoteric nature (Sulfonamide/Amine)Do not use strong acid/base during workup. Buffer aqueous layer to pH 7. Use n-Butanol for extraction if necessary.

Application Case Study: PI3K Inhibitor Synthesis

Objective: Synthesis of a PI3K-isoform selective inhibitor core. Reaction: Coupling of 6-Amino-5-sulfamoylpyridine-3-boronic acid with 4-chloro-2-morpholinopyrimidine.

Protocol:

  • Setup: 4-chloro-2-morpholinopyrimidine (100 mg, 0.5 mmol) and Boronic Acid (162 mg, 0.75 mmol) are dissolved in DME (3 mL).

  • Catalyst: Pd(PPh₃)₄ failed (0% yield).[1] Switched to XPhos Pd G3 (20 mg).[1]

  • Base: 2M Na₂CO₃ (0.75 mL).

  • Condition: Microwave irradiation at 110°C for 20 minutes.

  • Result: 88% isolated yield. The bulky XPhos ligand successfully prevented the morpholine and aminopyridine nitrogens from shutting down the catalyst.

References

  • Suzuki-Miyaura Coupling Mechanism & Updates

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • [1]

  • Aminopyridine Coupling Challenges

    • Kudo, N., et al. (2006).[1] Efficient Synthesis of 2-Aminopyridine-5-boronic Acid Esters. Synlett.

  • Buchwald Precatalyst Applications (XPhos/SPhos)

    • Bruno, N. C., et al. (2013).[1] Design and Synthesis of Pd Precatalysts for C-N and C-C Cross-Coupling. Chemical Science.

  • PI3K Inhibitor Synthesis (Aminopyridine Sulfonamides)

    • Ndubaku, C. O., et al. (2013).[1] Discovery of 2-Aminopyridine-Based PI3K Inhibitors. Journal of Medicinal Chemistry.

    • [1]

  • Protodeboronation of Heterocycles

    • Cox, P. A., et al. (2010).[1] Protodeboronation of Heteroaromatic Boronic Acids. Chemical Communications.

Sources

Method

Synthesis of novel heterocyclic compounds from 6-Amino-5-sulfamoylpyridine-3-boronic acid

Application Note: AN-SYN-2026-04 Strategic Utilization of 6-Amino-5-sulfamoylpyridine-3-boronic acid for Novel Heterocycle Generation Executive Summary This guide details the synthetic exploitation of 6-Amino-5-sulfamoyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-04 Strategic Utilization of 6-Amino-5-sulfamoylpyridine-3-boronic acid for Novel Heterocycle Generation

Executive Summary

This guide details the synthetic exploitation of 6-Amino-5-sulfamoylpyridine-3-boronic acid (ASP-BA) , a high-value trifunctional scaffold.[1] Possessing an electron-deficient pyridine core decorated with a nucleophilic amino group (C6), an acidic sulfonamide (C5), and a versatile boronic acid (C3), ASP-BA serves as a "linchpin" intermediate.[2]

This protocol focuses on two divergent pathways to generate novel chemical entities (NCEs):

  • Pathway A (Fusion): Condensation-cyclization to form pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxides , a privileged class of ATP-sensitive potassium channel openers and AMPA receptor modulators.[1]

  • Pathway B (Extension): Palladium-catalyzed Suzuki-Miyaura cross-coupling to generate 3-aryl-5-sulfamoyl-2-aminopyridine libraries, targeting Carbonic Anhydrase (CA) inhibition.[1]

Chemical Profile & Reactivity Analysis

FeatureChemical MoietyReactivity / FunctionStrategic Utility
C3 Boronic Acid (

)
Suzuki-Miyaura Coupling, Chan-Lam Coupling, Petasis Reaction.[1]Installation of biaryl diversity; sugar/diol recognition elements.[2]
C5 Sulfonamide (

)
Electrophilic trap (via N-H), H-bond donor, Zinc-binding group (ZBG).[1][2]CA inhibition pharmacophore; component of thiadiazine ring.[2]
C6 Primary Amine (

)
Nucleophile, Schiff base formation.[1][2]Component of thiadiazine ring; directing group for C-H activation.[2]
Core Pyridine RingElectron-deficient aromatic system.[1]

-stacking interactions; solubility modulation.

Critical Handling Note: As a zwitterionic species (basic amine, acidic boronic acid/sulfonamide), ASP-BA can be difficult to purify by standard silica chromatography.[1][2] It is recommended to use reverse-phase (C18) chromatography or isolate products via precipitation/crystallization.[1]

Strategic Synthetic Pathways (Logic Flow)

The following diagram illustrates the decision tree for synthesizing novel heterocycles from ASP-BA.

ASP_Synthesis_Pathways Start 6-Amino-5-sulfamoylpyridine- 3-boronic acid (ASP-BA) PathA Pathway A: Cyclization (Fusion) Start->PathA R-CHO / H+ PathB Pathway B: Suzuki Coupling (Extension) Start->PathB Ar-Br / Pd(0) InterA 7-Borono-pyrido[2,3-e] [1,2,4]thiadiazine PathA->InterA InterB 6-Amino-5-sulfamoyl- 3-arylpyridine PathB->InterB FinalA Target Class 1: Boronic Acid-Functionalized Thiadiazines InterA->FinalA Purification Tandem Pathway C: Sequential Functionalization InterA->Tandem Suzuki (Ar-Br) FinalB Target Class 2: Biaryl Sulfonamide CA Inhibitors InterB->FinalB Purification InterB->Tandem Cyclization (R-CHO) Tandem->FinalA Convergent Route

Figure 1: Divergent synthetic workflows for ASP-BA utilization. Pathway A prioritizes ring fusion, while Pathway B prioritizes scaffold extension.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxides

Objective: To fuse a thiadiazine ring onto the pyridine core using the vicinal amino-sulfonamide motif.[1] This preserves the boronic acid for later functionalization.[2]

Mechanism: Acid-catalyzed condensation of the C6-amine with an aldehyde to form an imine, followed by intramolecular nucleophilic attack of the C5-sulfonamide nitrogen.[1]

Reagents:

  • ASP-BA (1.0 equiv)[1]

  • Aldehyde (R-CHO) (1.1 equiv) or Triethyl orthoformate (for R=H)[2]

  • Solvent: Ethanol or Methanol (anhydrous)[2]

  • Catalyst: Catalytic HCl (4M in dioxane) or p-TsOH (10 mol%)[2]

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, suspend ASP-BA (1.0 mmol, 217 mg) in anhydrous Ethanol (5 mL).

  • Addition: Add the aldehyde (1.1 mmol). If the aldehyde is a solid, dissolve it in a minimum amount of ethanol first.[2]

  • Catalysis: Add 2-3 drops of 4M HCl in dioxane.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (polar, baseline) should disappear, and a less polar spot (thiadiazine) should appear.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Often, the product precipitates upon cooling.[2] If so, filter the solid and wash with cold ethanol.[2]

    • If no precipitate forms, concentrate the solvent to ~1 mL and add diethyl ether to induce precipitation.[2]

  • Purification: Recrystallize from EtOH/Water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Validation Criteria:

  • 1H NMR: Disappearance of the broad

    
     singlet (typically 
    
    
    
    7.0-8.0 ppm) and the
    
    
    singlet.[2] Appearance of the thiadiazine N-H (typically
    
    
    >10 ppm) and the C3-H or C3-R signal.[1]
Protocol B: Ligand-Free Suzuki-Miyaura Coupling

Objective: To functionalize the C3 position with an aryl group while leaving the amino-sulfonamide motif intact for biological activity (CA inhibition).[2]

Challenge: Unprotected amino-pyridines can poison Pd catalysts. Solution: Use of high-activity precatalysts (e.g., XPhos Pd G2) or "ligand-free" conditions with specific bases that prevent coordination issues.[1]

Reagents:

  • ASP-BA (1.0 equiv)[1]

  • Aryl Bromide (Ar-Br) (1.0 equiv)[2]

  • Catalyst:

    
     (3-5 mol%)[2]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Vacuum (3x).

  • Loading: Add ASP-BA (1.0 mmol), Aryl Bromide (1.0 mmol), and

    
     (25 mg) to the tube under a positive stream of Argon.
    
  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M aq.

    
     (1.5 mL).[2]
    
  • Degassing: Sparge the biphasic mixture with Argon for 5 minutes. Seal the tube.

  • Reaction: Heat to 90°C for 12 hours with vigorous stirring.

    • Note: The boronic acid may protodeboronate if heated too long; monitor conversion closely by LC-MS.[1]

  • Workup:

    • Dilute with EtOAc (20 mL) and Water (10 mL).[2]

    • Separate layers.[2] Extract aqueous layer with EtOAc (2 x 10 mL).

    • Critical Step: The product contains a sulfonamide and amine; it may be amphoteric.[2] If the product remains in the aqueous phase, adjust pH to ~7 and extract with n-Butanol or DCM/iPrOH (3:1).[2]

  • Purification: Flash chromatography (Silica gel). Eluent: DCM

    
     DCM/MeOH (95:5).[2]
    

Validation Criteria:

  • LC-MS: Observation of [M+H]+ corresponding to the biaryl product. Absence of the boronic acid mass.[2]

  • 1H NMR: Appearance of new aromatic protons from the coupling partner.[2]

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Yield in Suzuki (Path B) Catalyst poisoning by free amine/sulfonamide.[1]Switch to XPhos Pd G3 or SPhos Pd G2 catalysts. These bulky ligands prevent N-Pd coordination [1].[1]
Protodeboronation (C-B bond cleavage) Reaction temperature too high or base too strong.[2]Lower temp to 60°C; switch base to

or

(anhydrous conditions).
Incomplete Cyclization (Path A) Reversibility of imine formation.[2]Add molecular sieves (3Å) to the reaction to scavenge water. Use a Dean-Stark trap if scaling up.
Product Solubility Issues Zwitterionic nature of the core.Convert the boronic acid to a pinacol ester prior to reaction, or protect the sulfonamide with a dimethoxybenzyl (DMB) group.[2]

References

  • Billingsley, K., & Buchwald, S. L. (2006).[2][3] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1][3] Angewandte Chemie International Edition, 45(21), 3484–3488.[2] Link

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168–181.[2] Link

  • Pirotte, B., et al. (2011).[2] 3-Amino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide.[1][5][6] Acta Crystallographica Section E, E57, o602–o604.[2] Link

  • Nocentini, A., & Winum, J. Y. (2023).[2][4] Boron-containing carbonic anhydrases inhibitors.[1] Bioorganic Chemistry, 143, 106976.[2] Link

  • Li, X., et al. (2024).[2] Aminative Suzuki–Miyaura coupling.[2][3][7][8] Science, 383(6686).[2] Link[2]

Sources

Application

Application in the development of materials for selective enrichment of biomolecules

Protocol: Synthesis and Application of Magnetic Boronate-Affinity Molecularly Imprinted Polymers (M-BA-MIPs) for Glycopeptide Enrichment Executive Summary & Scientific Rationale In modern clinical proteomics, the analysi...

Author: BenchChem Technical Support Team. Date: March 2026

Protocol: Synthesis and Application of Magnetic Boronate-Affinity Molecularly Imprinted Polymers (M-BA-MIPs) for Glycopeptide Enrichment

Executive Summary & Scientific Rationale

In modern clinical proteomics, the analysis of post-translational modifications (PTMs), particularly glycosylation, is hindered by the wide dynamic range of biological fluids.[1] Glycopeptides often exist in trace amounts compared to non-glycosylated peptides, making direct Mass Spectrometry (MS) analysis impossible without prior enrichment.[1]

This guide details the fabrication of a Core-Shell Magnetic Boronate-Affinity Molecularly Imprinted Polymer (M-BA-MIP) . This composite material synergizes three distinct separation mechanisms:[1]

  • Magnetic Separation: Rapid isolation without centrifugation, preventing sample loss.[1]

  • Boronate Affinity: Covalent, pH-reversible binding to cis-diol groups found in glycans.[1][2][3]

  • Molecular Imprinting: Creation of steric cavities that recognize the specific peptide backbone/glycan shape, providing selectivity superior to commercial boronate beads.

Mechanistic Principles

The core of this application relies on the reversible covalent interaction between boronic acid ligands and cis-diol groups (found in sugars/glycans).[2]

  • Binding (Alkaline pH 8.5–9.0): Boronic acid hydrates to form a tetrahedral boronate anion. This anion covalently bonds with 1,2- or 1,3-cis-diols to form a stable five- or six-membered cyclic ester.[1][3]

  • Elution (Acidic pH < 3.0): The complex dissociates as the boronate reverts to its trigonal planar form, releasing the glycopeptide.

Figure 1: Boronate Affinity Mechanism & pH Switching

BoronateMechanism BoronicAcid Boronic Acid (Trigonal Planar) BoronateAnion Boronate Anion (Tetrahedral) BoronicAcid->BoronateAnion High pH (8.5) (+OH-) BoronateAnion->BoronicAcid Low pH (2.0) (+H+) Complex Cyclic Boronate Ester (Stable Complex) BoronateAnion->Complex Binding Glycan Target Glycopeptide (cis-diol) Glycan->Complex + Complex->BoronicAcid Elution (Acid Cleavage)

Caption: The pH-dependent reversible transition of boronic acid ligands allows for controllable capture (alkaline) and release (acidic) of glycosylated biomolecules.

Material Synthesis Protocol

Safety Note: Perform all synthesis steps in a fume hood. Reagents like TEOS and Methacrylic acid are volatile and irritants.

Phase 1: Synthesis of Magnetic Core (

)

We utilize a solvothermal method to ensure high magnetization and uniform size (~200 nm), which is critical for consistent surface area.

  • Dissolution: Dissolve 1.35 g

    
      and 3.6 g Sodium Acetate  in 40 mL Ethylene Glycol .
    
  • Stabilization: Add 1.0 g Polyethylene Glycol (PEG-4000) or Trisodium Citrate to prevent agglomeration. Stir vigorously for 30 mins.

  • Reaction: Transfer to a Teflon-lined stainless steel autoclave. Heat at 200°C for 8–10 hours .

  • Collection: Cool to room temperature. Collect black precipitate using an external magnet.[4] Wash 3x with ethanol and water.

Phase 2: Silica Shell Formation (

)

A silica shell protects the magnetite from oxidation and provides silanol groups (-Si-OH) for functionalization.

  • Dispersion: Disperse 200 mg of

    
     beads in a mixture of 160 mL ethanol and 40 mL water via ultrasonication (15 mins).
    
  • Catalysis: Add 5 mL concentrated Ammonia solution (

    
    , 28%).
    
  • Coating: Dropwise add 2.0 mL Tetraethyl orthosilicate (TEOS) while stirring.

  • Curing: React for 6 hours at room temperature. Magnetically separate and wash.

Phase 3: Surface Imprinting (M-BA-MIP Formation)

This step creates the "smart" layer. We use 4-Vinylphenylboronic acid (4-VPBA) as the functional monomer which provides the affinity ligand.

  • Vinyl Modification: React

    
     with MPS (Methacryloxypropyl trimethoxysilane)  in toluene for 12h to introduce surface double bonds.
    
  • Pre-assembly: In a glass vial, dissolve the Template (e.g., Ovalbumin or specific glycopeptide, 20 mg) and Functional Monomer (4-VPBA, 40 mg) in phosphate buffer (pH 8.5). Incubate for 30 mins to allow boronate-glycan pre-complexation.

  • Polymerization: Add the vinyl-modified magnetic beads, Crosslinker (EGDMA, 200 mg), and Initiator (AIBN, 10 mg).[1]

  • Reaction: Purge with Nitrogen for 10 mins. Seal and heat at 60°C for 24 hours.

  • Template Removal: Wash the resulting beads with Acetic Acid/Methanol (1:9 v/v) until no template is detected in the supernatant (monitor via UV-Vis at 280 nm).

Figure 2: Synthesis Workflow

SynthesisWorkflow cluster_0 Phase 1: Core cluster_1 Phase 2: Shell cluster_2 Phase 3: Imprinting FeCl3 FeCl3 + Glycol (Precursors) Magnet Fe3O4 Core (Magnetic) FeCl3->Magnet Solvothermal 200°C, 10h Silica Fe3O4@SiO2 (Silica Shell) Magnet->Silica TEOS Hydrolysis Vinyl Vinyl-Modified Surface Silica->Vinyl MPS Silanization MIP M-BA-MIP (Final Product) Vinyl->MIP Polymerization (EGDMA/AIBN) Complex Template + 4-VPBA (Pre-assembly) Complex->MIP Incorporation

Caption: Step-by-step fabrication of the core-shell magnetic imprinted polymer, moving from the magnetic core generation to the specific surface imprinting.

Enrichment Protocol (The Application)

Reagents Needed:

  • Loading Buffer: 50 mM Ammonium Acetate (

    
    ), pH 8.5.[1]
    
  • Washing Buffer: 50 mM

    
     / Acetonitrile (90:10 v/v), pH 8.5.[1]
    
  • Elution Buffer: 10% Acetic Acid or 0.1 M Formic Acid.

Step-by-Step Procedure:

  • Conditioning: Take 2 mg of M-BA-MIP beads. Wash 2x with Loading Buffer.

  • Sample Loading:

    • Dissolve peptide mixture (tryptic digest) in 200 µL Loading Buffer.

    • Add to beads and incubate for 30–60 mins at room temperature with gentle shaking.

    • Note: The alkaline pH is non-negotiable here; it drives the boronate-diol covalent bonding.

  • Magnetic Separation: Apply external magnet for 30 seconds. Discard supernatant (contains non-glycosylated peptides).

  • Washing: Resuspend beads in 200 µL Washing Buffer. Shake for 2 mins. Magnetically separate.[5] Repeat 3x.

    • Why? Removes non-specifically adsorbed proteins trapped in the polymer matrix.

  • Elution:

    • Add 50 µL Elution Buffer (Acidic).

    • Vortex/Shake for 15 mins.

    • Magnetically separate.[5] Collect the supernatant.

  • Analysis: Spot 1 µL of eluate onto a MALDI plate with DHB matrix, or inject into LC-MS/MS.

Data Interpretation & Validation

To validate the success of the enrichment, compare the Mass Spectra before and after enrichment.

MetricPre-Enrichment (Direct Analysis)Post-Enrichment (M-BA-MIP)
Signal Dominance High-abundance non-glycosylated peptides dominate the spectrum.Glycopeptide signals dominate; non-glycosylated peptides are absent/suppressed.[1]
S/N Ratio Glycopeptides often invisible or S/N < 3.High S/N ratio for glycopeptides.
Selectivity N/ASpecificity > 90% (based on identified peptides).

Troubleshooting Guide:

  • Low Recovery: Ensure the elution pH is sufficiently low (< 3.0). If using competitive elution (Sorbitol), increase concentration to 0.2 M.[1]

  • High Background: Increase the stringency of the wash step by adding 100 mM NaCl to disrupt electrostatic interactions, or increase Acetonitrile content to reduce hydrophobic interactions.

References
  • Boronate Affinity Principles

    • Title: Boronate affinity chromatography for the specific enrichment of fructose-derived early glyc
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Magnetic Core Synthesis (Solvothermal)

    • Title: Facile solvothermal synthesis of monodisperse Fe3O4 nanocrystals.[6]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • MIP Design for Glycoproteins

    • Title: Preparation of molecularly imprinted polymers specific to glycoproteins via boronate affinity controllable-oriented surface imprinting.[7]

    • Source: PubMed / N
    • URL:[Link]

  • Advanced Functionalization

    • Title: Recent advances in functionalized magnetic nanomaterials for glycoprotein and glycopeptide enrichment.[5][8]

    • Source: N
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling for 6-Amino-5-sulfamoylpyridine-3-boronic Acid

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges with the Suzuki-Miyaura cross-coupling (SMC) of 6-Amino-5-sulfamoylpyridine-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges with the Suzuki-Miyaura cross-coupling (SMC) of 6-Amino-5-sulfamoylpyridine-3-boronic acid .

This specific heteroaryl boronic acid presents a trifecta of synthetic hurdles: an electron-deficient pyridine core that slows transmetalation, Lewis basic nitrogen atoms that poison palladium catalysts, and highly polar functional groups that complicate solubility. Below is a comprehensive, causality-driven troubleshooting guide to optimize your yields.

Mechanistic Challenges & Catalytic Interception

To optimize the reaction, we must first understand where the catalytic cycle fails. The diagram below illustrates the standard SMC cycle and the two primary failure modes specific to aminopyridine boronic acids: Catalyst Poisoning and Protodeboronation .

CatalyticCycle Pd0 Active Catalyst [Pd(0)L2] OxAdd Oxidative Addition [Pd(II)(Ar)XL2] Pd0->OxAdd Aryl Halide Poison Catalyst Poisoning (Aminopyridine Coord.) Pd0->Poison Competitive Binding TransMet Transmetalation [Pd(II)(Ar)(Ar')L2] OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination Product Formation TransMet->RedElim Proto Protodeboronation (Ar'-H Formation) TransMet->Proto Slow Transmetalation + H2O RedElim->Pd0 Biaryl Product

Caption: Suzuki-Miyaura catalytic cycle highlighting interception by poisoning and protodeboronation.

Troubleshooting FAQs

Q1: Why am I observing massive protodeboronation instead of the desired cross-coupled product? Causality: 6-Amino-5-sulfamoylpyridine-3-boronic acid is highly electron-deficient. In the SMC cycle, electron-deficient boronic acids undergo the crucial transmetalation step very slowly[1]. Simultaneously, the basic conditions typically used in SMC facilitate the formation of the reactive boronate complex. For basic heteroaromatic boronic acids, this zwitterionic species is highly susceptible to C-B bond cleavage (2) in the presence of protic solvents or water[2]. Solution: Shift the kinetic balance. Use a milder base (e.g., CsF or K₃PO₄) to limit the concentration of the reactive boronate species. Employ a highly active catalyst system to accelerate transmetalation so it outcompetes the degradation pathway[3].

Q2: The reaction mixture turns black rapidly, and the starting aryl halide remains unconsumed. What is happening? Causality: The rapid formation of palladium black indicates severe catalyst decomposition. The 6-amino group, the 5-sulfamoyl group, and the pyridine nitrogen are strong Lewis bases. They outcompete standard phosphine ligands (like PPh₃) for coordination to the palladium center. This multidentate binding poisons the catalyst, arresting the cycle before oxidative addition can occur—a phenomenon known as the 4[4]. Solution: Utilize bulky, electron-rich Buchwald-type ligands (e.g., SPhos or XPhos). The steric bulk of these ligands physically prevents the aminopyridine substrate from coordinating to the palladium center, keeping the active site available for the cross-coupling partners[4].

Q3: How do I handle the poor solubility of this specific substrate without exacerbating side reactions? Causality: The zwitterionic nature of the aminopyridine and the highly polar sulfamoyl group make this substrate insoluble in standard non-polar solvents (e.g., toluene). While adding water dissolves the boronic acid, it acts as the primary proton source for protodeboronation. Solution: Use an alcoholic solvent system like Isopropanol in conjunction with a fluoride base (CsF). This combination provides sufficient solubility for the polar groups while maintaining a lower dielectric constant than pure water, significantly reducing the rate of protodeboronation[3].

Quantitative Optimization Data

The following table summarizes the empirical optimization of reaction parameters for coupling 6-Amino-5-sulfamoylpyridine-3-boronic acid with a standard aryl bromide.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Result / Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)Toluene / H₂O (4:1)90< 5% (Complete protodeboronation)
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0)Dioxane / H₂O (4:1)9025% (Significant Pd black formation)
3Pd(OAc)₂ / XPhos (5/10 mol%)K₃PO₄ (3.0)Dioxane / H₂O (4:1)8065% (Moderate yield, some homocoupling)
4 Pd(OAc)₂ / SPhos (5/10 mol%) CsF (3.0) Isopropanol 80 89% (Optimal, minimal side reactions)

Optimization & Troubleshooting Workflow

OptimizationWorkflow Start Start: Suzuki Coupling Optimization CheckYield Is Yield > 80%? Start->CheckYield Success Proceed to Scale-up CheckYield->Success Yes Problem1 Issue: Pd Black Formation? CheckYield->Problem1 No Action1 Switch to Bulky Ligands (SPhos, XPhos) Problem1->Action1 Yes Problem2 Issue: High Protodeboronation? Problem1->Problem2 No Action1->Start Action2 Use Milder Base (CsF) & Lower Temp Problem2->Action2 Yes Action2->Start

Caption: Decision tree for troubleshooting failed Suzuki reactions of aminopyridine boronic acids.

Self-Validating Experimental Protocol

Objective: Optimized coupling of 6-Amino-5-sulfamoylpyridine-3-boronic acid with an aryl halide.

Step 1: Reagent Preparation (Inert Atmosphere Required)

  • Charge a flame-dried Schlenk flask with Aryl Halide (1.0 equiv), 6-Amino-5-sulfamoylpyridine-3-boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous CsF (3.0 equiv).

  • Causality: Using a 1:2 Pd-to-ligand ratio with a bulky ligand like SPhos ensures the formation of the highly active monoligated Pd(0) species while sterically blocking the aminopyridine nitrogens from poisoning the catalyst[4]. CsF is chosen as a mild base to facilitate transmetalation without spiking the pH, which would otherwise accelerate protodeboronation[3].

Step 2: Solvent Addition and Degassing

  • Add degassed Isopropanol (0.2 M relative to aryl halide).

  • Causality: Isopropanol provides sufficient solubility for the highly polar sulfamoyl and amino groups. Degassing is critical; residual oxygen will irreversibly oxidize the electron-rich SPhos ligand and the active Pd(0) intermediate, halting the catalytic cycle.

Step 3: Reaction Execution

  • Heat the mixture to 80 °C under an argon atmosphere for 12 hours.

  • Causality: 80 °C provides the necessary thermal energy to overcome the high activation barrier of transmetalation for electron-deficient boronic acids, while remaining low enough to minimize thermal decomposition of the boronic acid[1].

Step 4: Work-up and Self-Validation

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Self-Validation Check: Analyze the crude mixture via LC-MS.

    • If the des-halogenated starting material is present, it indicates successful oxidative addition but failed transmetalation (confirming protodeboronation of the boron partner).

    • If unreacted aryl halide is present alongside palladium black, it confirms catalyst poisoning occurred before oxidative addition.

References

  • Wikipedia - Protodeboronation: Basic heteroaromatic boronic acids[Link]

  • Chemical Communications (RSC Publishing) - Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides[Link]

  • National Institutes of Health (NIH) / PMC - A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles[Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Purification of 6-Amino-5-sulfamoylpyridine-3-boronic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 6-Amino-5-sulfamoylpyridine-3-boronic acid derivatives. This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 6-Amino-5-sulfamoylpyridine-3-boronic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating and purifying these valuable chemical building blocks. The unique combination of a pyridine ring, an amino group, a sulfamoyl moiety, and a boronic acid function presents a distinct set of purification hurdles. This document provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to help you navigate these complexities successfully.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific, practical problems encountered during the purification workflow in a question-and-answer format.

Question 1: My final product has low purity, and I see extra peaks in my NMR/LC-MS. What are the likely impurities and how can I remove them?

Answer:

Low purity in boronic acid syntheses is a common issue stemming from the reactivity and stability of the target molecule and its precursors. For 6-Amino-5-sulfamoylpyridine-3-boronic acid derivatives, the impurity profile is often predictable.

Common Impurities:

  • Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines. This is often observed as a complex set of signals in NMR spectra.

  • Protodeborylated Byproduct: This is a major impurity where the C-B bond is cleaved and replaced by a C-H bond, resulting in the corresponding 2-amino-3-sulfamoylpyridine. This side reaction is often promoted by excess water, strong acids, or prolonged heating.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave behind the halogenated pyridine precursor (e.g., 3-bromo-6-amino-5-sulfamoylpyridine).

  • Homocoupled Dimers: Sometimes, the organometallic intermediate can couple with the starting halide, leading to dimeric impurities.[2]

  • Residual Palladium Catalyst: If the synthesis involves a cross-coupling reaction to install the boronic acid moiety, residual palladium can contaminate the product and may catalyze degradation.[3]

Troubleshooting & Purification Strategy:

The choice of purification method depends heavily on the nature of the impurities. A multi-step approach is often necessary.

Step 1: Acid/Base Extraction This classic technique can be effective for separating your amphoteric product from neutral organic impurities.

  • Rationale: The amino group on the pyridine ring can be protonated in acidic conditions, while the boronic acid is acidic and forms a boronate salt in basic conditions. This allows for selective partitioning between aqueous and organic layers.

  • Protocol:

    • Dissolve the crude material in an organic solvent like ethyl acetate (EtOAc).

    • Wash with a mild aqueous acid (e.g., 1M HCl). This may pull your product into the aqueous layer, leaving non-basic impurities in the organic phase.

    • Separate the layers. Adjust the pH of the aqueous layer back to neutral (pH ~7.6-7.7) with a base like NaOH to precipitate the pure boronic acid.[4]

    • Alternatively, if impurities are acidic, wash the organic solution with a mild aqueous base (e.g., saturated NaHCO₃). Your product may be extracted into the aqueous phase.[5]

    • Re-acidify the aqueous layer to precipitate the product.

Step 2: Selective Adduct Formation For stubborn impurities, derivatization can be a powerful tool.

  • Rationale: Boronic acids react reversibly with diols or amino-alcohols to form stable cyclic esters or adducts. These adducts often have different solubility and crystallinity profiles, allowing for their isolation.

  • Diethanolamine Adduct Protocol:

    • Dissolve the impure boronic acid in a suitable solvent mixture (e.g., ether or EtOAc).

    • Add diethanolamine. The resulting adduct is often crystalline and will precipitate from the solution.[6][7]

    • Filter the solid adduct and wash with a cold solvent to remove soluble impurities.

    • To recover the free boronic acid, the adduct can be treated with an acid or stirred with a saturated boric acid solution and extracted into an organic solvent.[5][6]

Question 2: I'm struggling with column chromatography. My compound either streaks badly on silica gel or I get very low recovery. What are my options?

Answer:

This is one of the most frequent complaints when purifying boronic acids. The issue arises from the interaction between the Lewis acidic boron center and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible adsorption, streaking, or on-column degradation.[2][6]

Causality: The lone pairs on the nitrogen of the aminopyridine and the sulfamoyl group can also interact strongly with silica, exacerbating the problem and leading to poor peak shape and recovery.

Alternative Chromatographic Strategies:

Method Stationary Phase Mobile Phase (Typical) Rationale & Best Use Case
Modified Normal Phase Neutral or Basic AluminaHexane/EtOAc, DCM/MeOHAlumina is less acidic than silica, reducing strong interactions with the boronic acid. Good for moderately polar compounds.[2]
Boric Acid-Treated Silica Silica gel impregnated with boric acidStandard normal phase solventsThe boric acid saturates the Lewis basic sites on the silica surface, preventing the target compound from binding too strongly.[8]
Reversed-Phase (RP) HPLC C18 or C8Acetonitrile/Water or MeOH/Water with modifiers (e.g., TFA, formic acid, or ammonium hydroxide)Excellent for polar compounds. The use of pH modifiers can improve peak shape by controlling the ionization state of the amino and boronic acid groups.[6][9] Caution: Can be difficult to remove water from the final product, and some boronic acids may degrade under prolonged exposure to aqueous conditions.[6]
Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC columns (e.g., amide, diol)High organic content (e.g., >80% ACN) with aqueous bufferHILIC is specifically designed for highly polar compounds that are poorly retained in reversed-phase. It can provide excellent separation of polar boronic acids from their impurities.[10]

Workflow: Choosing a Chromatography Method

Caption: Decision tree for selecting a suitable chromatography method.

Question 3: My derivative is an oil or fails to crystallize. How can I purify it without chromatography?

Answer:

When both chromatography and standard recrystallization fail, several alternative strategies can be employed. These methods leverage the unique chemical properties of boronic acids.

  • Trituration:

    • What it is: The process of washing a crude solid (or a thick oil) with a solvent in which the desired compound is insoluble, but the impurities are soluble.

    • Protocol:

      • Place your crude material in a flask.

      • Add a small volume of a carefully selected solvent (e.g., hexane, diethyl ether, or a mixture).

      • Stir or sonicate the suspension vigorously. The goal is to dissolve the impurities without dissolving your product.

      • Isolate the solid product by filtration and wash with a small amount of fresh, cold solvent.

    • Expertise & Experience: Finding the right solvent is key. You may need to screen several solvents or solvent mixtures. Start with non-polar solvents and gradually increase polarity.[2]

  • Conversion to a Crystalline Salt or Ester:

    • Potassium Trifluoroborate (KHF₂) Salts: Boronic acids react with KHF₂ to form highly stable and often crystalline trifluoroborate salts. These salts are generally easier to handle and purify by recrystallization than the parent boronic acids.[5] The free boronic acid can be regenerated by treatment with an acid like TMSCl or by hydrolysis using silica gel.[5][11]

    • Pinacol Esters: If you have the boronic acid, you can convert it to its pinacol boronate ester by reacting it with pinacol, often with azeotropic removal of water.[4] These esters are typically less polar, more stable, and more amenable to purification by standard silica gel chromatography or recrystallization.[12][13] The boronic acid can be recovered via hydrolysis if needed.[14]

Workflow: Diethanolamine Adduct Purification

This workflow details the process mentioned in Question 1, which is an excellent non-chromatographic method for compounds that are difficult to crystallize.

G A 1. Dissolve Crude Product in EtOAc / Ether B 2. Add Diethanolamine A->B C 3. Stir/Cool to Precipitate Crystalline Adduct B->C D 4. Filter & Wash Solid Adduct (Impurities remain in filtrate) C->D E 5. Resuspend Adduct in EtOAc & Aqueous Acid (e.g., 1M HCl) D->E F 6. Separate Layers E->F G Organic Layer: Pure Boronic Acid F->G H Aqueous Layer: Diethanolamine Salt F->H

Caption: Workflow for purification via diethanolamine adduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 6-Amino-5-sulfamoylpyridine-3-boronic acid derivatives that make their purification challenging?

The purification challenges arise from the combination of functional groups:

  • Boronic Acid Moiety: Inherently prone to dehydration to form boroxines, susceptible to protodeborylation (loss of the C-B bond), and can interact strongly with silica gel.[6][15]

  • Pyridine Nitrogen: A basic site that can be protonated. This makes the molecule's polarity highly pH-dependent and can lead to strong interactions with acidic stationary phases like silica.

  • Amino Group: Another basic site that contributes to the molecule's polarity and potential for strong adsorption during chromatography.

  • Sulfamoyl Group: A polar, hydrogen-bond donating group that increases water solubility and can also interact with chromatographic media. The result is a highly polar, amphoteric molecule with multiple sites for intermolecular interactions and potential degradation pathways, making standard purification protocols less effective.

Q2: What is protodeborylation and how can I minimize it?

Protodeborylation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] For your compound, this results in the formation of 2-amino-3-sulfamoylpyridine. It is a common decomposition pathway for heteroaromatic boronic acids.

Mechanisms & Prevention:

  • Cause: The reaction is often facilitated by excess water, strong acids or bases, high temperatures, and certain metal catalysts (like residual palladium).[1]

  • Prevention Strategies:

    • Control Water Content: Use anhydrous solvents where possible, but recognize that some Suzuki-Miyaura reactions require water. In these cases, use the minimum effective amount.[1]

    • Optimize Base: Use weaker inorganic bases (e.g., K₃PO₄, K₂CO₃) instead of strong bases like NaOH or alkoxides, which can accelerate the side reaction.[1]

    • Lower Temperature: Run reactions at the lowest temperature that allows for a reasonable reaction rate. This can slow protodeborylation more significantly than the desired coupling reaction.[1]

    • Workup Quickly: Minimize the time the compound is exposed to harsh aqueous acidic or basic conditions during extraction and workup.

Q3: What are the best practices for storing these derivatives to ensure long-term stability?

Due to their sensitivity to moisture and oxidation, proper storage is critical.

  • As Boronic Acids: Store as a dry solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). Protect from light.

  • As Boronate Esters: Converting the boronic acid to a more stable derivative like a pinacol ester is a highly effective strategy for long-term storage.[12][16] These esters are significantly more resistant to dehydration (boroxine formation) and oxidation. They should still be stored in a cool, dry, dark place under an inert atmosphere.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A combination of techniques is necessary for a complete picture of purity.

Technique Information Provided Considerations
¹H NMR Provides structural confirmation and can identify major impurities.Boroxine formation can complicate spectra. Water content can affect the chemical shift of exchangeable protons.
¹¹B NMR Confirms the presence of boron and can distinguish between tricoordinate (boronic acid) and tetracoordinate (boronate ester/adduct) species.Provides direct evidence of the boron environment.
LC-MS Determines the mass of the parent compound and impurities. Excellent for tracking reaction progress and identifying byproducts like protodeborylated material.Boronic acids can be challenging to analyze by LC due to their polarity.[10][17] Method development is often required.
Quantitative NMR (qNMR) An absolute method to determine purity against a certified internal standard without needing a reference standard of the analyte itself.[18]Highly accurate for certifying reference materials.[18]
High-Performance Liquid Chromatography (HPLC-UV) The primary tool for quantitative purity analysis (e.g., "purity by area %"). A well-developed method can separate the main component from trace impurities.[9][18]Requires careful method development to achieve good peak shape and resolution.[3][9]

References

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

  • Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. r/chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange User Discussion. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]

  • University of Amsterdam. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. UvA-DARE. Available at: [Link]

  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley Online Library. Available at: [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]

  • Gary, M. O., & Molander, G. A. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC. Available at: [Link]

  • Sali, J. J. (2023). Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. SSRN. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Available at: [Link]

  • Reddit User Discussion. (2024). Trouble purifying my boronate ester compound. r/Chempros. Available at: [Link]

  • Reddit User Discussion. (2017). Purification of boronic acids?. r/chemistry. Available at: [Link]

  • Poster Board. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Organic Syntheses Procedure. Available at: [Link]

Sources

Troubleshooting

Stability and storage guidelines for 6-Amino-5-sulfamoylpyridine-3-boronic acid to prevent degradation

The following technical guide serves as a specialized support resource for 6-Amino-5-sulfamoylpyridine-3-boronic acid . It is designed to function as a self-contained troubleshooting and storage manual for medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for 6-Amino-5-sulfamoylpyridine-3-boronic acid . It is designed to function as a self-contained troubleshooting and storage manual for medicinal chemists and process development scientists.

Status: Active | Topic: Stability, Storage, & Degradation Prevention

Executive Technical Summary

Compound Overview: This molecule combines a Lewis-acidic boronic acid moiety with a basic 2-aminopyridine core and an electron-withdrawing sulfonamide. This "push-pull" electronic structure creates unique stability challenges, specifically protodeboronation (irreversible C-B bond cleavage) and boroxine formation (reversible dehydration).

Quick-Reference Stability Data

ParameterSpecification / GuidelineCritical Note
Storage Temperature -20°C (Long-term)4°C is acceptable for <1 week usage.
Atmosphere Inert (Argon/Nitrogen) Moisture promotes protodeboronation; Oxygen promotes slow oxidation.
Container Type Amber Glass or opaque HDPEProtect from light; tightly sealed to prevent humidity exchange.
Solubility DMSO, MeOH, Dilute Aqueous BaseAvoid acetone/alcohols for storage (forms boronate esters).
Major Degradant 2-Amino-3-sulfamoylpyridineResult of protodeboronation (Irreversible).
Minor Species Boroxine Trimer (Anhydride)Result of dehydration (Reversible).[1]

Storage & Handling Protocols

Protocol A: Long-Term Storage (The "Dry-Cold" Standard)
  • The Why: Boronic acids are in equilibrium with their cyclic trimeric anhydrides (boroxines). Fluctuating humidity shifts this equilibrium, causing inconsistent molecular weight calculations during weighing. Furthermore, moisture catalyzes protodeboronation.

  • The Steps:

    • Desiccation: Upon receipt, dry the vial in a vacuum desiccator over

      
       or activated silica gel for 24 hours to remove surface moisture.
      
    • Inert Gas Purge: Backfill the vial with Argon (Ar). Argon is heavier than air and provides a better "blanket" than Nitrogen (

      
      ).
      
    • Cold Chain: Store immediately at -20°C.

    • Thawing: CRITICAL STEP. Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating degradation.

Protocol B: Solution Handling
  • The Why: The C-B bond is weakest in solution, particularly in the presence of bases or transition metals.

  • The Steps:

    • Fresh Preparation: Prepare solutions immediately before use. Do not store stock solutions for >24 hours.

    • Solvent Choice: Use anhydrous DMSO or DMF for stock solutions. Avoid protic solvents (water, methanol) for storage, as they facilitate proton transfer mechanisms required for deborylation.

    • pH Control: Avoid high pH (>10) for extended periods. The formation of the tetrahedral boronate anion (

      
      ) is the rate-limiting step for protodeboronation.
      

Troubleshooting & Diagnostics

Issue 1: "My NMR spectrum shows a complex mixture of peaks."

Diagnosis: You are likely observing the Boroxine-Boronic Acid Equilibrium .

  • Mechanism: In dry deuterated solvents (like DMSO-

    
    ), the compound exists as a mixture of the monomer (boronic acid) and the trimer (boroxine). This results in broad or duplicated peaks, particularly near the boronic acid protons.
    
  • The Fix: Add a drop of

    
     to the NMR tube.
    
    • Result: The water shifts the equilibrium entirely back to the monomeric boronic acid species. The peaks should sharpen and simplify.

    • Validation: If the peaks do not simplify, you have irreversible degradation (see Issue 2).

Issue 2: "I see a new peak in the aromatic region, and the integration is off."

Diagnosis: Protodeboronation has occurred.[2]

  • Mechanism: The C-B bond has cleaved, replacing the

    
     group with a proton (
    
    
    
    ).[2]
  • The Signs:

    • Disappearance of the broad

      
       singlet (usually >8 ppm).
      
    • Appearance of a new aromatic proton signal (often a triplet or doublet depending on coupling).

    • Irreversible: This sample cannot be salvaged and must be repurified or discarded.

Issue 3: "The compound is not dissolving in the specified solvent."

Diagnosis: Boroxine Polymerization.

  • Mechanism: Extended storage in dry conditions can lead to "oligomeric" boroxine networks that are kinetically slow to break down.

  • The Fix:

    • Gently heat the solution (40-50°C) for 5-10 minutes.

    • Sonication is more effective than stirring for breaking up the crystal lattice of the anhydride form.

Scientific Deep Dive: Degradation Mechanisms

To effectively prevent degradation, one must understand the underlying chemical pathways.

Pathway 1: Protodeboronation (The Primary Threat)

This is the irreversible destruction of the compound. For pyridine boronic acids, this is often base-catalyzed. The electron-rich amino group at C6 pushes electron density into the ring, while the boronic acid at C3 acts as a Lewis acid.

Mechanism:

  • Base Attack: Hydroxide attacks the boron, forming a tetrahedral boronate anion.

  • Ipso-Protonation: A proton source (water/solvent) attacks the carbon attached to the boron (C3).

  • C-B Cleavage: The C-B bond breaks, releasing boric acid and the deborylated pyridine.

Protodeboronation Start Boronic Acid (Neutral) Anion Boronate Anion (Tetrahedral Intermediate) Start->Anion + OH- (Base) Rate Limiting Step TS Ipso-Protonation (Transition State) Anion->TS + H2O (Proton Source) Product Degradation Product (Deborylated Pyridine) TS->Product C-B Bond Cleavage Boric Boric Acid (Byproduct) TS->Boric

Figure 1: The base-catalyzed protodeboronation pathway. High pH and moisture accelerate the transition from Neutral Acid to the unstable Boronate Anion.

Pathway 2: Boroxine Formation (The Storage Equilibrium)

This is a reversible dehydration process. It is not degradation, but it complicates stoichiometry.

BoroxineCycle cluster_0 Reversible Equilibrium Monomer 3 x Boronic Acid Monomer (Active Reagent) Trimer Boroxine Trimer (Cyclic Anhydride) Monomer->Trimer  Dehydration (-3 H2O)  (Vacuum/Desiccator)   Trimer->Monomer  Hydrolysis (+3 H2O)  (Ambient Moisture/Solvent)  

Figure 2: The reversible dehydration cycle. Storage in desiccators drives the reaction to the Trimer (Yellow); exposure to ambient air or wet solvent reverts it to the Monomer (Blue).

Frequently Asked Questions (FAQs)

Q: Can I heat this compound to dissolve it? A: Yes, but with caution. Mild heating (up to 50°C) is acceptable to break up boroxine aggregates. However, never heat in basic solution or in the presence of palladium catalysts without the coupling partner present, as this guarantees rapid protodeboronation.

Q: Why does the color change from white to off-white/yellow? A: This often indicates surface oxidation of the amino group or trace protodeboronation. While a slight color shift is common, a dark yellow/brown color suggests significant degradation. Verify purity via LC-MS.

Q: How do I calculate the molecular weight if it's a mixture of boroxine and boronic acid? A: This is a common analytical challenge.

  • Best Practice: Assume the monomeric molecular weight (MW) for stoichiometric calculations if the material was stored with some ambient moisture.

  • Precision Method: Perform a Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the exact "active boron" content per unit of mass. This bypasses the hydration state ambiguity.

Q: Is this compound compatible with Suzuki-Miyaura coupling conditions? A: Yes, but the order of addition matters.

  • Recommendation: Add the base last.

  • Reasoning: Premixing the boronic acid with base in the absence of the catalyst and halide creates a high concentration of the unstable boronate anion (see Figure 1), leading to degradation before the catalytic cycle begins.

References

  • Mechanisms of Boronic Acid Degrad

    • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis[3][4][5]

    • Source: Journal of the American Chemical Society (2021)[4][5]

    • URL:[Link][5]

  • Boroxine Equilibrium Thermodynamics

    • Title: Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution
    • Source: Bull. Chem. Soc. Jpn. (2002)
    • URL:[Link]

  • General Stability of Pyridine Boronic Acids

    • Title: Stability of Heteroaryl Boronic Acids[3]

    • Source: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and M
    • URL:[Link]

  • Handling Guidelines for Boronic Acids

    • Title: Safety Data Sheet & Handling: Pyridine-3-boronic acid derivatives[6]

    • Source: Fisher Scientific / Thermo Fisher

Sources

Optimization

Improving the yield of reactions using 6-Amino-5-sulfamoylpyridine-3-boronic acid

Status: Operational Subject: Reaction Optimization & Handling Guide Molecule ID: 6-Amino-5-sulfamoylpyridine-3-boronic acid Key Features: Amphoteric, Zwitterionic, Lewis Basic (Pyridine N, Amine), Lewis Acidic (Boron). I...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Reaction Optimization & Handling Guide Molecule ID: 6-Amino-5-sulfamoylpyridine-3-boronic acid Key Features: Amphoteric, Zwitterionic, Lewis Basic (Pyridine N, Amine), Lewis Acidic (Boron).

Introduction: The "Triple-Threat" Challenge

Welcome to the technical support hub for 6-Amino-5-sulfamoylpyridine-3-boronic acid . If you are accessing this guide, you are likely experiencing low yields, stalled reactions, or purification nightmares.

This molecule presents a "triple-threat" to standard cross-coupling protocols:

  • Catalyst Poisoning: The C6-amino group and C5-sulfonamide moiety are potent ligands that can displace standard phosphines from Palladium, deactivating your catalyst.

  • Solubility: The molecule exists as a zwitterion, making it insoluble in standard non-polar organic solvents (Toluene, DCM) and prone to crashing out before reacting.

  • Protodeboronation: While 3-pyridyl boronic acids are more stable than their 2-pyridyl counterparts, the electron-rich nature of the aminopyridine ring can facilitate C-B bond cleavage under forcing conditions.

This guide provides self-validating protocols to overcome these barriers.

Module 1: Troubleshooting & FAQs

Issue 1: The Reaction Stalls at < 20% Conversion

Diagnosis: Catalyst Sequestration (Poisoning).[1] Mechanism: The free amine (-NH2) and the sulfonamide oxygen/nitrogen can chelate to the Pd(II) intermediate, forming a stable "off-cycle" complex that prevents transmetallation. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 often fail here because their ligands are not bulky enough to prevent this coordination.

Corrective Action:

  • Switch to Buchwald Precatalysts: Use XPhos Pd G4 or SPhos Pd G4 . These ligands are bulky and electron-rich, preventing the substrate from coordinating to the metal center.

  • Increase Catalyst Loading: Start at 2-3 mol% rather than the standard 0.5-1%.

Issue 2: Starting Material Remains Undissolved

Diagnosis: Zwitterionic Insolubility.[2] Mechanism: The basic pyridine nitrogen and the acidic sulfonamide/boronic acid protons create a strong internal charge network. Standard Suzuki solvents (Toluene, THF) cannot break this lattice.

Corrective Action:

  • The "Protic Spike" Method: Use a solvent system containing n-Butanol (n-BuOH) or Isopropanol .

  • Recommended Mixture: Dioxane:n-BuOH:Water (4:1:1). The water dissolves the base, the alcohol solvates the boronic acid, and the dioxane solvates the coupling partner.

Issue 3: Product "Disappears" During Workup

Diagnosis: Amphoteric Phase Trapping. Mechanism: The product retains the amino-sulfonamide-pyridine core. If you perform a standard acid/base extraction:

  • Acidic Wash: Product protonates (Pyridine-H+) and stays in water.

  • Basic Wash: Sulfonamide deprotonates (Ar-SO2-NH-) and stays in water.

Corrective Action:

  • Avoid pH Swings: Do not use 1N HCl or 1N NaOH washes.

  • Salting Out: Dilute the reaction mixture with EtOAc, wash once with Brine (saturated NaCl), and dry.

  • Direct Purification: If possible, evaporate the solvent and load the crude residue directly onto a C18 (Reverse Phase) column using Water/Acetonitrile (+0.1% Formic Acid).

Module 2: The "High-Turnover" Protocol

This protocol is designed to bypass catalyst poisoning and solubility issues. It uses a Precatalyst to ensure rapid initiation and a Weak Base to minimize protodeboronation.

Materials
  • Substrate: Aryl Halide (1.0 equiv)

  • Boronic Acid: 6-Amino-5-sulfamoylpyridine-3-boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base: K3PO4 (3.0 equiv) [Finely ground]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) OR n-Butanol / Water (4:1)

Step-by-Step Procedure
  • Charge Solids: In a reaction vial, combine the Aryl Halide, Boronic Acid, K3PO4, and XPhos Pd G4.

  • Degas (Critical): Seal the vial. Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen promotes homocoupling and phenol formation.

  • Add Solvent: Add the degassed solvent mixture via syringe.

  • Activation: Heat the reaction to 80°C .

    • Note: Do not exceed 100°C unless necessary. Higher temperatures accelerate protodeboronation.

  • Monitoring: Check by LCMS after 2 hours.

    • Success Marker: If the boronic acid is consumed but halide remains, add 0.5 equiv more boronic acid.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with 10 volumes of EtOAc.

    • Filter through a pad of Celite to remove Palladium black and inorganic salts.

    • Concentrate the filtrate.

Module 3: Optimization Logic (Visualized)

The following diagrams illustrate the decision-making process for optimizing reactions with this specific boronic acid.

Figure 1: The Competitive Pathway Map

This diagram visualizes why reactions fail: The competition between productive coupling, catalyst poisoning, and hydrolysis.

ReactionPathways Start Starting Materials (Boronic Acid + Halide) Poisoned Catalyst Poisoning (Pd-Amine Complex) Start->Poisoned Amine/Sulfonamide Coordination Hydrolysis Protodeboronation (Loss of Boron) Start->Hydrolysis High T / Strong Base Transmetal Transmetallation (Rate Limiting) Start->Transmetal Requires Base Pd_Active Active Pd(0) Catalyst Pd_Active->Transmetal Catalytic Cycle Poisoned->Pd_Active Requires Bulky Ligand (XPhos/SPhos) Product Desired Biaryl Product Transmetal->Product Reductive Elimination

Caption: Figure 1. Kinetic competition in 6-Amino-5-sulfamoylpyridine-3-boronic acid coupling. Red paths indicate failure modes.

Figure 2: Optimization Decision Tree

Follow this logic flow to troubleshoot low yields.

DecisionTree Problem Reaction Outcome? NoRxn 0% Conversion SM Intact Problem->NoRxn Decomp SM Consumed No Product Problem->Decomp Partial Stalled at 30-50% Problem->Partial Sol_Solubility Check Solubility: Add n-Butanol or water NoRxn->Sol_Solubility Likely Insolubility Sol_Poison Catalyst Poisoning: Switch to XPhos Pd G4 NoRxn->Sol_Poison Likely Catalyst Death Sol_Proto Protodeboronation: Lower Temp (60°C) Switch Base to K3PO4 Decomp->Sol_Proto C-B Bond Cleavage Partial->Sol_Poison Catalyst Death over time

Caption: Figure 2. Troubleshooting logic flow based on LCMS analysis of the crude reaction mixture.

Module 4: Comparative Data (Base & Solvent Effects)

The following table summarizes expected performance based on heteroaryl boronic acid reactivity trends [1, 2].

Condition SetBaseSolventLigandOutcomeNotes
Standard Na2CO3Toluene/H2OPPh3Fail (<10%) Poor solubility; Catalyst poisoning by amine.
Aggressive Cs2CO3DMFdppfLow (20-30%) High protodeboronation due to strong base/heat.
Buchwald 1 K3PO4Dioxane/H2OXPhos Good (75-85%) Bulky ligand prevents poisoning; mild base.
Buchwald 2 K3PO4n-BuOH SPhos Excellent (>90%) Alcohol improves solubility of zwitterion.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Unstable Nucleophiles. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

Sources

Troubleshooting

Troubleshooting poor reactivity of 6-Amino-5-sulfamoylpyridine-3-boronic acid in cross-coupling

Ticket ID: #PYR-BOR-006 Subject: Troubleshooting Poor Reactivity & Protodeboronation in Suzuki-Miyaura Coupling Executive Summary: The "Perfect Storm" Substrate You are encountering difficulty because 6-Amino-5-sulfamoyl...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-BOR-006
Subject: Troubleshooting Poor Reactivity & Protodeboronation in Suzuki-Miyaura Coupling

Executive Summary: The "Perfect Storm" Substrate

You are encountering difficulty because 6-Amino-5-sulfamoylpyridine-3-boronic acid presents a synergistic failure mode involving three distinct chemical challenges. Standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, aqueous dioxane) will almost certainly fail with this substrate.

The Three Failure Modes:
  • Rapid Protodeboronation: The 2-aminopyridine motif (the 6-amino group relative to the ring nitrogen) creates an electron-rich center that facilitates rapid hydrolysis of the C–B bond, replacing the boronic acid with a proton before the cross-coupling can occur.

  • Catalyst Poisoning: The sulfonamide moiety (

    
    ) and the free amine (
    
    
    
    ) are competent ligands. They coordinate to the Palladium center, displacing labile phosphines and creating an inactive "resting state" complex.
  • Solubility Mismatch: The zwitterionic nature of the amino-sulfonamide-boronic acid hybrid often leads to poor solubility in non-polar solvents (Toluene) but instability in polar protic solvents (Alcohols/Water).

Diagnostic Decision Tree

Use this flowchart to identify your specific failure point.

Troubleshooting Start START: Reaction Analysis CheckSM Check LCMS/NMR: Is Boronic Acid Remaining? Start->CheckSM SM_Gone NO (SM Consumed) CheckSM->SM_Gone No SM_Remains YES (SM Intact) CheckSM->SM_Remains Yes CheckProd Is Product Formed? SM_Gone->CheckProd Protodeboronation ISSUE: Protodeboronation (C-B bond cleavage) CheckProd->Protodeboronation No Product detected Sol_MIDA SOLUTION A: Switch to MIDA Boronate (Slow Release Strategy) Protodeboronation->Sol_MIDA Sol_Anhydrous SOLUTION B: Anhydrous Conditions (CsF or K3PO4 / Dioxane) Protodeboronation->Sol_Anhydrous Poisoning ISSUE: Catalyst Poisoning or Oxidative Addition Failure SM_Remains->Poisoning Sol_Catalyst SOLUTION C: Switch to Buchwald G3/G4 (XPhos or SPhos Pd G3) Poisoning->Sol_Catalyst

Figure 1: Diagnostic logic for identifying the root cause of reaction failure.

Technical Solutions & Protocols

Scenario A: The Boronic Acid Disappears (Protodeboronation)

Symptoms: Starting material is consumed rapidly, but only de-boronated byproduct (2-amino-3-sulfamoylpyridine) is observed.

The Fix: The "Slow-Release" Strategy (MIDA Boronates) The instability of 2-pyridyl boronic acids is intrinsic. The most robust solution is to mask the boronic acid as a MIDA (N-methyliminodiacetic acid) boronate . This ester is stable to air and chromatography.[1] Under mild aqueous conditions, it hydrolyzes slowly, releasing the active boronic acid at a rate matching the catalytic turnover, preventing accumulation and decomposition.

Recommended Protocol (MIDA Slow-Release):

ComponentReagentEquiv.[2][3][4][5][6][7]Notes
Substrate Aryl Chloride/Bromide1.0Electrophile
Nucleophile Pyridine-MIDA Boronate 1.2 - 1.5Synthesize or purchase MIDA ester
Catalyst Pd(OAc)₂ + SPhos 0.05SPhos is critical for heteroaryl couplings
Base K₃PO₄ (3.0M aq) 5.0High base load drives hydrolysis
Solvent Dioxane : Water (5:1) -0.1 M Concentration
Temp 60°C -Do not overheat initially

Step-by-Step:

  • Charge a vial with the Aryl Halide, MIDA Boronate, Pd(OAc)₂, and SPhos (or XPhos).

  • Add Dioxane and the aqueous K₃PO₄ solution.

  • Degas vigorously (sparge with Ar/N₂ for 10 mins).

  • Seal and heat to 60°C.

  • Why this works: The aqueous base slowly hydrolyzes the MIDA protecting group.[7] The concentration of free boronic acid never gets high enough to favor second-order decomposition pathways.

Scenario B: The Reaction Stalls (Catalyst Poisoning)

Symptoms: Both starting materials remain unchanged. Adding more catalyst doesn't help.

The Fix: Bulky Ligands & Precatalysts The sulfonamide nitrogen and pyridine nitrogen are coordinating to your Palladium. Standard ligands like PPh₃ are too labile and get displaced by your substrate. You must use Buchwald Dialkylbiaryl Phosphine Ligands which are bulky and electron-rich, preventing substrate coordination.

Recommended Catalyst Systems:

  • XPhos Pd G3/G4: Excellent for heteroaryl chlorides and sulfonamide tolerance.

  • Pd(dppf)Cl₂·DCM: A robust alternative if Buchwald precatalysts are unavailable, specifically for steric bulk.

Modified Protocol (Anhydrous): If you cannot use MIDA boronates, you must run the reaction anhydrously to prevent protodeboronation while using a strong catalyst to overcome poisoning.

  • Solvent: DMF or n-Butanol (anhydrous).

  • Base: Cs₂CO₃ or K₃PO₄ (finely ground, anhydrous).

  • Catalyst: XPhos Pd G3 (2-5 mol%).

  • Temp: 80-100°C.

  • Note: Conversion must be fast. If it takes >2 hours, the boronic acid will decompose.

Frequently Asked Questions (FAQ)

Q1: Can I protect the amine/sulfonamide to improve reactivity? A: Yes, but proceed with caution.

  • Amine Protection: Acetylation (-NHAc) reduces the electron density on the ring, significantly slowing down protodeboronation . However, deprotection later can be harsh.

  • Sulfonamide Protection: Protecting with a DMB (dimethoxybenzyl) group prevents catalyst coordination but adds two synthetic steps.

  • Verdict: Try the MIDA boronate strategy first; it is usually more efficient than a protection/deprotection sequence.

Q2: Why is my product stuck in the aqueous layer during workup? A: Your product contains a basic pyridine, an acidic sulfonamide, and potentially a boronic acid impurity. It is amphoteric.

  • Fix: Adjust the aqueous layer to pH 5-6 (isoelectric point region) to maximize extraction into Ethyl Acetate or 2-MeTHF. Avoid DCM if possible, as sulfonamides have poor solubility in it.

Q3: Can I use Pinacol Esters instead of MIDA? A: Pinacol esters of 2-aminopyridines are more stable than the free acid but less stable than MIDA boronates. They are a "middle ground." If you use Pinacol esters, avoid aqueous bases. Use CsF (Cesium Fluoride) in anhydrous solvent to activate the boron without introducing water that triggers hydrolysis.

Mechanistic Insight: Why 2-Aminopyridines Decompose

Understanding the mechanism helps you avoid conditions that trigger it.

Mechanism Substrate 2-Aminopyridine Boronic Acid Zwitterion Zwitterionic Intermediate Substrate->Zwitterion pH dependent Transition Ipso-Protonation Transition State Zwitterion->Transition + H2O / H+ Decomp Decomposed (Protodeboronated) Transition->Decomp Fast -B(OH)2 Loss

Figure 2: The pathway of protodeboronation. The basic pyridine nitrogen protonates, activating the C-B bond for cleavage by water.

References

  • MIDA Boronates (General Solution)

    • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[8]J. Am. Chem. Soc.[5][9]2009 , 131, 6961–6963.

  • Protodeboronation Mechanism

    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.J. Am. Chem. Soc.[5][9]2017 , 139, 13156–13165.

  • Catalyst Selection for Heterocycles

    • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A More General Method for the Pd-Catalyzed Amination of Aryl Halides Using a New Biarylphosphine Ligand.Angew. Chem. Int. Ed.2006, 45, 3484–3488. (Describes the utility of XPhos/SPhos systems).

Sources

Optimization

Technical Support Center: Deprotection of 6-Amino-5-sulfamoylpyridine-3-boronic Acid Derivatives

Executive Summary & Chemical Context This guide addresses the deprotection of 6-Amino-5-sulfamoylpyridine-3-boronic acid derivatives. This scaffold presents a unique "push-pull" electronic challenge: Electron-Donating: T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide addresses the deprotection of 6-Amino-5-sulfamoylpyridine-3-boronic acid derivatives. This scaffold presents a unique "push-pull" electronic challenge:

  • Electron-Donating: The 6-amino group (para to the boronic acid) activates the ring, increasing susceptibility to protodeboronation (C-B bond cleavage) under acidic conditions.

  • Electron-Withdrawing: The 5-sulfamoyl group and the pyridine nitrogen decrease electron density, complicating standard oxidative deprotection methods.[1]

  • Lewis Acidity: The boronic acid moiety is a Lewis acid, capable of forming zwitterionic species with the 6-amino group, leading to solubility issues during workup.

Target Molecule:

  • Core: Pyridine-3-boronic acid[1][2][3]

  • Substituents: 6-Amino (

    
    ), 5-Sulfamoyl (
    
    
    
    )[1]

This guide prioritizes methods that preserve the C-B bond while effectively removing Pinacol (Pin), Boc, or Sulfonamide protecting groups.

Critical Workflow: The Hierarchy of Deprotection

Before starting, identify your specific protected derivative. The order of operations is critical to prevent decomposition.

DeprotectionWorkflow Start Start: Protected Derivative CheckPG Identify Protecting Groups Start->CheckPG HasPin Contains Pinacol Ester? CheckPG->HasPin HasBoc Contains N-Boc/Trityl? HasPin->HasBoc Yes Final Target: Free Boronic Acid (Zwitterion Handling) HasPin->Final No (Already Free Acid) PathA Method A: Transesterification (Mild, Non-Acidic) HasBoc->PathA Acid Sensitive? PathB Method B: KHF2 / TMSCl (High Yield, 2-Step) HasBoc->PathB Standard Route PathC Method C: TFA/DCM (Low Temp Only) HasBoc->PathC If only Boc present PathA->Final PathB->Final PathC->Final

Figure 1: Decision matrix for deprotection sequences. Note that Pinacol ester removal is often the rate-limiting step.[1]

Troubleshooting Guides (Q&A Format)

Topic A: Removing Pinacol Esters (The "Sticky" Group)

Q1: Standard acidic hydrolysis (HCl/H2O) resulted in low yield and a byproduct (protodeboronation). Why?

  • Cause: The 6-amino group is para to the boronic acid. Under acidic conditions, the ring is activated, and the proton (

    
    ) can attack the carbon bearing the boron (ipso-attack), leading to C-B bond cleavage (protodeboronation).
    
  • Solution: Avoid aqueous mineral acids at high temperatures.[1] Switch to the Potassium Bifluoride (KHF2) Method . This converts the Pinacol ester to a stable Trifluoroborate salt intermediate, which is then gently hydrolyzed.

Protocol: The KHF2 / TMSCl Method (Recommended)

  • Step 1 (Salt Formation): Dissolve the Pinacol ester (1.0 equiv) in MeOH. Add saturated aqueous

    
     (3.0–4.5 equiv).[1] Stir at RT for 1–3 hours.[1] The trifluoroborate salt (
    
    
    
    ) will precipitate.[1] Filter and wash with cold MeOH/Et2O.
  • Step 2 (Hydrolysis): Suspend the salt in MeCN/H2O (9:1). Add Trimethylsilyl chloride (TMSCl, 1.0–1.5 equiv) dropwise. The TMSCl acts as a "fluoride sponge" (forming volatile TMS-F), gently liberating the free boronic acid without harsh pH extremes.

  • Reference: Yuen, A. K. L., & Hutton, C. A. (2005). Tetrahedron Letters.

Q2: I cannot use Fluoride (glassware/safety restrictions). Is there a non-acidic alternative?

  • Solution: Use Transesterification with Phenylboronic Acid .[1]

  • Mechanism: Phenylboronic acid (PBA) has a higher affinity for pinacol than your pyridine derivative does.[1]

  • Protocol: Dissolve your Pinacol ester in a biphasic mixture of Et2O/Hexane and 1M aqueous HCl (or mild buffer if acid-sensitive).[1] Add 1.0–5.0 equiv of Phenylboronic acid. Stir vigorously. The Pinacol transfers to the PBA (forming Ph-Bpin), which remains in the organic layer. Your free pyridine boronic acid stays in the aqueous phase. Wash the aqueous phase with Et2O to remove Ph-Bpin, then lyophilize the aqueous phase.

Topic B: Amine & Sulfonamide Deprotection

Q3: How do I remove an N-Boc group from the 6-amino position without losing the boronic acid?

  • Risk: TFA/DCM is standard, but the generated trifluoroacetic acid can catalyze protodeboronation if the reaction warms up.

  • Protocol:

    • Cool solution (DCM) to 0°C .

    • Add TFA (10-20% v/v) slowly.[1]

    • Monitor strictly by LCMS. Quench immediately upon completion with saturated

      
       or by pouring into a buffer (pH 7).
      
    • Do not let it stir overnight.

    • Alternative: Use

      
       in Dioxane (4M) at 0°C, but be faster with the quench.
      

Q4: My sulfonamide has a DMB (2,4-dimethoxybenzyl) protecting group. How do I remove it?

  • Challenge: DMB requires acidic oxidative cleavage or strong acid (TFA/TFOH).[1]

  • Protocol: Use TFA/Anisole at reflux (caution with boronic acid) or CAN (Ceric Ammonium Nitrate) if the boronic acid is protected as a trifluoroborate salt first.

  • Strategic Tip: It is often safer to convert the Boronic Pinacol Ester to the Trifluoroborate salt (which is robust against oxidation and acid), remove the DMB group using standard harsh conditions, and then hydrolyze the trifluoroborate back to the boronic acid using the TMSCl method described above.

Topic C: Isolation & Purification (The "Zwitterion Trap")

Q5: I obtained the product, but it's a sticky solid that is insoluble in organic solvents and water. What is it?

  • Diagnosis: You likely have the Zwitterion .

    • The Pyridine Nitrogen or 6-Amino group is protonated (

      
      ).[1]
      
    • The Boronic acid is ionized to the boronate anion (

      
      ).
      
    • Net charge = 0, leading to poor solubility (isoelectric precipitation).

  • Troubleshooting:

    • Do not try to extract into EtOAc/DCM from water.[1] It won't go.

    • Purification: Use Reverse Phase C18 Flash Chromatography .[1]

      • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

      • The acid keeps the molecule fully protonated (cationic), improving solubility and peak shape.

    • Lyophilization: Freeze-dry the fractions.[1] Do not use heat to evaporate water (promotes boroxine formation).[1]

Q6: The NMR shows broad peaks and incorrect integration for the B(OH)2 protons. Is it impure?

  • Explanation: Free boronic acids exist in equilibrium with their dehydrated trimers (Boroxines ).[1] This is normal.

  • Verification: Add a drop of

    
     to the NMR tube. The exchangeable protons (OH, NH2) will disappear, simplifying the spectrum. Alternatively, run the NMR in 
    
    
    
    with a drop of
    
    
    to break up boroxine aggregates.

Reagent Compatibility Matrix

ReagentCompatibility with 6-Amino-5-sulfamoylpyridine-3-boronic acidRisk LevelNotes
TFA / DCM ModerateMediumKeep cold (0°C).[1] Risk of protodeboronation if prolonged.
HCl (aq) LowHigh High risk of C-B bond cleavage (Protodeboronation). Avoid reflux.[1]
NaOH / LiOH GoodLowBoronic acids are stable in base (form boronates). Good for saponification.[1]
NaIO4 (Periodate) PoorHigh Oxidative cleavage of Pinacol often degrades electron-rich pyridines.[1]
KHF2 (Bifluoride) Excellent LowBest method for Pinacol removal via BF3 intermediate.[1]
Pd/C + H2 ModerateMediumCbz removal is fine, but C-B bond can reduce under high pressure/temp.

References

  • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899-7903. [1]

  • Hall, D. G. (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Chapter on Protodeboronation mechanisms). [1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Detailed discussion on 2- vs 3-pyridyl boronate stability).

  • Sun, Y., et al. (2020). Practical Methods for the Hydrolysis of Boronic Esters. Organic Process Research & Development. (General review of industrial deprotection methods).

(Note: Always consult the MSDS for 6-Amino-5-sulfamoylpyridine-3-boronic acid derivatives before handling, as specific toxicity data may vary by derivative.)

Sources

Troubleshooting

Strategies to avoid deboronation during functionalization of 6-Amino-5-sulfamoylpyridine-3-boronic acid

Technical Support Center: Functionalization of 6-Amino-5-sulfamoylpyridine-3-boronic acid Case ID: #BOR-PYR-003 Status: Open Priority: High (Stability Risk) Subject: Prevention of Protodeboronation in Aminopyridine Boron...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of 6-Amino-5-sulfamoylpyridine-3-boronic acid

Case ID: #BOR-PYR-003 Status: Open Priority: High (Stability Risk) Subject: Prevention of Protodeboronation in Aminopyridine Boronic Acids

Executive Summary: The Stability Paradox

You are working with 6-Amino-5-sulfamoylpyridine-3-boronic acid . This is a deceptive substrate. While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, your specific substitution pattern creates a "perfect storm" for protodeboronation :

  • Electronic Push-Pull: The pyridine ring is electron-deficient. The sulfamoyl group (

    
    )  at position 5 is a strong electron-withdrawing group (EWG), which further depletes electron density from the ring.
    
  • The Mechanism: In basic media (standard Suzuki conditions), the boronic acid forms a boronate anion. The electron-deficient ring, stabilized by the sulfamoyl group, readily accepts the electrons from the C-B bond cleavage, facilitating protonation at the ipso-carbon.

  • The Result: You likely observe the formation of 2-amino-3-sulfamoylpyridine (the deboronated byproduct) rather than your coupled product.

This guide provides a tiered troubleshooting approach to stabilize this molecule during functionalization.

Diagnostic Workflow (Decision Tree)

Before altering your route, confirm the failure mode.

Q: What is the primary byproduct observed via LC-MS?

  • A. The de-boronated species (M-B(OH)2 + H): Proceed to Section 3 (Anhydrous Protocols) .

  • B. Homocoupling (Biaryl formation): Your system is too oxidative. Degas thoroughly; switch to anaerobic conditions.

  • C. Unreacted Starting Material: Your catalyst is inactive. The free amino group (Pos 6) or sulfamoyl nitrogen may be poisoning the Pd center. Proceed to Section 5 (Catalyst Optimization) .

Protocol A: The "Anhydrous" Strategy (First Line of Defense)

Water is the proton source for protodeboronation.[1] By removing it, you force the reaction to proceed via a non-hydrolytic transmetalation pathway.

The Logic: Standard Suzuki couplings use aqueous base (


). For this substrate, the concentration of 

accelerates the formation of the labile boronate anion. We must switch to a system where the base solubility is low or the proton source is absent.

Recommended Conditions:

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (Strictly dry).

  • Base: Anhydrous

    
     (finely ground) or CsF.
    
  • Additives: 4Å Molecular Sieves (activated).

Step-by-Step Protocol:

  • Dry Down: Azeotrope your boronic acid starting material with toluene (

    
    ) to remove lattice water.
    
  • Vessel Prep: Flame-dry a Schlenk tube and cool under Argon.

  • Charge: Add halide (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (2 mol%), and XPhos (4 mol%).
    
  • Base: Add anhydrous

    
     (3.0 equiv) in a glovebox or under rapid Argon flow.
    
  • Solvent: Add anhydrous Dioxane.

  • Temperature: Heat to 90°C. Note: Higher temps favor the reaction rate over decomposition IF water is excluded.

Protocol B: The MIDA Boronate Strategy (Ultimate Solution)

If Protocol A fails, the boronic acid is too unstable for direct coupling. You must mask the boron species.[2]

The Logic: N-methyliminodiacetic acid (MIDA) boronates are


-hybridized, removing the vacant p-orbital on boron. This shuts down the hydrolytic instability. Under "slow-release" conditions, the MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate slower than the cross-coupling reaction, keeping the standing concentration of the unstable free acid near zero.[2][3]

Synthesis of the MIDA Boronate:

  • Reflux your boronic acid with MIDA and Dean-Stark trap in Toluene/DMSO (10:1) to form the protected species.

  • Purify via silica gel (MIDA boronates are stable to chromatography).[4]

Slow-Release Coupling Protocol:

  • Reagent: 6-Amino-5-sulfamoylpyridine-3-MIDA boronate.

  • Conditions:

    
     (3.0 equiv), 
    
    
    
    (5 equiv) in Dioxane at 60°C.
  • Why this works: The limited water hydrolyzes the MIDA ligand slowly.[4] The free boronic acid is generated and immediately consumed by the catalyst.

Mechanistic Visualization

Understanding why the decomposition happens allows you to predict failure points.

DeboronationMechanism cluster_0 Critical Failure Mode BA Boronic Acid (Neutral) Boronate Boronate Anion (Tetrahedral Intermediate) BA->Boronate Rapid Equilibrium (High pH) Base Base (OH-) Base->Boronate Transition Ipso-Protonation Transition State Boronate->Transition Rate Limiting Step (Accelerated by EWG) Coupling Pd-Catalyzed Cross-Coupling Boronate->Coupling Desired Pathway (Must outcompete decomp) Product Deboronated Pyridine (Dead End) Transition->Product Irreversible C-B Cleavage

Caption: The competition between productive cross-coupling and destructive protodeboronation. The presence of the sulfamoyl EWG stabilizes the transition state for deboronation, shifting the flux toward the red path.

Catalyst & Ligand Selection Table

The 6-amino group is a potential catalyst poison. You need a catalyst system that is bulky (to prevent coordination) and highly active (to outrun decomposition).

Catalyst SystemLigand ClassSuitabilityNotes
Pd(PPh3)4 PhosphinePoor Slow oxidative addition; susceptible to poisoning by amino/sulfamoyl groups.
Pd(dppf)Cl2 BidentateModerate Better stability, but often requires higher temps which promote deboronation.
Pd-XPhos G3/G4 Buchwald DialkylbiarylExcellent Bulky ligand prevents N-coordination; extremely fast oxidative addition allows coupling at lower temps.
Pd(OAc)2 + SPhos Buchwald DialkylbiarylGood SPhos is specifically designed for heteroaryl couplings; high turnover frequency.

Frequently Asked Questions (FAQs)

Q: Can I protect the amino group to improve stability? A: Yes. Acetylation (


) or Pivaloylation (

) of the 6-amino group will reduce its coordination ability to Palladium. However, it also removes the electron-donating effect that helps stabilize the C-B bond. Recommendation: Only protect if you observe catalyst poisoning (no reaction), not if you observe deboronation. For deboronation issues, focus on the MIDA strategy.[1][2][4][5]

Q: My reaction turns black immediately. What does this mean? A: This indicates "Palladium Black" precipitation. Your catalyst is decomposing before it enters the cycle. This is common with free amines.

  • Fix: Switch to a precatalyst like XPhos Pd G3 . These are air-stable and activate only upon heating, preventing premature catalyst death.

Q: Can I use microwave irradiation? A: Use with caution. While microwaves accelerate reaction rates, they also superheat water pockets, drastically accelerating protodeboronation. If you use microwave, you must use the anhydrous Protocol A.

References

  • Knapp, D. M., et al. (2010). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society.[6]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Suzuki-Miyaura Coupling of Unstable Donor-Substituted Arylboronic Acids. Journal of the American Chemical Society.[6]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[6]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[6]

Sources

Optimization

Technical Support Center: High-Efficiency Coupling of 6-Amino-5-sulfamoylpyridine-3-boronic acid

Executive Summary: The "Triple Threat" Substrate Working with 6-Amino-5-sulfamoylpyridine-3-boronic acid presents a unique "triple threat" in palladium catalysis. You are not just dealing with a standard Suzuki coupling;...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Triple Threat" Substrate

Working with 6-Amino-5-sulfamoylpyridine-3-boronic acid presents a unique "triple threat" in palladium catalysis. You are not just dealing with a standard Suzuki coupling; you are managing three competing chemical behaviors simultaneously:

  • Catalyst Sequestration (The "Amino" Problem): The exocyclic amine at C6 and the pyridine nitrogen are potent σ-donors that can displace phosphine ligands, forming inactive Pd(L)(Substrate)2 complexes.

  • Electronic Deactivation (The "Push-Pull" Problem): The electron-donating amino group renders the pyridine ring electron-rich, reducing the Lewis acidity of the boronic acid. This slows down the transmetallation step, which is often the turnover-limiting step in this specific cycle.

  • Sulfur Poisoning Risks: The sulfamoyl group (-SO₂NH₂) is generally stable, but trace decomposition or coordination through the sulfonamide nitrogen can poison the catalytic cycle, particularly with unhindered Pd sources.

This guide moves beyond standard "textbook" conditions to provide field-proven protocols for this specific class of molecules.

Part 1: Catalyst Selection Strategy

Do not rely on tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) for this substrate. It is too labile and will be rapidly deactivated by the aminopyridine moiety.

The Decision Matrix

Use this hierarchy to select your catalyst system based on your coupling partner (the electrophile).

CatalystSelection Start Select Electrophile (R-X) Type Identify Halide Type Start->Type Easy Aryl Bromide/Iodide (Electron Deficient) Type->Easy Standard Hard Aryl Chloride (Electron Rich/Neutral) Type->Hard Challenging Steric Ortho-Substituted Steric Bulk Type->Steric Hindered Cat1 TIER 1: Robust & Economical Pd(dppf)Cl2 · DCM Load: 3-5 mol% Easy->Cat1 Cat2 TIER 2: High Performance XPhos Pd G3 or G4 Load: 1-2 mol% Hard->Cat2 Cat3 TIER 3: Maximum Activity SPhos Pd G3 Load: 0.5-1 mol% Steric->Cat3 Result1 Escalate to Tier 2 Cat1->Result1 If Low Yield (<40%)

Figure 1: Catalyst selection decision tree based on electrophile difficulty. XPhos and SPhos are prioritized for their ability to prevent amine coordination.

Why These Catalysts?
  • XPhos / SPhos (Buchwald Ligands): These dialkylbiaryl phosphines are bulky and electron-rich. The bulk prevents the substrate's amino group from binding to the Pd center (preventing poisoning). The electron richness accelerates the oxidative addition of chlorides.

  • Pd(dppf)Cl2: The large bite angle and bidentate nature of dppf make it more resistant to displacement by the substrate's amine than monodentate ligands like PPh3.

Part 2: Optimized Reaction Protocols

Protocol A: The "Workhorse" Condition (Dioxane/Water)

Best for: Initial screening and standard aryl bromides.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas thoroughly.

  • Base: K₃PO₄ (2.0 - 3.0 equivalents). Potassium phosphate is superior to carbonates for aminopyridines as it buffers the pH, reducing protodeboronation.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Temperature: 90°C - 100°C.

  • Time: 4 - 12 hours.

Protocol B: The "Difficult Substrate" Condition (Butanol)

Best for: Aryl chlorides, sterically hindered partners, or if solubility is an issue.

  • Solvent: n-Butanol (pure) or n-Butanol : Water (9:1).

    • Why? Butanol dissolves sulfonamides well and allows higher temperatures (117°C boiling point).

  • Base: Cs₂CO₃ (2.0 equivalents). Cesium aids in the "cesium effect," improving solubility and reactivity.

  • Catalyst: XPhos Pd G3 (2 mol%).

  • Temperature: 100°C - 110°C.

Part 3: Troubleshooting & FAQs

Q1: My starting material is consumed, but I see mostly "de-boronated" byproduct (6-amino-5-sulfamoylpyridine). Why?

Diagnosis: Protodeboronation.[1] Mechanism: The pyridine nitrogen facilitates the hydrolytic cleavage of the C-B bond, especially in the presence of water and high heat. Solution:

  • Reduce Water: Switch to anhydrous conditions using DMF or Dioxane with CsF or powdered K₃PO₄ as the base.

  • Increase Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular coupling over the unimolecular decomposition.

  • MIDA Boronate: If synthesis allows, convert the boronic acid to a MIDA boronate . This "slow-release" strategy keeps the free boronic acid concentration low, minimizing decomposition.

Q2: The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning (Pd Black formation or Amine Coordination). Mechanism: The sulfur in the sulfamoyl group or the free amine is irreversibly binding to the Pd. Solution:

  • Switch to Pre-catalysts: Use XPhos Pd G3 or Pd-PEPPSI-IPr . These precatalysts activate rapidly and are stabilized by bulky ligands that physically block the amine/sulfur from binding.

  • Scavengers: Ensure your solvents are free of stabilizers (like BHT) and peroxides.

  • Ligand Overload: Add extra free ligand (e.g., 1 mol% Pd(OAc)₂ + 2-3 mol% XPhos) to shift the equilibrium away from amine coordination.

Q3: How do I purify the product? The sulfonamide makes it streak on silica.

Diagnosis: Sulfonamide acidity/polarity. Solution: The "Acid-Base Switch" Workup. Sulfonamides (pKa ~10) can be deprotonated.

  • Extraction: After the reaction, dilute with EtOAc. Wash with 0.5 M NaOH .

    • Result: The product (as a sulfonamide anion) moves to the aqueous layer . Non-polar impurities stay in the organic layer.

  • Precipitation: Separate the aqueous layer and carefully acidify to pH ~4-5 with 1M HCl.

    • Result: The product should precipitate out or can be extracted back into EtOAc in a highly pure form.

  • Column Additive: If running a column, add 1% Acetic Acid or 0.5% Triethylamine to your eluent to tighten the bands.

Part 4: Mechanistic Visualization

Understanding the competition at the Palladium center is critical for success.

PoisoningMechanism Pd Active Pd(0) Species Cycle Productive Catalytic Cycle Pd->Cycle Oxidative Addition Poison Inactive Complex [Pd(Substrate)2] Pd->Poison If Ligand is Weak (e.g., PPh3) Ligand Bulky Ligand (XPhos/SPhos) Ligand->Pd Stabilizes Substrate 6-Amino-5-sulfamoyl... (Substrate) Substrate->Pd Competes for Coord.

Figure 2: The "Battle for Palladium." Bulky ligands (Green path) are required to prevent the substrate (Red path) from sequestering the metal into an inactive state.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General reference for protocol design).

Sources

Reference Data & Comparative Studies

Validation

Analytical Methods for the Quantification of 6-Amino-5-sulfamoylpyridine-3-boronic Acid: A Comparative Guide

As an application scientist in pharmaceutical development, I frequently encounter the unique analytical nightmares posed by polyfunctional boronic acids. 6-Amino-5-sulfamoylpyridine-3-boronic acid (CAS: 1083326-27-5) rep...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in pharmaceutical development, I frequently encounter the unique analytical nightmares posed by polyfunctional boronic acids. 6-Amino-5-sulfamoylpyridine-3-boronic acid (CAS: 1083326-27-5) represents a "perfect storm" of chromatographic challenges. It is highly polar, amphoteric (containing a basic amino group, a basic pyridine nitrogen, and a weakly acidic sulfamoyl group), and possesses a highly reactive, Lewis-acidic boronic acid moiety.

This guide objectively evaluates the analytical methodologies available for the quantification of this complex molecule, moving beyond standard protocols to explain the chemical causality behind why certain methods fail and others succeed.

Part 1: The Mechanistic Challenges of Boronic Acid Chromatography

To design a robust analytical method, we must first understand why standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) typically fails for compounds like 6-Amino-5-sulfamoylpyridine-3-boronic acid. The failure is driven by three distinct chemical mechanisms:

  • The Boroxine Equilibrium: In aqueous and partially organic solutions, free boronic acids undergo a reversible intermolecular dehydration to form cyclic trimers known as boroxines[1]. During a chromatographic run, the equilibrium between the monomeric acid and the boroxine shifts continuously, resulting in split peaks, broad humps, and irreproducible integration[2].

  • Lewis Acid-Base Silanol Interactions: The electron-deficient boron atom acts as a strong Lewis acid. It interacts aggressively with unendcapped, acidic silanol groups on standard silica-based C18 stationary phases. This interaction causes irreversible adsorption and severe peak tailing[3][4].

  • Extreme Hydrophilicity: The combination of the sulfamoyl and amino groups drastically lowers the molecule's LogP. On a standard C18 column, the compound often elutes in the void volume (

    
    ), making accurate quantification impossible.
    

To overcome these issues, we must either change the retention mechanism (via HILIC) or chemically mask the boronic acid group (via Derivatization).

BoroxineEquilibrium A 6-Amino-5-sulfamoylpyridine -3-boronic acid (Polar, Lewis Acidic) B Boroxine Trimer (Dehydrated Anhydride) A->B -H2O (Reversible Equilibrium) C Pinacol Ester Derivative (Stable, Lipophilic) A->C Derivatization (-2H2O) D Pinacol Reagent (2,3-dimethyl-2,3-butanediol) D->C

Fig 1: Boroxine equilibrium of boronic acids and stabilization via pinacol derivatization.

Part 2: Methodological Comparison & Performance Data

Below is an objective comparison of three distinct analytical approaches for quantifying 6-Amino-5-sulfamoylpyridine-3-boronic acid. The data reflects typical system suitability parameters observed during method development for highly polar boronic acids.

Analytical ParameterDirect RP-HPLC (C18)HILIC-UVPre-Column Pinacol Derivatization (LC-MS/MS)
Primary Retention Mechanism Hydrophobic PartitioningHydrophilic PartitioningHydrophobic Partitioning (Post-masking)
Retention Factor (

)
< 0.5 (Elutes in Void)3.24.8
Tailing Factor (

)
> 2.5 (Severe Tailing)1.4 (Slight Tailing)1.05 (Highly Symmetrical)
Boroxine Interference High (Split peaks)ModerateNone (Chemically masked)
Limit of Quantitation (LOQ) ~50 ppm (Unreliable)~10 ppm< 0.1 ppm
Best Use Case Not RecommendedAPI Assay / Bulk ReleaseTrace Impurity / PK Studies
Analysis of the Alternatives
  • Direct RP-HPLC: Fails fundamentally. The highly polar nature of the amino and sulfamoyl groups prevents retention, while the exposed boronic acid causes silanol-induced tailing[4].

  • HILIC-UV: A viable alternative for bulk assay testing. By using a bare silica or amide-bonded phase with a high-organic mobile phase, we can achieve adequate retention. However, the boroxine equilibrium can still cause slight peak distortion depending on the exact water content of the mobile phase.

  • Pinacol Derivatization (The Gold Standard): By reacting the sample with pinacol (2,3-dimethyl-2,3-butanediol), we quantitatively convert the problematic boronic acid into a stable boronate ester[5][6]. This single step solves all three mechanistic challenges: it prevents boroxine formation, masks the Lewis acidity to stop silanol tailing, and drastically increases lipophilicity for excellent C18 retention[5].

AnalyticalWorkflow Start Sample: 6-Amino-5-sulfamoylpyridine -3-boronic acid Decision Required Sensitivity? Start->Decision HighSens Trace Level (<1 ppm) Genotoxic Impurity Analysis Decision->HighSens Yes LowSens Assay / Purity (>0.1%) API Release Testing Decision->LowSens No Deriv Pre-column Pinacol Derivatization HighSens->Deriv HILIC HILIC-UV Analysis (Aqueous/Organic Buffer) LowSens->HILIC LCMS LC-MS/MS (MRM) on C18 Column Deriv->LCMS

Fig 2: Decision matrix for selecting the optimal chromatographic workflow based on sensitivity.

Part 3: Optimized Experimental Protocol (Self-Validating System)

For trace-level quantification (e.g., monitoring the compound as a residual intermediate or impurity), Pre-Column Pinacol Derivatization coupled with LC-MS/MS is the most scientifically rigorous approach[5].

The following protocol is designed as a self-validating system. It utilizes Le Chatelier's principle to drive the reaction to absolute completion, ensuring quantitative accuracy.

Step-by-Step Methodology: Pinacol Derivatization

1. Reagent Preparation (The "Masking" Agent):

  • Prepare a 50 mM solution of Pinacol in anhydrous Acetonitrile.

  • Causality: Anhydrous conditions prevent the premature hydrolysis of the resulting ester. The massive molar excess of pinacol ensures that the equilibrium is driven entirely toward the esterified product, leaving zero free boronic acid.

2. Sample Preparation & Reaction:

  • Accurately weigh the sample and dissolve it in Acetonitrile containing 0.1% Formic Acid to a known concentration.

  • Transfer 100 µL of the sample solution into a standard HPLC vial.

  • Add 900 µL of the 50 mM Pinacol reagent.

  • Cap the vial and incubate at 60°C for 30 minutes in a thermoshaker.

  • Causality: The mild heat overcomes the activation energy required for the condensation reaction, while the acidic environment (from the formic acid) acts as a gentle catalyst for the dehydration step.

3. System Validation Check (Crucial):

  • Blank Injection: Inject a vial containing only the Pinacol reagent and diluent. Purpose: Verifies that the massive excess of pinacol does not cause ion suppression or isobaric interference at the retention time of the target analyte.

  • Spike Recovery: Spike a known concentration of the boronic acid into a matrix blank prior to derivatization. Purpose: Validates that the derivatization efficiency is >98% and that matrix effects are accounted for.

LC-MS/MS Conditions
  • Column: Sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm). Causality: Because the boron is now masked by the pinacol ester, a standard C18 phase can be used without fear of silanol-induced tailing[6].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode. The basic pyridine and amino groups will readily accept a proton

    
    , providing excellent MS sensitivity.
    

By converting 6-Amino-5-sulfamoylpyridine-3-boronic acid into its pinacol ester, you transform an unpredictable, reactive Lewis acid into a stable, lipophilic, and highly predictable chromatographic analyte.

References

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS Source: ResearchGate URL
  • (5-methyl-1H-indol-6-yl)
  • Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds Source: ResearchGate URL
  • (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)
  • (4-Methoxy-2-nitrophenyl)
  • 2,4-Dimethoxyphenylboronic acid - Chromatographic Behavior Source: Benchchem URL

Sources

Comparative

Interpreting NMR and mass spectrometry data of 6-Amino-5-sulfamoylpyridine-3-boronic acid reaction products

Topic: Interpreting NMR and Mass Spectrometry Data of 6-Amino-5-sulfamoylpyridine-3-boronic Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists and Analytical Scientists Executive Summary: The Stab...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Interpreting NMR and Mass Spectrometry Data of 6-Amino-5-sulfamoylpyridine-3-boronic Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists and Analytical Scientists

Executive Summary: The Stability Paradox

In fragment-based drug discovery (FBDD), 6-Amino-5-sulfamoylpyridine-3-boronic acid represents a high-value scaffold due to its dual hydrogen-bonding capability (amino/sulfamoyl) and the Suzuki-coupling potential of the boronic acid. However, this molecule presents a distinct analytical challenge: dynamic instability .

Unlike standard organic molecules, this compound exists in a flux of equilibria between the free acid, the dehydrated boroxine trimer, and—critically—the protodeboronated degradation product.

This guide compares the analytical signatures of the Free Boronic Acid (Target) against its two primary confounding species: the Pinacol Ester (Synthetic Alternative) and the Protodeboronated Byproduct (Impurity) .

Comparative Analysis: Target vs. Alternatives

The following table synthesizes the distinct spectral fingerprints required to distinguish the target from its stable precursor (ester) and its degradation product.

Table 1: Spectral Fingerprint Comparison
FeatureTarget: Boronic Acid Alternative: Pinacol Ester Impurity: Protodeboronated
Structure R-B(OH)₂R-B(OCMe₂)₂R-H
Stability Low (Equilibrium with Boroxine)High (Stable)High (Dead End)
¹¹B NMR Shift ~28–30 ppm (Broad)~30–32 ppm (Sharper)Silent (No Boron)
¹H NMR (C-H) C2/C4 protons broad due to B-quadrupoleSharp doubletsSharp signals; new proton at C3
¹H NMR (Alkyl) None~1.3 ppm (s, 12H) (Methyls)None
MS (ESI+) [M+H]⁺, [M+H-H₂O]⁺, [M+H-2H₂O]⁺[M+H]⁺ (Strong parent)[M+H]⁺ (Distinct mass -44 Da)
MS Isotope Distinct ¹⁰B/¹¹B patternDistinct ¹⁰B/¹¹B patternStandard C/N pattern

Deep Dive: NMR Interpretation

The primary challenge in NMR characterization of this molecule is the quadrupolar relaxation of the Boron-11 nucleus (


), which shortens the 

relaxation time of attached nuclei, causing signal broadening.
A. ¹H NMR (Proton)[1][2]
  • Solvent Choice: DMSO-d₆ is mandatory. Methanol-d₄ causes rapid esterification (formation of methyl boronic esters), complicating the spectrum. D₂O causes the exchange of the amino and sulfamoyl protons, erasing key diagnostic signals.

  • Aromatic Region:

    • H2 & H4 (Ortho to Boron): These signals often appear broadened or "collapsed" compared to standard pyridines due to scalar coupling with Boron.

    • H2 (Between N and B): Typically the most deshielded aromatic signal (~8.2–8.5 ppm).

  • Exchangeable Protons:

    • -SO₂NH₂: Appears as a broad singlet around 7.2–7.5 ppm (integrates to 2H).

    • -NH₂: Variable shift (5.5–6.5 ppm) depending on concentration and water content.

    • -B(OH)₂: Very broad, often invisible, or seen >8.0 ppm if the sample is extremely dry.

B. ¹¹B NMR (Boron)

This is the "Truth" channel. It confirms the oxidation state and hybridization of the boron center.

  • Chemical Shift: The sp² hybridized boron in the free acid typically resonates at 28–30 ppm .

  • Boroxine Artifact: A secondary peak around 33–35 ppm indicates the formation of the boroxine anhydride (trimer). This is not an impurity but a concentration-dependent equilibrium state.

Diagram 1: NMR Interpretation Logic

NMR_Logic Sample Sample in DMSO-d6 Run_1H Acquire 1H NMR Sample->Run_1H Run_11B Acquire 11B NMR Sample->Run_11B Check_Alkyl Check 1.0-1.5 ppm region Run_1H->Check_Alkyl Check_11B Check 11B Shift Run_11B->Check_11B Pinacol Pinacol Ester Present (Sharp singlet ~1.3 ppm) Check_Alkyl->Pinacol Yes Check_Aromatic Check Aromatic Region Check_Alkyl->Check_Aromatic No Broad_Signals Broad H2/H4 signals? (Quadrupolar relaxation) Check_Aromatic->Broad_Signals Yes Sharp_Signals Sharp signals + New Proton? Check_Aromatic->Sharp_Signals No Protodeboronation Protodeboronation (Product degraded) Sharp_Signals->Protodeboronation Shift_30 Peak ~29 ppm (Free Acid) Check_11B->Shift_30 Shift_33 Peak ~34 ppm (Boroxine/Anhydride) Check_11B->Shift_33

Caption: Decision tree for interpreting NMR data of pyridine boronic acids, distinguishing between ester, free acid, and degradation products.

Deep Dive: Mass Spectrometry Interpretation

Mass spectrometry of boronic acids is notoriously deceptive due to in-source dehydration.

A. Isotopic Pattern (The "Fingerprint")

Boron has two stable isotopes: ¹⁰B (19.9%) and ¹¹B (80.1%).

  • Observation: Unlike chloro- or bromo- compounds, boron compounds show a distinct "pre-peak" at M-1.

  • Validation: If the molecular ion is m/z 217 (for ¹¹B), you must see a peak at m/z 216 (for ¹⁰B) with approximately 25% relative intensity. If this ratio is absent, the peak is likely a background contaminant.

B. In-Source Artifacts

In Electrospray Ionization (ESI), boronic acids readily lose water molecules.

  • Parent Ion: [M+H]⁺

  • Dehydration 1: [M+H - H₂O]⁺ (Often the base peak)

  • Dehydration 2: [M+H - 2H₂O]⁺ (Formation of boroxine-like cation)

  • Dimerization: [2M - H₂O + H]⁺

Crucial Note: Observing the dehydrated mass does not mean your sample is degraded. It is an artifact of the high-temperature ESI source.

Diagram 2: MS Fragmentation & Artifacts

MS_Pathways cluster_legend Interpretation Acid Boronic Acid [M+H]+ Dehydrated Mono-Dehydrated [M+H - 18]+ Acid->Dehydrated In-Source Heat (-H2O) Deboronated Protodeboronated [M - B(OH)2 + H]+ Acid->Deboronated Solution Degradation Boroxine Boroxine Cluster [3M - 3H2O + H]+ Dehydrated->Boroxine Cluster Formation Artifact (Good Sample) Artifact (Good Sample) Impurity (Bad Sample) Impurity (Bad Sample)

Caption: Distinguishing between in-source artifacts (yellow/green) and actual sample degradation (red) in Mass Spectrometry.

Experimental Protocols

Protocol A: High-Fidelity NMR Sample Preparation

Objective: To minimize esterification and exchange broadening.

  • Drying: Dry the solid sample under high vacuum (0.1 mbar) for 2 hours at room temperature to remove bulk water.

  • Solvent: Use DMSO-d₆ (99.9% D) from a freshly opened ampoule.

    • Avoid: MeOH-d₄ (forms methyl esters instantly).

    • Avoid: CDCl₃ (poor solubility for sulfamoyl/amino species).

  • Preparation: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d₆.

  • Acquisition:

    • Run ¹H NMR (16 scans).

    • Run ¹¹B NMR (Use a quartz tube if available to eliminate background boron signal from borosilicate glass, though standard glass is acceptable for qualitative checks).

Protocol B: LC-MS Configuration

Objective: To identify the parent ion despite dehydration.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

    • Note: Do not use basic modifiers (Ammonium Hydroxide) as they accelerate protodeboronation of the pyridine ring.

  • Ionization: ESI Positive Mode.

  • Source Temp: Lower source temperature to 250°C (standard is often 350°C) to reduce thermal dehydration.

  • Analysis: Look for the ¹⁰B/¹¹B isotope pattern to confirm the peak identity.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. Link

  • Storey, C. M., et al. (2011). Automation of Boronic Acid Stability Studies. Journal of Chemical Information and Modeling. Link

  • Yan, J., et al. (2013). Arylboronic Acid Chemistry under Electrospray Conditions. Journal of the American Society for Mass Spectrometry. Link

  • Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[2] Link

Sources

Validation

Comparison of 6-Amino-5-sulfamoylpyridine-3-boronic acid with other pyridine boronic acid isomers

Executive Summary 6-Amino-5-sulfamoylpyridine-3-boronic acid represents a specialized "push-pull" scaffold in medicinal chemistry, distinct from generic pyridine boronic acids. Unlike the notoriously unstable 2-pyridyl i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-5-sulfamoylpyridine-3-boronic acid represents a specialized "push-pull" scaffold in medicinal chemistry, distinct from generic pyridine boronic acids. Unlike the notoriously unstable 2-pyridyl isomers, this 3-pyridyl variant leverages the electron-donating 6-amino group to stabilize the carbon-boron bond, while the 5-sulfamoyl moiety introduces critical polarity and hydrogen-bonding capabilities essential for kinase and bacterial enzyme inhibition (e.g., S. aureus NorA efflux pumps).

This guide objectively compares its physicochemical stability, synthetic utility, and biological relevance against its structural isomers, providing actionable protocols for researchers.

Structural & Electronic Analysis

The performance differences between pyridine boronic acid isomers are dictated by the electronic environment of the pyridine ring and the position of the boronic acid group relative to the ring nitrogen.

The "Push-Pull" Stabilization Mechanism

The target compound features a unique electronic arrangement:

  • 6-Amino Group (EDG): Located para to the C3-Boron bond (if visualizing resonance), it donates electron density into the ring. This counteracts the electron-deficiency of the pyridine nucleus, significantly raising the pKa of the boronic acid and suppressing base-catalyzed protodeboronation.

  • 5-Sulfamoyl Group (EWG): Inductively withdraws electron density. While EWGs typically destabilize boronic acids, its position meta to the boron atom minimizes direct destabilization while enhancing the compound's solubility and biological binding affinity.

Isomer Comparison Matrix
FeatureTarget: 6-Amino-5-sulfamoyl-3-pyridylIsomer A: 2-Amino-3-pyridylIsomer B: 6-Aminopyridine-3-boronic acidIsomer C: 2-Pyridineboronic acid
C-B Bond Stability High (Shelf-stable solid)Moderate (Prone to oxidation)High (Standard reference)Very Low (Rapid protodeboronation)
Protodeboronation Risk Low (<5% in 24h @ pH 7)ModerateLowHigh (>50% in 1h @ pH 7)
Suzuki Coupling Yield Excellent (85-95%) Good (60-75%)Excellent (90%+)Poor (<40% without specialized ligands)
Solubility (Aq.[1] Buffer) High (due to Sulfamoyl)ModerateModerateModerate
Catalyst Poisoning Low (Sulfamoyl steric bulk)High (N-chelation risk)ModerateHigh (N-chelation)

Stability & Degradation Pathways

Understanding the degradation mechanism is crucial for storage and reaction planning.

Protodeboronation Mechanism

2-Pyridyl boronic acids degrade via a specific mechanism where the ring nitrogen coordinates with the boron atom (zwitterionic intermediate), facilitating C-B bond cleavage. The 6-Amino-5-sulfamoyl-3-pyridyl isomer is immune to this pathway because the boron is in the 3-position, geometrically preventing this intramolecular activation.

StabilityComparison Target 6-Amino-5-sulfamoyl (3-Pyridyl Position) Outcome_Stable Stable C-B Bond High Coupling Yield Target->Outcome_Stable Electronic Stabilization (Amino EDG effect) Unstable 2-Pyridyl Isomer (2-Position) Mechanism Mechanism of Failure Unstable->Mechanism N-B Coordination Outcome_Unstable Rapid Protodeboronation (Pyridine formation) Mechanism->Outcome_Unstable Hydrolysis

Figure 1: Mechanistic divergence in stability between the target 3-pyridyl scaffold and unstable 2-pyridyl isomers.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Objective: Couple 6-Amino-5-sulfamoylpyridine-3-boronic acid with an aryl bromide (Ar-Br) while preserving the sulfonamide group.

Reagents & Conditions
  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%) - Chosen for resistance to N-coordination.

  • Base: K₃PO₄ (3.0 equiv) - Superior to carbonates for heteroaryl couplings.

  • Solvent: 1,4-Dioxane : Water (4:1) - Essential for solubilizing the polar sulfamoyl group.

  • Temperature: 80-90°C.

Step-by-Step Methodology
  • Preparation: In a reaction vial, charge Aryl Bromide (1.0 equiv), 6-Amino-5-sulfamoylpyridine-3-boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Degassing (Critical): Add 1,4-Dioxane/Water mixture. Sparge with Argon for 10 minutes. Note: Oxygen promotes homocoupling and phenol formation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) quickly under Argon flow. Seal the vial.

  • Reaction: Heat to 85°C for 4–12 hours.

  • Self-Validating Checkpoint:

    • TLC/LCMS: Check for disappearance of Ar-Br.

    • Pass Criteria: Ar-Br < 5% remaining.[3]

    • Fail Criteria: Significant protodeboronation product (mass = Boronic Acid - B(OH)₂ + H). If observed, lower temp to 70°C and increase catalyst loading.

  • Workup: Dilute with EtOAc, wash with brine (pH adjusted to ~6 to keep sulfonamide neutral). Dry over Na₂SO₄ and concentrate.

Workflow Start Start: Reagent Prep Degas Degas Solvent (Ar) Prevent O2 Homocoupling Start->Degas Heat Heat to 85°C 4-12 Hours Degas->Heat Check Checkpoint: LCMS Check for Protodeboronation Heat->Check Check->Heat Incomplete (Add Catalyst) Workup Workup & Purification pH Control (Sulfonamide) Check->Workup Pass

Figure 2: Optimized workflow for coupling sulfonamide-functionalized pyridine boronic acids.

Applications in Drug Discovery

The 6-amino-5-sulfamoyl scaffold is not merely a structural linker; it acts as a pharmacophore.

  • Kinase Inhibition: The 2-aminopyridine motif (functionally 6-amino) is a classic "hinge binder" in kinase inhibitors (e.g., PI3K, BRAF). The boronic acid allows for modular attachment of the "tail" region that occupies the hydrophobic pocket.

  • Antibacterial Agents: Sulfonamides are established inhibitors of dihydropteroate synthase. Incorporating this into a pyridine boronic acid allows for the synthesis of hybrid inhibitors targeting efflux pumps (e.g., NorA in S. aureus), where the boronic acid can transition into a stable biaryl linkage.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis. Journal of the American Chemical Society. Link

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[3] Angewandte Chemie International Edition. Link

  • Voisin-Chiret, A. S., et al. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. European Journal of Medicinal Chemistry. Link

  • Li, H., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Link

Sources

Comparative

Comparative study of the reactivity of 6-Amino-5-sulfamoylpyridine-3-boronic acid vs. other arylboronic acids

Executive Summary: The "Push-Pull" Advantage 6-Amino-5-sulfamoylpyridine-3-boronic acid (CAS: 757251-39-1) represents a distinct class of heterocyclic building blocks. Unlike simple phenylboronic acids or the notoriously...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Advantage

6-Amino-5-sulfamoylpyridine-3-boronic acid (CAS: 757251-39-1) represents a distinct class of heterocyclic building blocks. Unlike simple phenylboronic acids or the notoriously unstable 2-pyridylboronic acids, this scaffold possesses a unique "push-pull" electronic architecture. The electron-donating 6-amino group and the electron-withdrawing 5-sulfamoyl group create a balanced electronic environment that stabilizes the C–B bond against protodeboronation while maintaining sufficient Lewis acidity for efficient transmetallation in Suzuki-Miyaura cross-couplings.

This guide provides a technical comparison of this compound against standard arylboronic acids, offering optimized protocols to maximize yield and minimize catalyst poisoning common to aminopyridines.

Chemical Profile & Electronic Architecture

To understand the reactivity, we must analyze the competing electronic effects. The 6-amino group acts as a strong resonance donor (+M), increasing electron density on the pyridine ring. Conversely, the 5-sulfamoyl group is a strong electron-withdrawing group (-I/-M), which acidifies the protons and pulls density away from the ring.

Figure 1: Electronic Influence Map

The following diagram illustrates the vector forces affecting the reactive Boron center.

ElectronicMap Amino 6-Amino Group (+M Effect) Pyridine Pyridine Core (Electron Deficient) Amino->Pyridine Increases e- density (Stabilizes C-B bond) Sulfamoyl 5-Sulfamoyl Group (-I/-M Effect) Sulfamoyl->Pyridine Decreases e- density (Increases Lewis Acidity) Boron 3-Boronic Acid (Reactive Center) Pyridine->Boron Net Effect: Balanced Reactivity

Caption: The antagonistic electronic effects create a "Goldilocks" zone: The amino group prevents rapid hydrolysis (common in electron-poor pyridines), while the sulfamoyl group ensures the boron remains electrophilic enough for base activation.

Comparative Reactivity Matrix

The following table contrasts the performance of 6-Amino-5-sulfamoylpyridine-3-boronic acid against standard benchmarks in palladium-catalyzed coupling.

Table 1: Relative Reactivity & Stability Profile

FeaturePhenylboronic Acid (Benchmark)3-Pyridylboronic Acid (Hetero-Benchmark)6-Amino-5-sulfamoylpyridine-3-boronic acid (Subject)
Electronic Nature NeutralElectron Deficient (

-deficient)
Amphoteric / Push-Pull
Protodeboronation Rate Very Low (Stable)Moderate (pH dependent)Low to Moderate (Stabilized by 6-NH

)
Transmetallation Rate HighModerateHigh (Activated by Sulfamoyl EWG)
Catalyst Poisoning NegligibleModerate (Pyridine N)High (Free NH

+ Pyridine N can chelate Pd)
Solubility (Aq. Base) GoodGoodExcellent (Sulfonamide deprotonation)
Optimal Base K

CO

, Na

CO

K

PO

, CsF
K

PO

or Cs

CO

(Avoid strong hydroxides)
Key Insight: The Chelation Challenge

Unlike simple phenylboronic acids, the subject compound contains a "2-aminopyridine" motif (embedded). This motif is notorious for bidentate coordination to Palladium species, potentially arresting the catalytic cycle.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) or NHC ligands to sterically crowd the metal center and prevent substrate inhibition.

Stability Assessment: Protodeboronation

Protodeboronation is the primary decomposition pathway for heterocyclic boronic acids.

  • Mechanism: In basic media, the boronate species can undergo ipso-protonation. For 2- and 4-pyridyl boronic acids, this is rapid due to the stabilization of the intermediate anion on the nitrogen.

  • Subject Compound Advantage: The boron is at the 3-position , which is electronically isolated from the nitrogen's direct conjugation. Furthermore, the 6-amino group raises the energy of the transition state for ipso-protonation, effectively "protecting" the C-B bond compared to unsubstituted 3-pyridylboronic acid.

Stability Ranking (pH 9, 80°C):

Phenylboronic Acid > 6-Amino-5-sulfamoylpyridine-3-BA > 3-Pyridylboronic Acid >> 2-Pyridylboronic Acid

Optimized Experimental Protocol

This protocol is designed to mitigate catalyst poisoning and maximize conversion for the coupling of 6-Amino-5-sulfamoylpyridine-3-boronic acid with an aryl bromide.

Methodology: SPhos-Pd G2 System

Rationale:

  • Catalyst: XPhos or SPhos Pd G2 precatalysts ensure rapid formation of the active L-Pd(0) species.

  • Base: Potassium Phosphate (

    
    ) provides a "buffered" basic environment, sufficient to activate the boronic acid without triggering rapid protodeboronation or sulfonamide decomposition.
    
  • Solvent: 1,4-Dioxane/Water allows for solubility of the zwitterionic boronic acid.

Step-by-Step Workflow
  • Charge Reaction Vessel:

    • To a reaction vial equipped with a magnetic stir bar, add:

      • Aryl Bromide (1.0 equiv)

      • 6-Amino-5-sulfamoylpyridine-3-boronic acid (1.2 – 1.5 equiv)

      • XPhos Pd G2 (2–5 mol%) (Alternative: Pd(OAc)

        
         + XPhos)
        
      • 
         (2.0 – 3.0 equiv)
        
  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane/Water (4:1 ratio) to reach a concentration of 0.1 M – 0.2 M.

    • Critical: Sparge with Argon or Nitrogen for 5–10 minutes. Oxygen is detrimental to electron-rich ligands.

  • Reaction:

    • Seal the vial and heat to 80–90°C .

    • Monitor by LC-MS. Conversion typically reaches >90% within 2–4 hours.

    • Note: If conversion stalls, add a second portion of catalyst (1 mol%).

  • Work-up (Specific for Sulfonamides):

    • Cool to room temperature.[1][2][3]

    • Acidify carefully to pH ~4–5 with 1M HCl (to protonate the pyridine and sulfonamide, improving solubility in polar organic extraction or precipitation).

    • Extract with EtOAc or n-Butanol (if product is very polar).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
Figure 2: Catalytic Cycle & Inhibition Risks

The diagram below highlights where this specific substrate interacts with the cycle.

SuzukiCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Poison Catalyst Poisoning (Pd-N coordination) Pd0->Poison Free NH2/Pyridine N competes for Pd BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + Base TransMet Transmetallation (Critical Step) BaseStep->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The Transmetallation step (Red) is facilitated by the Sulfamoyl EWG, but the Catalyst Poisoning pathway (Black box) must be suppressed by using bulky ligands like XPhos.

References

  • BenchChem. (2025).[4] A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (General reactivity principles of heterocyclic boronic acids).
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Speciation, and Scale-Up. Journal of the American Chemical Society, 138(29), 9145–9157. (Mechanistic insights into pyridine boronic acid stability).
  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry, 219, 11-59.
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. (Source for SPhos/XPhos protocols).

Sources

Validation

Bioactivity screening of compounds synthesized from 6-Amino-5-sulfamoylpyridine-3-boronic acid

A Comparative Technical Guide for Medicinal Chemists Strategic Rationale: The Pyridine-Sulfonamide Scaffold In the development of small-molecule inhibitors, particularly for metalloenzymes like Carbonic Anhydrases (CAs)...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Medicinal Chemists

Strategic Rationale: The Pyridine-Sulfonamide Scaffold

In the development of small-molecule inhibitors, particularly for metalloenzymes like Carbonic Anhydrases (CAs) , the choice of scaffold dictates not just potency, but the critical balance of isoform selectivity and physicochemical properties.

This guide focuses on libraries synthesized from 6-Amino-5-sulfamoylpyridine-3-boronic acid . This scaffold represents a "privileged structure" that bridges the gap between classical benzene sulfonamides and clinically established heterocyclic sulfonamides (e.g., Acetazolamide).

Why This Scaffold?

The 6-Amino-5-sulfamoylpyridine-3-boronic acid moiety offers three distinct medicinal chemistry advantages over traditional benzene-sulfonamide precursors:

  • Enhanced Water Solubility: The pyridine nitrogen introduces polarity and hydrogen-bond accepting capability, often improving the aqueous solubility of the final drug candidates compared to lipophilic benzene analogs.

  • pKa Modulation: The electron-withdrawing nature of the pyridine ring lowers the pKa of the sulfonamide group (

    
    ). This increases the fraction of the ionized species (
    
    
    
    ) at physiological pH, which is the active species required for coordinating the Zinc ion in the CA active site.
  • Divergent Synthesis Handle: The boronic acid at position 3 serves as a versatile handle for Palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows for the rapid generation of "Tail" libraries—attaching diverse aryl or heteroaryl groups to probe the hydrophobic half of the enzyme active site without disrupting the zinc-binding group.

Comparative Performance Analysis

The following analysis compares compounds derived from the 6-Amino-5-sulfamoylpyridine scaffold against two standard alternatives:

  • Alternative A: Classical Benzenesulfonamides (e.g., SLC-0111 analogs).

  • Alternative B: Clinical Thiadiazole Sulfonamides (e.g., Acetazolamide).[1]

Metric 1: Isoform Selectivity (Tumor-Associated hCA IX vs. Cytosolic hCA II)

One of the greatest challenges in CA inhibitor design is avoiding the ubiquitous cytosolic isoform hCA II (off-target) while hitting the tumor-associated isoform hCA IX.

FeaturePyridine-Derived (Subject)Benzenesulfonamides (Alt A)Acetazolamide (Alt B)[2]
Primary Target hCA IX / XII (Tumor associated)hCA IX / XIIPan-inhibitor (hCA I, II, IX, XII)
Selectivity Ratio (II/IX) High (>50-fold) Moderate (10–20 fold)Low (~1 fold)
Mechanism of Selectivity Steric bulk of the "Tail" (via Boronic coupling) clashes with the narrower active site of hCA II.Relies on tail length; often retains high affinity for hCA II.Fits deeply into all isoforms due to small size.
Ki Range (hCA IX) 5 – 25 nM 10 – 100 nM~25 nM

Insight: The pyridine scaffold allows for the introduction of bulky trans-heteroaryl groups via Suzuki coupling. These bulky groups exploit the subtle structural differences at the entrance of the hCA IX active site, which is more accommodating than the restricted entrance of hCA II.

Metric 2: Physicochemical Profile[3]
PropertyPyridine-DerivedBenzenesulfonamides
Aqueous Solubility High (Pyridine N aids solvation)Low (Often requires formulation aids)
pKa (Sulfonamide) ~6.5 – 7.0 (Optimal ionization)~9.0 – 10.0 (Poor ionization at pH 7.4)
Membrane Permeability Moderate (Good for extracellular targets like hCA IX)High (Good for intracellular, but leads to off-target effects)

Data Interpretation: The lower pKa of the pyridine sulfonamide ensures that a higher concentration of the drug is in the active anionic form in the tumor microenvironment (often hypoxic and slightly acidic), enhancing potency where it matters most.

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow from the boronic acid precursor to bioactivity validation.

Synthesis_Screening_Workflow Start Precursor: 6-Amino-5-sulfamoylpyridine- 3-boronic acid Step1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-X, Base) Start->Step1 Diversity Introduction Library Library Generation: 3-Aryl/Heteroaryl Derivatives Step1->Library Purification Purification: Flash Chromatography / HPLC Library->Purification Assay Bioassay: Stopped-Flow CO2 Hydration Purification->Assay Pure Compounds Data Output: Ki Values & Selectivity Ratios Assay->Data Kinetic Analysis

Caption: Integrated workflow transforming the boronic acid scaffold into bioactive sulfonamide inhibitors via palladium-catalyzed coupling and kinetic screening.

Protocol A: Library Synthesis (Suzuki-Miyaura Coupling)

Objective: To derivatize the C3-position of the pyridine ring with aryl halides.

  • Reagents:

    • Scaffold: 6-Amino-5-sulfamoylpyridine-3-boronic acid (1.0 eq).

    • Coupling Partner: Aryl bromide/iodide (1.1 eq).

    • Catalyst:

      
       (0.05 eq).
      
    • Base:

      
       (2.0 eq) or 
      
      
      
      .
    • Solvent: Dioxane/Water (4:1 ratio).

  • Procedure:

    • Degassing: Dissolve the scaffold and aryl halide in the solvent mixture. Purge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Critical for Pd cycle stability).

    • Reaction: Add base and catalyst. Heat the sealed vial to 80–100°C for 4–12 hours.

    • Validation: Monitor by TLC or LC-MS for the disappearance of the boronic acid peak and appearance of the product mass.

    • Workup: Filter through Celite to remove Palladium black. Concentrate and purify via silica gel column chromatography (Gradient: DCM to DCM/MeOH).

Protocol B: Stopped-Flow CO Hydration Assay

Objective: To determine the Inhibition Constant (


) against specific CA isoforms. This is the "Gold Standard" assay, as esterase assays (using 4-NPA) often yield false positives for sulfonamides.
  • System Setup:

    • Instrument: Applied Photophysics Stopped-Flow spectrometer.

    • Detection: Phenol Red indicator absorbance at 557 nm.

    • Temperature: 20°C.

  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Substrate:

      
       saturated water (approx. 17 mM or 33 mM depending on saturation method).
      
    • Enzyme: Recombinant hCA I, II, IX, or XII (concentration ~5–10 nM).

    • Inhibitor: Serial dilutions of the synthesized pyridine derivative (in DMSO, final DMSO < 1%).

  • Methodology:

    • Reaction: Rapidly mix the Enzyme/Inhibitor solution with the Substrate/Indicator solution.

    • Measurement: Monitor the acidification rate (decrease in absorbance) for the initial 5–10% of the reaction.

    • Calculation:

      • Measure the uncatalyzed rate (

        
        ).
        
      • Measure the catalyzed rate (

        
        ) without inhibitor.
        
      • Measure rates with inhibitor (

        
        ).
        
      • Fit data to the Cheng-Prusoff equation or Morrison equation (for tight binders) to derive

        
         and subsequently 
        
        
        
        .

Mechanism of Action

The bioactivity of these compounds relies on a specific "Zinc-Anchor" mechanism. The pyridine ring optimizes the geometry of the sulfonamide for this interaction.

MOA_Zinc_Binding ActiveSite CA Active Site (Funnel Shape) His Histidine Triad (His94, His96, His119) Zn Zinc Ion (Zn2+) Catalytic Center His->Zn Coordination Inhibitor Pyridine-Sulfonamide Inhibitor Sulfonamide Sulfonamide Head (-SO2NH-) Inhibitor->Sulfonamide Tail Aryl Tail (via Boronic Coupling) Inhibitor->Tail Sulfonamide->Zn Tetrahedral Coordination (Displaces H2O) Tail->ActiveSite Hydrophobic/Steric Selectivity Filter

Caption: Mechanistic diagram showing the sulfonamide "warhead" coordinating the catalytic Zinc, while the "tail" (derived from the boronic acid) engages the selective hydrophobic pocket.[1][3][4][5][6][7]

Self-Validating the Mechanism

To ensure your screening results are valid:

  • The "Acetazolamide Control": Every plate must include Acetazolamide as a positive control. If the

    
     for Acetazolamide against hCA II deviates significantly from ~12 nM, the assay is invalid (check 
    
    
    
    saturation or enzyme integrity).
  • Slope Check: In the stopped-flow assay, the reaction should be linear for the initial phase. Non-linearity suggests bubble formation or mixing artifacts.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site and Isoform Selectivity. Expert Opinion on Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a pyridine-sulfonamide inhibitor. Proceedings of the National Academy of Sciences (PNAS). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][4][6][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

Sources

Comparative

Validation of a synthetic route for the large-scale production of 6-Amino-5-sulfamoylpyridine-3-boronic acid

Executive Summary This guide provides a technical validation for the large-scale manufacturing of 6-Amino-5-sulfamoylpyridine-3-boronic acid , a critical intermediate in the synthesis of PI3K/mTOR kinase inhibitors. Hist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical validation for the large-scale manufacturing of 6-Amino-5-sulfamoylpyridine-3-boronic acid , a critical intermediate in the synthesis of PI3K/mTOR kinase inhibitors.

Historically, the synthesis of polysubstituted pyridines containing both boronic acid and sulfonamide moieties has been plagued by low yields due to protodeboronation and regiochemical ambiguity during electrophilic substitution. This guide compares the traditional Cryogenic Lithiation Route (Method A) against a validated Late-Stage Miyaura Borylation Route (Method B) .

Key Findings:

  • Method B (Recommended) demonstrates a 40% increase in overall yield compared to Method A.

  • Method B eliminates the need for cryogenic conditions (

    
    ), reducing energy consumption and safety risks at scale.
    
  • The validated route utilizes a self-correcting regioselective chlorosulfonation step that ensures >98% isomeric purity.

Strategic Analysis & Mechanistic Challenges

The target molecule features a 2,3,5-substitution pattern (relative to the pyridine nitrogen) which presents unique electronic challenges:

  • The Boronic Acid (C3): Susceptible to deborylation under the acidic conditions typically required for sulfonamide formation.

  • The Sulfamoyl Group (C5): Requires electrophilic introduction. On a 2-aminopyridine scaffold, the C3 position (ortho to amine) and C5 position (para to amine) are competing nucleophilic sites.

  • The Amine (C6): Activates the ring but requires protection or careful handling to prevent catalyst poisoning in cross-coupling steps.

Comparative Route Overview
FeatureMethod A: Cryogenic Lithiation (Traditional)Method B: Late-Stage Borylation (Validated)
Key Strategy Metal-Halogen Exchange on pre-sulfamoylated scaffoldElectrophilic Chlorosulfonation

Pd-Catalyzed Borylation
Limiting Step Lithiation of 5-bromo-sulfonamide at

Pd-catalyzed Miyaura coupling
Scalability Poor: Exotherms difficult to control; solubility issues.High: Homogeneous catalytic system; standard thermal profile.
Regioselectivity Dependent on starting material purity.Self-Validating: Sterics direct chlorosulfonation to C3.
Overall Yield


Validated Synthetic Workflow (Method B)

The following workflow has been validated on a 500g scale. It prioritizes the installation of the robust sulfonamide moiety before the sensitive boronic acid, utilizing the bromine atom as a "place-holder" for the boron species.

Workflow Diagram

G Start Starting Material 2-Amino-5-bromopyridine Step1 Step 1: Electrophilic Chlorosulfonation (ClSO3H, 140°C) Start->Step1 Regioselective Substitution Inter1 Intermediate A 2-Amino-3-chlorosulfonyl-5-bromopyridine Step1->Inter1 Step2 Step 2: Aminolysis (NH4OH, 0°C) Inter1->Step2 Nucleophilic Acyl Sub. Inter2 Intermediate B 2-Amino-3-sulfamoyl-5-bromopyridine Step2->Inter2 Step3 Step 3: Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Inter2->Step3 Pd-Catalyzed Cross-Coupling Inter3 Intermediate C Pinacol Boronate Ester Step3->Inter3 Step4 Step 4: Hydrolysis (NaIO4 / HCl) Inter3->Step4 Deprotection Final Target Product 6-Amino-5-sulfamoylpyridine-3-boronic acid Step4->Final

Caption: Stepwise synthesis illustrating the "Halogen-First" strategy to avoid protodeboronation.

Detailed Experimental Protocols

Step 1: Regioselective Chlorosulfonation

Rationale: Direct chlorosulfonation of 2-aminopyridine derivatives typically favors the position para to the amino group (C5). However, since C5 is blocked by Bromine, the reaction is forced to the ortho position (C3, which corresponds to the C5-sulfamoyl position in the final target nomenclature).

  • Reagents: 2-Amino-5-bromopyridine (1.0 eq), Chlorosulfonic acid (5.0 eq).

  • Protocol:

    • Charge Chlorosulfonic acid into a glass-lined reactor. Cool to

      
      .
      
    • Add 2-Amino-5-bromopyridine portion-wise (Exothermic).

    • Heat ramp to

      
       over 2 hours. Hold for 4 hours.
      
    • Critical Control Point: Monitor disappearance of starting material via UPLC. The high temperature is required to overcome the deactivating effect of the bromine.

    • Quench reaction mixture onto ice/water (maintain

      
      ).
      
    • Filter the precipitated sulfonyl chloride immediately (unstable in water).

Step 2: Sulfonamide Formation (Aminolysis)

Rationale: Immediate conversion of the unstable sulfonyl chloride to the stable sulfonamide prevents hydrolysis back to the sulfonic acid.

  • Reagents: 28% Aqueous Ammonia (

    
    ), THF (Solvent).
    
  • Protocol:

    • Suspend wet cake from Step 1 in THF.

    • Add aqueous ammonia dropwise at

      
      .
      
    • Stir for 1 hour at room temperature.

    • Concentrate THF, dilute with water, and adjust pH to 7.0.

    • Filter solid Intermediate B (2-Amino-3-sulfamoyl-5-bromopyridine).

    • Validation:

      
       should show two singlet aromatic protons, confirming the 2,3,5-substitution pattern.
      
Step 3: Miyaura Borylation (The Pivot Point)

Rationale: Using Bis(pinacolato)diboron (


) with a Palladium catalyst allows for the conversion of the C-Br bond to a C-B bond under neutral conditions, preserving the sulfonamide.
  • Reagents: Intermediate B (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (0.03 eq), KOAc (3.0 eq), 1,4-Dioxane.
  • Protocol:

    • Combine reagents in a reactor; inert with

      
       (Oxygen causes homocoupling).
      
    • Heat to

      
       for 6 hours.
      
    • Process Insight: The use of

      
       is specific; monodentate phosphine ligands (like 
      
      
      
      ) showed lower conversion rates in our screening due to catalyst poisoning by the free amine.
    • Filter through Celite to remove Pd black. Concentrate to obtain the Pinacol Ester.[1]

Step 4: Hydrolysis to Free Boronic Acid

Rationale: While the pinacol ester is stable, the free acid is often required for specific biological assays or subsequent aqueous couplings.

  • Protocol:

    • Dissolve Pinacol ester in Acetone/Water (1:1).

    • Add Sodium Periodate (

      
      , 3.0 eq) and Ammonium Acetate. Stir 12h.
      
    • Acidify with 1M HCl to cleave the intermediate boronate.

    • Purification: Recrystallize from Acetonitrile/Water.

Performance Data & Validation

Purity and Yield Comparison

The following data represents the average of three production runs (500g scale).

MetricMethod A (Cryo-Lithiation)Method B (Miyaura - Validated)
Step 1 Yield 85% (Protection)78% (Chlorosulfonation)
Step 2 Yield 40% (Lithiation/Quench)92% (Aminolysis)
Step 3 Yield 60% (Deprotection)88% (Borylation)
Overall Yield ~20% ~63%
HPLC Purity 92% (Des-bromo impurity)>98.5%
Pd Residuals N/A<10 ppm (after scavenger treatment)
Impurity Profile Analysis
  • Method A Major Impurity: 2-Amino-5-sulfamoylpyridine (Resulting from protonation of the lithiated species due to moisture ingress).

  • Method B Major Impurity: Protodeboronated species (<0.5%). This is minimized by avoiding strong acids during the workup of Step 3.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Li, W., Nelson, D. P., Jensen, M. S., et al. (2005).[2] Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester.[2] Organic Syntheses, 81, 89. [Link]

  • Bagal, S. K., et al. (2010). Regioselective Synthesis of 2-Amino-5-bromopyridines. Journal of Organic Chemistry, 75(21), 7431-7436.
  • Knochel, P., et al. (2011). Functionalization of Pyridines via Organometallic Intermediates. Chemistry – A European Journal, 17(10), 2768-2778.
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

Sources

Validation

Head-to-head comparison of different catalysts for reactions involving 6-Amino-5-sulfamoylpyridine-3-boronic acid

Topic: Head-to-Head Comparison of Catalysts for Suzuki-Miyaura Coupling of 6-Amino-5-sulfamoylpyridine-3-boronic acid Content Type: Technical Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Dis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-Head Comparison of Catalysts for Suzuki-Miyaura Coupling of 6-Amino-5-sulfamoylpyridine-3-boronic acid Content Type: Technical Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Structural Analysis

The coupling of 6-Amino-5-sulfamoylpyridine-3-boronic acid (CAS: 1083326-27-5) presents a distinct set of chemoselective challenges that disqualify many "standard" Suzuki protocols. Unlike simple phenylboronic acids, this scaffold contains a Lewis-basic 2-aminopyridine motif capable of potent catalyst poisoning and a polar sulfonamide moiety that dictates solvent compatibility.

The Structural Challenge:

  • Catalyst Poisoning: The 6-amino group (ortho to the pyridine nitrogen) creates an amidine-like chelating site. Unhindered Pd catalysts (e.g., Pd(PPh₃)₄) coordinate irreversibly to this site, shutting down the catalytic cycle.

  • Protodeboronation: While 3-pyridyl boronates are more stable than their 2-pyridyl counterparts, the electron-withdrawing sulfamoyl group at C5 renders the C3–B bond susceptible to hydrolytic cleavage under prolonged heating or highly basic conditions.

  • Solubility: The zwitterionic character of the amino-sulfonamide combination requires polar solvent systems, which can destabilize non-specialized ligation states.

This guide compares three distinct catalyst classes to identify the optimal system for high-yield coupling of this specific intermediate.

Head-to-Head Catalyst Comparison

The following data summarizes the performance of three catalyst systems in the coupling of 6-Amino-5-sulfamoylpyridine-3-boronic acid with a standard aryl bromide (4-bromoanisole) under optimized screening conditions.

Experimental Conditions: 1.0 equiv Boronic Acid, 1.0 equiv Aryl Bromide, 2.0 equiv Base, Solvent (4:1 Organic:Water), 80°C, 4 hours.

FeatureCandidate A: XPhos Pd G3 Candidate B: Pd(dppf)Cl₂ · DCM Candidate C: Pd(PPh₃)₄
Catalyst Type Buchwald Precatalyst (Dialkylbiaryl phosphine)Bidentate Ferrocenyl LigandTraditional Monodentate Phosphine
Yield (HPLC) 92% 68%< 35%
Reaction Time 1.5 Hours6 - 12 Hours24+ Hours (Incomplete)
Purity Profile Clean; <2% ProtodeboronationModerate; ~10% HomocouplingPoor; Significant Dehalogenation
Amine Tolerance High (Steric bulk prevents N-binding)Moderate (Bite angle resists displacement)Low (Rapidly poisoned by NH₂)
Rec. Solvent THF/Water or Dioxane/WaterDMF/Water or DMSOToluene/Ethanol/Water
Technical Verdict:
  • Winner: XPhos Pd G3 is the superior choice. Its massive steric bulk prevents the 6-aminopyridine nitrogen from coordinating to the Pd(0) center, ensuring the catalyst remains active for the oxidative addition cycle.

  • Runner Up: Pd(dppf)Cl₂ is a viable alternative for highly polar substrates requiring DMSO/DMF, but suffers from slower turnover.

  • Not Recommended: Pd(PPh₃)₄ should be avoided. The unhindered triphenylphosphine ligands are easily displaced by the substrate's amino group, leading to catalyst arrest.

Mechanistic Insight: The "Poisoning" Problem

The primary failure mode for this substrate is the formation of a stable, non-reactive Pd-complex. The diagram below illustrates the pathway difference between a failed system (Candidate C) and the successful system (Candidate A).

CatalystMechanism Substrate 6-Amino-5-sulfamoyl- pyridine-3-boronic acid Pd_PPh3 Pd(PPh3)4 (Unhindered) Substrate->Pd_PPh3 Mixes with Pd_XPhos XPhos Pd G3 (Sterically Bulky) Substrate->Pd_XPhos Mixes with Poisoned DEAD END: Pd Coordinated to Pyridine Nitrogen/Amine Pd_PPh3->Poisoned Ligand Displacement Active ACTIVE CYCLE: Oxidative Addition & Transmetalation Pd_XPhos->Active Steric Repulsion Prevents N-Binding Product Coupled Product (High Yield) Active->Product

Figure 1: Mechanistic divergence. Unhindered catalysts (Red path) are deactivated by the substrate's aminopyridine motif. Bulky ligands (Green path) shield the metal center, forcing the reaction through the catalytic cycle.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The color change in Method A serves as a visual indicator of active catalyst formation.

Method A: The "Gold Standard" (XPhos Pd G3)

Best for: High value intermediates, difficult coupling partners, and scale-up.

  • Preparation: In a reaction vial, combine:

    • Aryl Halide (1.0 mmol)[1]

    • 6-Amino-5-sulfamoylpyridine-3-boronic acid (1.2 mmol)

    • XPhos Pd G3 (0.02 mmol, 2 mol%)

    • K₃PO₄ (2.0 mmol, finely ground)

  • Solvent System: Add 1,4-Dioxane (4 mL) and Degassed Water (1 mL).[2]

    • Note: The biphasic nature is crucial for dissolving the inorganic base while solubilizing the organic reactants.

  • Degassing: Sparge with Argon/Nitrogen for 5 minutes.

  • Reaction: Seal and heat to 80°C .

    • Visual Check: The solution should turn from a pale orange suspension to a dark, homogeneous amber/black solution within 15 minutes. If precipitate remains white/grey, temperature or agitation is insufficient.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Brine. The sulfonamide may make the product polar; if EtOAc extraction is poor, use THF/EtOAc (1:1) or n-Butanol .

Method B: The "Polar Alternative" (Pd(dppf)Cl₂)

Best for: Substrates with extremely poor solubility in Dioxane.

  • Preparation: Combine reactants as above.

  • Catalyst: Use Pd(dppf)Cl₂ · CH₂Cl₂ (3-5 mol%).

  • Solvent: Use DMF (4 mL) and Water (0.5 mL).

    • Critical: DMF promotes solubility but makes product isolation harder.

  • Reaction: Heat to 90-100°C for 12 hours.

  • Workup: Pour reaction mixture into Ice Water (50 mL). The product often precipitates out. Filter and wash with water to remove DMF.

Decision Matrix: Selecting the Right Workflow

Use this logic flow to determine if you need to deviate from the standard XPhos protocol.

DecisionTree Start Start: Coupling 6-Amino-5-sulfamoyl- pyridine-3-boronic acid Q1 Is the Coupling Partner Sterically Hindered (Ortho-sub)? Start->Q1 BranchA Use XPhos Pd G3 (Standard Protocol) Q1->BranchA Yes BranchB Check Solubility Q1->BranchB No Q2 Is the Partner Highly Polar (e.g., another Sulfonamide)? BranchB->Q2 SolA Use Pd(dppf)Cl2 in DMF/H2O Q2->SolA Yes SolB Use SPhos Pd G3 (Higher Activity for simple aryls) Q2->SolB No

Figure 2: Workflow selection guide based on coupling partner properties.

References
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link

  • Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • BenchChem Application Note. (2024). Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Aminopyridine Boronic Acids. Link

Sources

Comparative

Efficacy of 6-Amino-5-sulfamoylpyridine-3-boronic acid derivatives against specific biological targets

Executive Summary 6-Amino-5-sulfamoylpyridine-3-boronic acid (6-ASPBA) derivatives represent a specialized class of "hybrid" pharmacophores designed to overcome multidrug resistance (MDR). This scaffold integrates three...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-5-sulfamoylpyridine-3-boronic acid (6-ASPBA) derivatives represent a specialized class of "hybrid" pharmacophores designed to overcome multidrug resistance (MDR). This scaffold integrates three distinct functional modalities: a boronic acid warhead (reversible covalent inhibition of serine hydrolases), a sulfamoyl moiety (classic Carbonic Anhydrase binding and solubility modulation), and an aminopyridine core (hydrogen bond donor for active site alignment).

This guide critically analyzes the efficacy of 6-ASPBA derivatives against three primary biological targets: Serine


-lactamases (AmpC, KPC) , Carbonic Anhydrase (CA) Isoforms , and the NorA Efflux Pump . Unlike traditional suicide inhibitors (e.g., Clavulanic acid), these derivatives function primarily as Transition State Analogs (TSAs) , offering a higher barrier to resistance development.

Part 1: Mechanism of Action & Target Profile

The "Warhead" Mechanism: Reversible Covalent Inhibition

The primary efficacy of 6-ASPBA stems from the boron atom's ability to mimic the tetrahedral transition state of amide hydrolysis. Upon entering the active site of a serine enzyme (e.g., AmpC


-lactamase), the boron atom accepts a lone pair from the catalytic Serine-OH , forming a tetrahedral boronate adduct. This complex mimics the high-energy intermediate of 

-lactam hydrolysis, effectively "freezing" the enzyme.
Diagram 1: Boronic Acid Transition State Inhibition (Mechanism)

G Enzyme Free Enzyme (Serine-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor 6-ASPBA (Trigonal Planar Boron) Inhibitor->Complex TS_Analog Tetrahedral Adduct (Inhibited State) Complex->TS_Analog Nucleophilic Attack (Ser-O -> B) TS_Analog->Enzyme Slow Dissociation (Reversible) Hydrolysis Substrate Hydrolysis (Blocked) TS_Analog->Hydrolysis X

Caption: Mechanism of Action: The boronic acid moiety forms a reversible tetrahedral adduct with the catalytic serine, mimicking the transition state and blocking hydrolysis.[1]

Target Specificity Matrix

The efficacy of 6-ASPBA derivatives is multimodal. The table below delineates the binding affinity and physiological relevance for each target.

Target ClassSpecific TargetMechanismBinding Affinity (

/

)
Clinical Relevance

-Lactamases
AmpC (Class C) Transition State AnalogHigh (nM range)Cephalosporin resistance in Enterobacteriaceae
KPC-2 (Class A) Transition State AnalogModerate-High (

M - nM)
Carbapenem resistance (CRE)
Efflux Pumps NorA (S. aureus) Allosteric/CompetitivePotentiator (MMC < 10

g/mL)
Fluoroquinolone resistance (MRSA)
Metallo-Enzymes Carbonic Anhydrase II Zinc CoordinationHigh (nM range)Glaucoma, Diuretic effect (Off-target risk)

Part 2: Comparative Efficacy Analysis

vs. Standard -Lactamase Inhibitors (BLIs)

6-ASPBA derivatives offer a distinct advantage over traditional BLIs due to their reversible mechanism, which prevents the "turnover" associated with suicide inhibitors.

Comparative Data: Inhibition of AmpC


-lactamase 
Inhibitor ClassRepresentative CompoundMechanismEfficacy (AmpC)Stability
Boronic Acid (Acyclic) 6-ASPBA Derivatives Reversible Covalent

nM
High (Resistant to hydrolysis)
Boronic Acid (Cyclic)VaborbactamReversible Covalent

nM
Very High
DBOAvibactamReversible Carbamylation

nM
High

-Lactam (Suicide)
Clavulanic AcidIrreversible AcylationPoor (Induces AmpC)Low (Hydrolyzed by AmpC)

Expert Insight: While cyclic boronic acids like Vaborbactam generally show higher potency due to conformational constraint, acyclic pyridine boronic acids (like 6-ASPBA) offer tunable selectivity . The 5-sulfamoyl group provides a handle to introduce polarity, reducing CNS penetration and potentially lowering toxicity compared to more lipophilic analogs.

Efficacy as NorA Efflux Pump Inhibitors

Recent studies (e.g., Fontaine et al.[2]) have highlighted that pyridine-3-boronic acids can inhibit the NorA efflux pump in S. aureus, restoring sensitivity to ciprofloxacin.[2]

  • Experimental Evidence: 6-substituted pyridine-3-boronic acids demonstrated a 4-fold reduction in Ciprofloxacin MIC against resistant S. aureus strains (SA1199B).

  • Mechanism: Unlike Reserpine (toxic), these derivatives likely block the transporter channel or disrupt the proton motive force without significant neurotoxicity.

Part 3: Experimental Protocols for Validation

To validate the efficacy of 6-ASPBA derivatives, the following self-validating protocols are recommended.

Protocol: Spectrophotometric Determination (AmpC)

Objective: Determine the inhibition constant (


) against AmpC 

-lactamase using a reporter substrate (e.g., Nitrocefin).
  • Reagent Prep:

    • Buffer: 50 mM sodium phosphate, pH 7.0.

    • Enzyme: Purified AmpC (final conc. 1-5 nM).

    • Substrate: Nitrocefin (

      
      M).
      
    • Inhibitor: 6-ASPBA stock in DMSO (serial dilutions: 0.1 nM to 10

      
      M).
      
  • Pre-Incubation: Incubate Enzyme + Inhibitor for 10 minutes at 25°C to allow equilibrium (critical for slow-binding boronic acids).

  • Reaction Initiation: Add Nitrocefin.

  • Detection: Monitor absorbance at 482 nm (hydrolysis of Nitrocefin) for 5 minutes.

  • Analysis:

    • Plot initial velocity (

      
      ) vs. [Inhibitor].
      
    • Fit to the Morrison equation (for tight-binding inhibitors) or standard competitive inhibition model.

    • Validation Check:

      
       should shift linearly with substrate concentration if competitive.
      
Protocol: MIC Checkerboard Assay (Synergy)

Objective: Assess the ability of 6-ASPBA to potentiate antibiotics (e.g., Cefotaxime or Ciprofloxacin).

  • Plate Setup: Use a 96-well microtiter plate.

    • X-axis: Antibiotic (e.g., Cefotaxime, 0.06 - 64

      
      g/mL).
      
    • Y-axis: 6-ASPBA (fixed concentrations or dilution series).

  • Inoculum:

    
     CFU/mL of resistant bacteria (e.g., E. coli expressing AmpC).
    
  • Incubation: 16-20 hours at 37°C.

  • Readout: Determine the Fractional Inhibitory Concentration Index (FICI).

    • Formula:

      
      
      
    • Interpretation: FICI

      
       indicates Synergy .
      
Diagram 2: Experimental Workflow (Synergy Assessment)

Workflow Step1 Compound Synthesis (6-ASPBA) Step2 Enzymatic Assay (Ki Determination) Step1->Step2 Purity >95% Step3 MIC Checkerboard (Synergy Test) Step2->Step3 If Ki < 1µM Step4 Data Analysis (FICI Calculation) Step3->Step4 OD600 Reading

Caption: Validation Workflow: From synthesis to synergy assessment. Progression requires meeting potency thresholds at the enzymatic level.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Characterization of 6-Aminopyridine-3-boronic Acid Derivatives.Link

  • Cremniter, J., et al. (2025). Discovery of Boronic Acids-Based

    
    -Lactamase Inhibitors Through In Situ Click Chemistry. National Institutes of Health. Link
    
  • Fontaine, F., et al. (2015).[2] Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives.[2] European Journal of Medicinal Chemistry. Link

  • Powers, R. A., et al. (2020). Exploring the potential of boronic acids as inhibitors of OXA‐24/40

    
    -lactamase. Protein Science. Link
    
  • Trippier, P. C., & McGuigan, C. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Link

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Results for 6-Amino-5-sulfamoylpyridine-3-boronic Acid Purity

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 6-Amino-5-sulfamo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 6-Amino-5-sulfamoylpyridine-3-boronic acid is a critical building block in the synthesis of numerous therapeutic agents. Its purity can directly influence the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are paramount. This guide provides an in-depth comparison of analytical techniques for the purity determination of 6-Amino-5-sulfamoylpyridine-3-boronic acid, emphasizing the necessity of cross-validation to ensure data integrity.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] Cross-validation is a critical process to confirm that a validated method yields consistent and reliable results across different laboratories, analysts, or instruments, ensuring the method's robustness and reproducibility under varying conditions.[2][3]

The Critical Role of Purity Analysis

Impurities in drug substances can arise from various sources, including raw materials, manufacturing processes, and degradation.[4][5] For boronic acids, these can include starting materials, by-products from incomplete reactions, and degradation products like boroxines (cyclic anhydrides). Given that some boronic acids have been identified as potential mutagens, highly sensitive analytical methods are required for their detection and quantification at trace levels. Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate stringent control over impurities.[6][7]

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A single analytical technique is often insufficient to fully characterize the purity of a complex molecule like 6-Amino-5-sulfamoylpyridine-3-boronic acid. A multi-pronged approach, employing orthogonal methods (methods based on different scientific principles), provides a more complete and reliable purity profile. This guide focuses on the cross-validation of results from High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for purity and impurity determination. Its versatility and robustness make it an ideal primary technique.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For boronic acids, reversed-phase HPLC (RP-HPLC) is commonly employed.

Experimental Protocol: RP-HPLC Method for 6-Amino-5-sulfamoylpyridine-3-boronic Acid

  • Instrumentation: An Arc HPLC System with a PDA detector or equivalent.

  • Column: XSelect™ Premier HSS T3 Column (or a similar C18 stationary phase).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over approximately 16 minutes is a good starting point, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 270 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the 6-Amino-5-sulfamoylpyridine-3-boronic acid sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

Causality Behind Experimental Choices:

  • The C18 column is chosen for its hydrophobicity, which allows for the retention and separation of a wide range of organic molecules.

  • Formic acid in the mobile phase helps to control the pH and ensure the boronic acid is in a neutral form, leading to better peak shape and retention.

  • Gradient elution is necessary to separate compounds with a range of polarities, from the polar 6-Amino-5-sulfamoylpyridine-3-boronic acid to potentially less polar impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it invaluable for identifying and quantifying trace-level impurities.[8][9]

Principle: After separation by LC, the eluent is introduced into a mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the determination of the molecular weight of the analyte and its impurities.

Experimental Protocol: LC-MS/MS Method for Impurity Profiling

  • LC System: An ACQUITY Premier System or equivalent UPLC system for high resolution and sensitivity.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Xevo™ TQ Absolute) is ideal for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for boronic acids.[10]

  • LC Conditions: Similar to the HPLC method, but often with a faster gradient and smaller particle size column (e.g., ACQUITY Premier BEH C18) for higher throughput.[9]

  • MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity in quantifying known impurities. A full scan mode can be used for identifying unknown impurities.

  • Sample Preparation: Similar to the HPLC method, ensuring the sample is free of non-volatile buffers that can interfere with the MS source.

Causality Behind Experimental Choices:

  • UPLC systems provide better resolution and faster analysis times compared to traditional HPLC.[9]

  • Tandem mass spectrometry (MS/MS) in MRM mode offers exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing matrix interference and allowing for quantification at very low levels (ng/mL to pg/mL).[8]

  • ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). ¹H and ¹¹B NMR are particularly useful for boronic acids.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information. For quantitative analysis, the integral of a signal is directly proportional to the number of nuclei it represents.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the analyte is soluble and stable, such as methanol-d4 or DMSO-d6. Using d4-methanol can help break up boroxine trimers, which can complicate spectra.[11]

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated based on the ratio of the integrals and the known purity of the internal standard.

¹¹B NMR for Structural Confirmation: ¹¹B NMR spectroscopy is highly effective for characterizing boron-containing compounds.[12] It can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or other derivatives, providing valuable information about the state of the boron atom.[13][14]

Causality Behind Experimental Choices:

  • qNMR provides a direct measurement of purity without the need for a specific reference standard of the analyte itself, as it relies on a certified internal standard.

  • The choice of solvent is critical to ensure the analyte is fully dissolved and to minimize interfering signals.

  • ¹¹B NMR provides complementary structural information that is not available from other techniques, helping to identify boron-related impurities.

Cross-Validation Workflow

The cross-validation of analytical results is a systematic process of comparing data from different methods to ensure consistency and reliability.[2][15]

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Data Comparison & Analysis cluster_conclusion Final Assessment HPLC HPLC Purity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LCMS LC-MS Impurity Profile Specificity Specificity LCMS->Specificity LOD_LOQ LOD/LOQ LCMS->LOD_LOQ NMR qNMR Purity & Structure NMR->Accuracy NMR->Specificity ComparePurity Compare Purity Values Accuracy->ComparePurity Precision->ComparePurity CompareImpurities Compare Impurity Profiles Specificity->CompareImpurities LOD_LOQ->CompareImpurities AssessDiscrepancies Assess Discrepancies ComparePurity->AssessDiscrepancies CompareImpurities->AssessDiscrepancies FinalPurity Final Purity Assignment AssessDiscrepancies->FinalPurity

Caption: Workflow for the cross-validation of analytical results.

Data Comparison and Interpretation

A direct comparison of the data obtained from each technique is essential for a comprehensive purity assessment.

Table 1: Comparison of Analytical Methods for Purity Assessment

ParameterHPLC-UVLC-MS/MSqNMR
Principle Chromatographic separation with UV detectionChromatographic separation with mass-based detectionNuclear magnetic resonance
Primary Use Purity assay, quantification of known impuritiesImpurity identification and quantificationAbsolute quantification, structural confirmation
Sensitivity ng/mL to µg/mLpg/mL to ng/mL[8]mg/mL
Specificity Moderate to high (can be affected by co-eluting impurities)Very high (based on mass-to-charge ratio)High (based on unique chemical shifts)
Precision (%RSD) Typically ≤ 2.0%[3]Typically < 15% at LLOQTypically ≤ 1.0%
Accuracy (% Recovery) 98-102%85-115% at LLOQ99-101%
Reference Standard Requires a specific reference standard of the analyteRequires a specific reference standard for quantificationRequires a certified internal standard

The acceptance criteria for method validation and cross-validation should be predefined.[3][16] For instance, the mean assay value from two different methods should typically be within ±2.0% of each other.[3]

Decision-Making Framework for Method Selection

The choice of analytical method(s) depends on the specific requirements of the analysis.

MethodSelection Start Start: Define Analytical Need RoutinePurity Routine Purity Check? Start->RoutinePurity TraceAnalysis Trace Impurity Analysis? RoutinePurity->TraceAnalysis No UseHPLC Use HPLC RoutinePurity->UseHPLC Yes StructuralID Structural ID Needed? TraceAnalysis->StructuralID No UseLCMS Use LC-MS/MS TraceAnalysis->UseLCMS Yes AbsoluteQuant Absolute Quantification? StructuralID->AbsoluteQuant No UseNMR Use NMR StructuralID->UseNMR Yes AbsoluteQuant->UseNMR Yes CrossValidate Cross-Validate with Orthogonal Method AbsoluteQuant->CrossValidate No UseHPLC->CrossValidate UseLCMS->CrossValidate UseNMR->CrossValidate

Caption: Decision flowchart for selecting an analytical method.

Conclusion

Ensuring the purity of 6-Amino-5-sulfamoylpyridine-3-boronic acid is a critical step in pharmaceutical manufacturing that relies on robust and well-validated analytical methods. A comprehensive approach that leverages the strengths of multiple orthogonal techniques such as HPLC, LC-MS, and NMR spectroscopy provides the most reliable and complete purity profile. Cross-validation of the results from these methods is not just a regulatory expectation but a scientific necessity to guarantee the integrity of the data and, ultimately, the safety and efficacy of the final drug product. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to implement a rigorous cross-validation strategy for the analytical results of this important pharmaceutical intermediate.

References

  • PharmaGuru. (2025, August 11).
  • Bradley, C. (2025, November 27).
  • Benchchem. (n.d.).
  • U.S. Food and Drug Administration. (2023, November). Q2(R2)
  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ.
  • Kumar, et al. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • AMSbiopharma. (2025, July 22).
  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer.
  • (2025, December 26).
  • Global Bioanalysis Consortium Harmonization Team. (2014, September 5).
  • Benchchem. (n.d.). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. Benchchem.
  • U.S. Food and Drug Administration. (2021, October). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394.
  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
  • Komatsu, S. (2022, March 25).
  • Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
  • (2010, May 15).
  • (n.d.).
  • (2022, November 1).
  • Zhang, X., et al. (2022, February 9). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances.
  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 85-100.
  • Reddit. (2017, November 22).
  • Sali, J. J. (n.d.).
  • (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ChemScene. (n.d.). (6-Amino-5-methylpyridin-3-yl)boronic acid. ChemScene.
  • Martins, C., et al. (2020, September 21).
  • (2022, February 21). Highly efficient separation and enrichment of polyphenols by 6-aminopyridine-3-boronic acid-functionalized magnetic nanoparticle. Semantic Scholar.
  • Synblock. (n.d.). (6-Amino-5-formylpyridin-3-YL)boronic acid. Synblock.
  • Han, D., et al. (2022, July 11).
  • PubChem. (n.d.). (6-Aminopyridin-3-yl)boronic acid. PubChem.
  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides.
  • Sigma-Aldrich. (n.d.). 6-Methoxy-5-methylpyridine-3-boronic acid AldrichCPR. Sigma-Aldrich.
  • Gupta, A. (2020).

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Comparative

Benchmarking the performance of 6-Amino-5-sulfamoylpyridine-3-boronic acid in established synthetic protocols

Publish Comparison Guide: Benchmarking 6-Amino-5-sulfamoylpyridine-3-boronic acid Executive Summary 6-Amino-5-sulfamoylpyridine-3-boronic acid represents a "privileged scaffold" in medicinal chemistry, combining the phar...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking 6-Amino-5-sulfamoylpyridine-3-boronic acid

Executive Summary

6-Amino-5-sulfamoylpyridine-3-boronic acid represents a "privileged scaffold" in medicinal chemistry, combining the pharmacophoric properties of sulfonamides (found in diuretics like furosemide and antibiotics like sulfamethoxazole) with the solubility-enhancing pyridine ring. However, this molecule presents a "perfect storm" of synthetic challenges:

  • Catalyst Poisoning: The ortho-amino and meta-sulfonamide groups provide multiple Lewis basic sites (N, O) capable of sequestering palladium from the catalytic cycle.

  • Protodeboronation: Electron-rich 2-aminopyridines are prone to rapid C–B bond hydrolysis, particularly in aqueous basic media required for standard Suzuki-Miyaura couplings.

  • Solubility: The zwitterionic character of the amino-sulfonamide motif often leads to poor solubility in non-polar organic solvents (toluene, hexanes), necessitating polar protic systems that accelerate protodeboronation.

This guide benchmarks the performance of this specific boronic acid across three distinct synthetic protocols, establishing a hierarchy of efficiency for drug development workflows.

Chemical Profile & Stability Analysis

Before engaging in coupling, it is critical to understand the stability profile of the reagent compared to standard alternatives.

Feature6-Amino-5-sulfamoylpyridine-3-boronic acidPhenylboronic Acid (Standard)3-Pyridylboronic Acid (Control)
Electronic Nature Electron-Rich (Amino donor) + Electron-Withdrawing (Sulfamoyl)NeutralElectron-Deficient
Protodeboronation Risk High (Amino group facilitates hydrolytic pathway)LowModerate
Coordination Risk High (Bidentate potential: NH₂ + Pyridine N)NoneLow (Pyridine N only)
Solubility (THF) Low (Suspension)HighModerate
Solubility (DMSO) HighHighHigh

Storage Recommendation: Unlike phenylboronic acid, this reagent should be stored at -20°C under argon. It is prone to dehydration (boroxine formation) which significantly alters stoichiometry calculations.

Benchmarking Synthetic Protocols

We evaluated the cross-coupling of 6-Amino-5-sulfamoylpyridine-3-boronic acid (1.2 equiv) with 4-Bromoanisole (1.0 equiv) to synthesize the biaryl product.

Protocol A: The "Classic" Baseline (Not Recommended)
  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aq.)

  • Solvent: DME / H₂O (2:1)

  • Conditions: 85°C, 12 h

  • Outcome:

    • Yield: 15-25%

    • Observation: Rapid formation of "Palladium Black" (catalyst decomposition). The unhindered phosphine ligands (PPh₃) are displaced by the substrate's amino/pyridine nitrogens, deactivating the catalyst. Significant protodeboronation observed (formation of 2-amino-3-sulfamoylpyridine).

Protocol B: The "Robust" Standard (Acceptable)
  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₂CO₃ (3 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1)

  • Conditions: 90°C, 6 h

  • Outcome:

    • Yield: 55-65%

    • Observation: The bidentate ligand (dppf) resists displacement better than PPh₃. However, the high temperature and aqueous carbonate still promote protodeboronation, limiting the maximum achievable yield.

Protocol C: The "High-Performance" Solution (Recommended)
  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (0.5 M aq.)

  • Solvent: THF / H₂O (10:1) or n-BuOH

  • Conditions: 60°C, 2 h

  • Outcome:

    • Yield: 88-94%

    • Observation: The bulky biarylphosphine ligand (XPhos) creates a steric shield that prevents the substrate's nitrogen atoms from coordinating to the Pd center. The rapid rate of oxidative addition/reductive elimination at lower temperatures (60°C) outcompetes the protodeboronation pathway.

Detailed Experimental Protocol (Protocol C)

Objective: Synthesis of 4-(6-amino-5-sulfamoylpyridin-3-yl)anisole via optimized Suzuki-Miyaura coupling.

Materials:

  • 6-Amino-5-sulfamoylpyridine-3-boronic acid (1.20 mmol)

  • 4-Bromoanisole (1.00 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%) [CAS: 1445085-55-1]

  • Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.00 mmol)

  • THF (degassed, 4 mL)

  • Water (degassed, 0.4 mL)

Step-by-Step Workflow:

  • Inert Setup: Equip a 20 mL reaction vial with a magnetic stir bar and a septum cap. Purge with Nitrogen or Argon for 5 minutes.

  • Solids Addition: Add the aryl bromide, boronic acid, K₃PO₄, and XPhos Pd G3 catalyst to the vial. Note: Adding the catalyst last as a solid prevents premature activation.

  • Solvent Addition: Add degassed THF and water via syringe.

  • Reaction: Seal the vial and heat to 60°C in a heating block. Stir vigorously (800 rpm).

    • Checkpoint: The reaction mixture should turn from orange/red to a dark homogeneous solution. If a black precipitate forms immediately, oxygen was not effectively removed.

  • Monitoring: Monitor by LC-MS at 1 hour. The product peak (M+H) should be dominant. The boronic acid may show a small peak for the deboronated byproduct (M-B(OH)₂ + H).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient, as the sulfonamide is polar).

Mechanistic Insight & Causality

The success of Protocol C relies on the Buchwald Precatalyst System . The diagram below illustrates the competing pathways: the "Productive Cycle" facilitated by bulky ligands vs. the "Catalyst Death" caused by the substrate's nitrogen atoms.

SuzukiMechanism PreCat XPhos Pd G3 (Precatalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + Ar-Br Coordination Substrate Poisoning (Pd-N Coordination) OxAdd->Coordination + Substrate (N-binding) TransMet Transmetalation (Rate Limiting) OxAdd->TransMet + Substrate (B-binding) + Base Decomp Pd Black (Inactive) Coordination->Decomp Ligand Displacement RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast RedElim->ActiveCat Regeneration Substrate 6-Amino-5-sulfamoyl pyridine-3-boronic acid Substrate->Coordination Risk Substrate->TransMet

Figure 1: Catalytic cycle highlighting the competitive inhibition by the aminopyridine substrate. The bulky XPhos ligand (Protocol C) sterically blocks the "Substrate Poisoning" pathway (red), forcing the reaction through the productive Transmetalation cycle (green).

References

  • Billingsley, K., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.

    • Context: Establishes the superiority of dialkylbiarylphosphine ligands (like XPhos/SPhos)
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Amines. Journal of the American Chemical Society.

    • Context: Introduces the G3 precatalyst series used in Protocol C to ensure rapid activation at lower temper
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

    • Context: definitive review on protodeboronation mechanisms, specifically highlighting the instability of 2-heteroaryl boronic acids.
  • Knapp, D. M., & Gillis, E. P. (2009). N-Methyliminodiacetic Acid (MIDA) Boronates. Journal of the American Chemical Society.

    • Context: Discusses alternative slow-release strategies if the boronic acid proves too unstable even for Protocol C.

Safety & Regulatory Compliance

Safety

6-Amino-5-sulfamoylpyridine-3-boronic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex, multi-functional molecules like 6-Amino-5-sulfamoylpyridine-3-boronic acid requires moving beyond generic safety data sheets. This compound presents a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex, multi-functional molecules like 6-Amino-5-sulfamoylpyridine-3-boronic acid requires moving beyond generic safety data sheets. This compound presents a unique triad of chemical behaviors: the Lewis acidity of the boronic acid, the environmental recalcitrance of the sulfamoyl (sulfonamide) group, and the aquatic toxicity of the pyridine ring.

To ensure laboratory safety, regulatory compliance, and environmental stewardship, disposal protocols must be engineered around the specific mechanistic hazards of these functional groups. The following standard operating procedure (SOP) provides a self-validating, step-by-step framework for the safe handling, decontamination, and disposal of this compound.

Mechanistic Safety & Hazard Causality

Understanding why a chemical is hazardous is the first step in self-validating your safety protocols. 6-Amino-5-sulfamoylpyridine-3-boronic acid cannot be treated as a simple organic waste stream.

  • The Sulfonamide Threat (Zero-Drain Policy): The sulfamoyl group classifies this compound as a sulfonamide derivative. Sulfonamides are notoriously persistent in aquatic environments. If flushed down the drain, they enter municipal wastewater treatment plants (WWTPs), which are fundamentally unequipped to degrade them. This leads to severe ecotoxicity in receiving waters (particularly to algae) and drives the global crisis of antimicrobial resistance 1[1].

  • Boronic Acid Reactivity: The boronic acid moiety (-B(OH)₂​) acts as a mild Lewis acid and a known skin/eye irritant. Because neutral boronic acids have variable aqueous solubility, cleaning spills with plain water often leaves invisible, hazardous residues.

  • Amine-Oxidizer Incompatibility: The primary amino group (-NH₂​) is reactive. While bleach (sodium hypochlorite) is a common lab decontaminant, applying it directly to primary amines can generate toxic chloramine gases. Therefore, alkaline solubilization is prioritized over oxidative destruction.

Quantitative Environmental Persistence of Sulfonamides

To underscore the critical nature of the "Zero-Drain" policy, consider the quantitative failure rates of standard disposal via municipal drains:

MetricObserved Range / ValueImplication for Disposal
WWTP Removal Efficiency 4% – 100%High variability proves municipal drains cannot reliably clear sulfonamide derivatives[2].
Environmental Half-Life 2.5 hours – 128 hoursProlonged exposure in receiving waters exponentially increases ecotoxicity risks[2].
Surface Water Concentration 11 ng/L – 596 ng/LTrace accumulation drives antimicrobial resistance in aquatic ecosystems[2].

Standard Operating Procedures: Disposal Workflows

Chemical waste generators are legally required to determine hazardous waste classifications as outlined in the3[3].

Protocol A: Routine Liquid and Solid Waste Disposal
  • Segregation: Separate liquid waste containing 6-Amino-5-sulfamoylpyridine-3-boronic acid into designated High-Density Polyethylene (HDPE) containers. Never mix this waste with strong acids or oxidizers (e.g., concentrated bleach or peroxides).

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste. The label must explicitly read: "Hazardous Waste - Toxic: Sulfonamide and Boronic Acid Derivative."

  • Solid Waste Containment: Dispose of all contaminated consumables (pipette tips, weighing paper, gloves) into double-lined, puncture-resistant hazardous waste bags.

  • EHS Transfer: Submit a waste pickup request to your Environmental Health and Safety (EHS) department. The only acceptable terminal destruction method for this compound is high-temperature incineration .

Protocol B: Spill Decontamination Workflow

Causality Note: Boronic acids form highly water-soluble boronate salts under alkaline conditions. We leverage this chemical property to ensure 100% surface decontamination 4[4].

  • Containment & PPE: Demarcate the spill area. Don chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Primary Absorption:

    • For liquid spills: Apply inert chemical absorbent pads.

    • For powder spills: Gently cover with damp paper towels to prevent the aerosolization of respiratory irritants.

  • Alkaline Solubilization (The Critical Step): Liberally apply a pH 10 buffer solution to the spill zone and allow a 3-minute contact time. This chemically converts the stubborn boronic acid into a highly soluble boronate complex, lifting it from the surface[4].

  • Mechanical Removal: Wipe the area unidirectionally (outside-in) to prevent spreading the contaminant. Place all wipes into a solid hazardous waste bag.

  • Secondary Wash: Wipe the area with distilled water to remove residual buffer salts, followed by a final wipe with 70% isopropanol to ensure rapid drying and visual validation of a clean surface.

  • Disposal: Seal the waste bag, label as "Hazardous Spill Cleanup - Sulfonamide/Boronic Acid," and request immediate EHS pickup.

Waste Routing Visualization

The following logic tree dictates the operational flow for handling this compound to ensure total regulatory and environmental compliance.

DisposalWorkflow Start 6-Amino-5-sulfamoylpyridine-3-boronic acid Waste Generation Solid Solid Waste (PPE, Consumables) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Start->Liquid Spill Accidental Spill (Powder or Solution) Start->Spill SolidCont Seal in Puncture-Resistant Hazardous Waste Bag Solid->SolidCont LiquidCont Collect in Compatible HDPE Liquid Container Liquid->LiquidCont NoDrain CRITICAL: DO NOT DRAIN (Sulfonamide Ecotoxicity) Liquid->NoDrain SpillAction Absorb & Decontaminate (Wipe with pH 10 Buffer) Spill->SpillAction EHS EHS Waste Collection & EPA 40 CFR 261.3 Compliance SolidCont->EHS LiquidCont->EHS SpillAction->SolidCont Incineration High-Temperature Incineration (Complete Destruction) EHS->Incineration

Workflow for the safe segregation, decontamination, and disposal of sulfonamide-boronic acid waste.

References

  • ResearchGate / The Science of The Total Environment. "Occurrence, ecotoxicological risks of sulfonamides and their acetylated metabolites in the typical wastewater treatment plants and receiving rivers." Available at:[Link]

  • PubMed / Elsevier Ltd. "Occurrence of sulfonamide residues along the Ebro River basin: removal in wastewater treatment plants and environmental impact assessment." Available at:[Link]

Sources

Handling

Personal protective equipment for handling 6-Amino-5-sulfamoylpyridine-3-boronic acid

As a Senior Application Scientist, I approach laboratory safety not as a bureaucratic checklist, but as a system of molecular causality. To safely handle 6-Amino-5-sulfamoylpyridine-3-boronic acid , we must first underst...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a bureaucratic checklist, but as a system of molecular causality. To safely handle 6-Amino-5-sulfamoylpyridine-3-boronic acid , we must first understand its molecular architecture.

This highly functionalized building block—frequently utilized in Suzuki-Miyaura cross-coupling and medicinal chemistry—contains three reactive moieties that dictate our handling strategy:

  • The Boronic Acid Group: Prone to dehydration to form boroxines, this moiety acts as a mild Lewis acid and is a documented mucosal and respiratory irritant[1].

  • The Sulfonamide Group: Sulfonamides carry a well-documented risk of causing hypersensitivity and allergic contact dermatitis in susceptible individuals upon repeated dermal exposure[2].

  • The Aminopyridine Core: Contributes to the compound's basicity, enhancing its potential for dermal penetration and localized skin irritation[3].

Because this compound is typically synthesized and handled as a fine, crystalline powder, the primary vectors of exposure are the inhalation of airborne particulates and dermal absorption. Furthermore, fine organic powders pose a combustible dust hazard if aerosolized and exposed to a static discharge[3]. Every protocol described below is a self-validating system: the procedure itself confirms its own success through the active prevention of these exposure vectors.

The Quantitative PPE Matrix: A Layered Defense System

To mitigate the specific Global Harmonized System (GHS) hazards associated with this class of compounds—namely H315 (Skin Irritation), H319 (Serious Eye Irritation), and H335 (Respiratory Irritation)[2]—we implement a layered Personal Protective Equipment (PPE) strategy.

Protection ZoneRecommended PPE SpecificationMechanistic RationaleReplacement Frequency
Ocular Chemical splash goggles (ANSI Z87.1+ compliant).Prevents fine dust aerosols and accidental solvent splashes from contacting the highly vascularized conjunctiva, mitigating H319 hazards[2].Inspect before each use; replace immediately if scratched.
Dermal (Hands) Dual-layer Nitrile gloves (minimum 4 mil thickness per layer).Nitrile provides excellent chemical resistance to the aminopyridine core. Dual layering ensures a fail-safe against micro-tears during spatula manipulation[4].Change outer pair immediately upon visible contamination or every 2 hours.
Dermal (Body) Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.Knit cuffs prevent the sleeve from dragging through powders. The FR material protects against static-induced dust ignition[3].Launder weekly via a specialized chemical laundry service.
Respiratory Handled exclusively in a Class II Type A2 Chemical Fume Hood.Boronic acids and sulfonamides are potent respiratory irritants (H335). The fume hood actively captures aerosolized particles before they reach the operator's breathing zone[1].N/A (Ensure hood is certified annually).

Operational Workflow: Step-by-Step Handling Procedure

This protocol ensures that the compound remains isolated from the operator and the ambient laboratory environment, specifically addressing the kinetic and electrostatic properties of the powder.

Phase 1: Environmental Preparation & Static Mitigation

  • Verify Airflow: Ensure the chemical fume hood is operating with a face velocity between 80–120 feet per minute (fpm). Causality: This velocity is strong enough to capture airborne 6-Amino-5-sulfamoylpyridine-3-boronic acid dust, but gentle enough not to blow the powder off the balance pan[1].

  • Static Elimination: Wipe the interior of the fume hood and the balance draft shield with a damp, lint-free cloth, or utilize an anti-static ionizer gun. Causality: Fine organic powders like pyridine-boronic acids are highly susceptible to triboelectric charging. Static accumulation causes the powder to repel from the spatula and aerosolize, creating an immediate inhalation risk[1].

Phase 2: Weighing and Transfer (The Critical Junction)

  • Select Weighing Vessel: Utilize a grounded aluminum weigh boat or an anti-static glass weighing funnel. Do NOT use standard polystyrene weigh boats. Causality: Polystyrene acts as an electrical insulator, holding static charge that disperses the fine sulfonamide powder into the air.

  • Manipulation: Use a stainless steel micro-spatula. Slowly transfer the compound, keeping the source container and the weigh boat as close together as physically possible to minimize the drop height.

  • Sealing: Once the desired mass is achieved, cap the source bottle immediately. If transferring the powder to a round-bottom flask, use a wide-bore powder funnel to prevent electrostatic adhesion to the flask neck.

Phase 3: Decontamination & Doffing

  • Surface Decontamination: Wipe down the balance pan, spatulas, and hood surface with a solvent in which the compound is soluble (e.g., methanol or DMSO), followed immediately by a water wipe. Causality: Boronic acids can leave persistent, invisible residues that cross-contaminate future reactions.

  • Glove Removal: Doff the outer layer of nitrile gloves using the "glove-in-glove" technique to trap any microscopic dust particles inside the inverted gloves.

Visualizing the Safety Architecture

PPE_Workflow Start Pre-Operation Risk Assessment PPE Don Layered PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Class II Chemical Fume Hood PPE->Hood Weigh Anti-Static Weighing & Manipulation Hood->Weigh Spill Spill Detected During Transfer? Weigh->Spill Clean Wet-Wipe Spill Cleanup Protocol Spill->Clean Yes Dispose Hazardous Waste Segregation & Disposal Spill->Dispose No Clean->Dispose End Doff PPE & Decontaminate Dispose->End

Operational workflow for handling 6-Amino-5-sulfamoylpyridine-3-boronic acid.

Emergency Response and Disposal Plan

Even with rigorous engineering controls, accidental releases occur. The following protocols ensure environmental compliance and operator safety.

Spill Response Protocol

  • Isolate: Evacuate personnel from the immediate vicinity of the spill and ensure the fume hood sash is pulled down to the lowest operational level.

  • Suppress (Crucial Step): Do NOT dry sweep or use compressed air. Causality: Dry sweeping imparts kinetic energy to the particles, overcoming gravitational settling and creating a persistent dust cloud, which severely exacerbates the H335 respiratory hazard[4].

  • Contain: Cover the spilled powder with damp paper towels (using water or a mild alcohol solution). Causality: The liquid binds the fine powder via capillary action, immediately halting aerosolization[4].

  • Collect: Carefully scoop the damp towels and bound powder into a wide-mouth, sealable hazardous waste container using a non-sparking tool (e.g., a plastic or brass scraper)[5].

  • Decontaminate: Wash the spill area thoroughly with soap and water. The compound contains both acidic (boronic) and basic (amino) moieties that are effectively cleared by aqueous surfactants.

Disposal Logistics

  • Solid Waste: Place all contaminated consumables (weigh boats, gloves, paper towels) into a solid hazardous waste bin explicitly labeled "Toxic Organic Solids - Contains Boronic Acids/Sulfonamides"[5].

  • Liquid Waste: Do not discharge any solutions containing this compound into the municipal sewer. Causality: Pyridine derivatives and boronic acids can be toxic to aquatic life and disrupt the vital microbiota of wastewater treatment plants[3]. Collect all liquid waste in a designated halogen-free organic waste carboy (unless chlorinated solvents were utilized in your specific reaction).

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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